molecular formula C20H40O B1140665 3,7,11,15-Tetramethyl-2-hexadecen-1-OL CAS No. 102608-53-7

3,7,11,15-Tetramethyl-2-hexadecen-1-OL

货号: B1140665
CAS 编号: 102608-53-7
分子量: 296.5 g/mol
InChI 键: BOTWFXYSPFMFNR-HMMYKYKNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,7,11,15-Tetramethyl-2-hexadecen-1-OL has been reported in Acanthospermum australe, Lindera glauca, and other organisms with data available.
a fragrance ingredient;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-3,7,11,15-tetramethylhexadec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTWFXYSPFMFNR-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CO)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7541-49-3, 102608-53-7, 150-86-7
Record name 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,11,15-Tetramethyl-2-hexadecen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102608537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,7,11,15-tetramethylhexadec-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 3,7,11,15-Tetramethyl-2-hexadecen-1-ol (Phytol)

Abstract

This compound, commonly known as phytol (B49457), is an acyclic diterpene alcohol derived from the degradation of chlorophyll.[1] For decades, this naturally occurring branched-chain unsaturated alcohol has been investigated for its diverse pharmacological properties.[2] This technical guide provides a comprehensive overview of the significant biological activities of phytol, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Phytol (and its metabolites) has demonstrated a broad spectrum of biological effects, including anti-inflammatory, cytotoxic, antimicrobial, antioxidant, anxiolytic, and anticonvulsant activities.[2][3] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-alpha (PPARα), as well as interaction with the GABAergic system.[4] This guide delves into the core biological functions of phytol, providing the foundational knowledge necessary for further research and therapeutic development.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data associated with the primary biological activities of phytol.

Table 1: Cytotoxic Activity of Phytol
Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma8.79 ± 0.41[5]
MDA-MB-231Breast Adenocarcinoma69.67[5]
PC-3Prostate Adenocarcinoma77.85 ± 1.93[5]
HeLaCervical Carcinoma15.51[5]
HT-29Colorectal Adenocarcinoma20.00[5]
A-549Lung Carcinoma35.50[5]
Hs294TMelanoma45.33[5]
MRC-5Normal Fetal Lung Fibroblast124.84 ± 1.59[5]
S-180Sarcoma18.98 ± 3.79[6]
HL-60Human Leukemia1.17 ± 0.34[6]
Table 2: Antimicrobial Activity of Phytol
MicroorganismTypeMIC (mg/mL)MBC/MFC (mg/mL)Reference
Listeria monocytogenesBacterium0.0030.013[5]
Micrococcus flavusBacterium0.0380.052[5]
Trichoderma virideFungus0.0080.090[5]
Aspergillus fumigatusFungus0.0160.520[5]
Staphylococcus aureusBacterium31.25 µg/ml125 µg/ml[7]
Bacillus cereusBacterium--[7]
Pseudomonas aeruginosaBacterium62.5 µg/ml125 µg/ml[7]
Enterococcus faecalisBacterium--[7]
Escherichia coliBacterium62.5 µg/mL (MIC50)-[8]
Candida albicansFungus62.5 µg/mL (MIC50)-[8]
Aspergillus nigerFungus62.5 µg/mL (MIC50)-[8]
Table 3: In Vivo Pharmacological Activities of Phytol
ActivityAnimal ModelDoses (mg/kg)Key FindingsReference
Anti-inflammatoryCarrageenan-induced paw edema (mice)7.5, 25, 50, 75Dose-dependent reduction in paw edema.[9][9]
AntinociceptiveAcetic acid-induced writhing (mice)25, 50, 100, 200Significant reduction in abdominal contortions.[10][10]
AntinociceptiveFormalin test (mice)25, 50, 100, 200Significant reduction in paw licking time in both phases.[10][10]
AnticonvulsantPilocarpine-induced seizures (mice)25, 50, 75Increased latency to first seizure and decreased mortality rate.[11][11]
Anxiolytic-likeElevated plus-maze, light-dark box (mice)25, 50, 75Increased time spent in open arms and light compartment.[12][12]
AntioxidantSwiss mouse hippocampus25, 50, 75Reduced lipid peroxidation and nitrite (B80452) levels; increased GSH, SOD, and CAT activities.[13][13]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of phytol is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

  • Cell Culture: Human tumor cell lines (e.g., MCF-7, PC-3, HeLa) and a normal cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: Phytol is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a further 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of phytol that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the phytol concentration.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of phytol are determined using the broth microdilution method.[7]

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum density (e.g., 1.5 x 10^8 CFU/mL).

  • Serial Dilution: Phytol is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of phytol that visibly inhibits microbial growth.

  • MBC/MFC Determination: An aliquot from the wells showing no visible growth is subcultured onto agar (B569324) plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plates.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory effect of phytol is assessed using the carrageenan-induced paw edema model in rodents.[9]

  • Animal Acclimatization: Mice or rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Phytol Administration: Animals are divided into groups and treated with different doses of phytol (e.g., 7.5, 25, 50, and 75 mg/kg, i.p.) or a vehicle control. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Inflammation: One hour after treatment, a sub-plantar injection of carrageenan (1% in saline) is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Phytol exerts its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Effects via NF-κB Pathway

Phytol has been shown to attenuate inflammatory responses by inhibiting the NF-κB signaling pathway.[14][15] This pathway is central to the regulation of pro-inflammatory gene expression. Phytol's inhibition of NF-κB leads to a reduction in the production of inflammatory mediators such as TNF-α and IL-6.[15]

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) p_IkB p-IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases Proteasome Proteasome p_IkB->Proteasome Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Phytol Phytol Phytol->IKK_complex Inhibits

Caption: Phytol's inhibition of the NF-κB signaling pathway.

Metabolic Regulation via PPARα Activation

Phytol and its metabolite, phytanic acid, are known to activate PPARα, a key regulator of lipid metabolism.[4][16] This activation leads to the upregulation of genes involved in fatty acid oxidation, thereby contributing to the regulation of lipid levels.

PPARa_Pathway Phytol Phytol Phytanic_Acid Phytanic Acid Phytol->Phytanic_Acid PPARa PPARα Phytanic_Acid->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR Nucleus Nucleus PPARa_RXR->Nucleus Translocates PPRE PPRE Nucleus->PPRE Lipid_Metabolism_Genes Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Lipid_Metabolism_Genes Induces Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Lipid_Metabolism_Genes->Fatty_Acid_Oxidation

Caption: Phytol's activation of the PPARα signaling pathway.

Neuropharmacological Effects via GABAergic System

Phytol's anxiolytic and anticonvulsant properties are believed to be mediated through its interaction with the GABAergic system.[17][12] It is suggested that phytol enhances GABAergic transmission, likely by interacting with the GABAA receptor, which leads to a calming or inhibitory effect on the central nervous system.

GABAergic_Pathway Phytol Phytol GABAa_Receptor GABAa Receptor Phytol->GABAa_Receptor Modulates Chloride_Channel Cl- Channel GABAa_Receptor->Chloride_Channel Opens Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Anticonvulsant Anxiolytic & Anticonvulsant Effects Reduced_Excitability->Anxiolytic_Anticonvulsant

Caption: Phytol's modulation of the GABAergic system.

Conclusion

This compound (phytol) is a promising natural compound with a wide array of biological activities that warrant further investigation for its therapeutic potential. Its anti-inflammatory, cytotoxic, antimicrobial, and neuropharmacological effects, supported by a growing body of quantitative data, highlight its potential as a lead compound in drug discovery. The elucidation of its mechanisms of action, particularly its role in modulating the NF-κB, PPARα, and GABAergic pathways, provides a solid foundation for the rational design of novel therapeutics. This technical guide serves as a comprehensive resource to facilitate ongoing and future research into the multifaceted biological activities of phytol.

References

The Chlorophyll Derivative: An In-depth Technical Guide to 3,7,11,15-Tetramethyl-2-hexadecen-1-ol (Phytol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,7,11,15-Tetramethyl-2-hexadecen-1-ol, commonly known as phytol (B49457), an acyclic diterpene alcohol that is an integral component of the chlorophyll (B73375) molecule. This document elucidates the biochemical origins of phytol, detailing its release from chlorophyll during senescence and its subsequent metabolic fate within plant cells. Key metabolic pathways, including the biosynthesis of tocopherols (B72186) (Vitamin E) and the formation of fatty acid phytyl esters, are described in detail. Furthermore, this guide explores the role of phytol and its metabolites as signaling molecules, specifically as ligands for the nuclear receptors PPAR-alpha and RXR, which are critical regulators of lipid metabolism. Quantitative physicochemical data, detailed experimental protocols for extraction, purification, and analysis, and visual representations of key pathways are provided to support researchers in their study of this significant chlorophyll derivative.

Introduction: Phytol as a Derivative of Chlorophyll

This compound, or phytol, is a branched-chain fatty alcohol that serves as the lipophilic tail of chlorophyll molecules.[1][2][3] This isoprenoid alcohol is esterified to the propionic acid side chain of the porphyrin ring of chlorophylls (B1240455) a and b, anchoring the pigment within the thylakoid membranes of chloroplasts. During chlorophyll degradation, a process prominent during leaf senescence and fruit ripening, the phytol tail is hydrolyzed, releasing free phytol into the cell. This liberated phytol then enters various metabolic pathways, serving as a precursor for the synthesis of other essential compounds or acting as a signaling molecule.

Physicochemical Properties of Phytol

A thorough understanding of the physical and chemical characteristics of phytol is essential for its extraction, identification, and quantification. The key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂₀H₄₀O[1][4]
Molecular Weight 296.53 g/mol [1][4][5]
Appearance Colorless to light yellow oily liquid[2][5]
Boiling Point 202-204 °C at 10 mmHg[1][3][4]
Melting Point < 25 °C[1][6]
Density 0.850 g/cm³[3][4]
Solubility Insoluble in water; soluble in organic solvents such as ethanol (B145695), DMSO.[2][3][4][5]
Refractive Index 1.461-1.469[2]
Flash Point 179 °C[5]

Biochemical Pathways

Release of Phytol from Chlorophyll

The initial step in the catabolism of chlorophyll is the removal of the magnesium ion from the porphyrin ring, a reaction catalyzed by the enzyme magnesium-dechelatase. The resulting pheophytin is then acted upon by pheophytinase, which hydrolyzes the ester bond between the porphyrin ring and the phytol tail. This releases chlorophyllide and free phytol.

Chlorophyll Chlorophyll Pheophytin Pheophytin Chlorophyll->Pheophytin Mg-dechelatase Chlorophyllide Chlorophyllide Pheophytin->Chlorophyllide Pheophytinase Phytol Phytol Pheophytin->Phytol Pheophytinase

Caption: Release of Phytol from Chlorophyll.

Metabolic Fate of Phytol

Once released, free phytol can be metabolized through several pathways. The two primary fates are its conversion to tocopherols (Vitamin E) and its esterification to fatty acids.

A significant portion of phytol derived from chlorophyll degradation is salvaged for the synthesis of tocopherols. This pathway involves a two-step phosphorylation of phytol.

Phytol Phytol Phytyl_P Phytyl-phosphate Phytol->Phytyl_P VTE5 (Phytol Kinase) Phytyl_PP Phytyl-diphosphate Phytyl_P->Phytyl_PP VTE6 (Phytyl-phosphate Kinase) Tocopherols Tocopherols (Vitamin E) Phytyl_PP->Tocopherols Tocopherol Biosynthesis Pathway

Caption: Phytol Metabolism to Tocopherols.

Phytol can also be esterified to fatty acids, forming fatty acid phytyl esters (FAPEs). This process is thought to be a mechanism for detoxifying and storing excess free phytol.

Phytol Phytol FAPEs Fatty Acid Phytyl Esters Phytol->FAPEs Fatty_Acids Fatty Acids Fatty_Acids->FAPEs

Caption: Formation of Fatty Acid Phytyl Esters.

Signaling Pathways: Phytol Metabolites as Nuclear Receptor Ligands

Phytol and its metabolite, phytanic acid, have been identified as natural ligands for the nuclear receptors Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Retinoid X Receptor (RXR).[2][7][8][9][10][11] These receptors form a heterodimer (PPARα/RXR) that binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling pathway is pivotal in the regulation of lipid metabolism.

cluster_0 Cytoplasm cluster_1 Nucleus Phytol Phytol Phytanic_Acid Phytanic Acid Phytol->Phytanic_Acid Metabolism PPARa PPARα Phytanic_Acid->PPARa Binds RXR RXR Phytanic_Acid->RXR Binds PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds Target_Genes Target Genes PPRE->Target_Genes Regulates Transcription Transcription Target_Genes->Transcription

Caption: Phytol Metabolites in PPARα/RXR Signaling.

Experimental Protocols

Extraction of Phytol from Plant Material

This protocol outlines a general procedure for the extraction of phytol from dried plant leaves.

Materials:

Procedure:

  • Place the powdered plant material (e.g., 70 g) into a thimble and perform a Soxhlet extraction with methanol (500 mL) for approximately 4-6 hours.[12]

  • Evaporate the methanol from the extract using a rotary evaporator to obtain a crude extract.

  • To hydrolyze the chlorophyll and release the phytol, saponify the crude extract by adding a potassium hydroxide-ethanol solution and stirring at a controlled temperature.

  • After cooling, partition the saponified mixture between hexane and an acetone-water solution in a separatory funnel. The phytol will preferentially move into the hexane (upper) layer.

  • Wash the hexane layer with a 10% ethanol solution and then with water to remove residual saponification agents and water-soluble impurities.

  • Collect the hexane layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and evaporate the hexane under reduced pressure to obtain the crude phytol extract.

Purification of Phytol by Column Chromatography

Further purification of the crude phytol extract can be achieved using column chromatography.

Materials:

  • Crude phytol extract

  • Silica (B1680970) gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the crude phytol extract in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2).

  • Combine the fractions containing pure phytol (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Analysis of Phytol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of phytol.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of fatty alcohols (e.g., a non-polar or medium-polar column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Mass Range: Scan from m/z 40 to 500.

Procedure:

  • Prepare a standard solution of pure phytol in a suitable solvent (e.g., hexane or ethyl acetate).

  • Dissolve the purified phytol sample in the same solvent.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Acquire the chromatogram and mass spectra.

  • Identify the phytol peak by comparing its retention time and mass spectrum with that of the pure standard and by matching the mass spectrum with a library database (e.g., NIST). The mass spectrum of phytol is characterized by specific fragment ions that can be used for its identification.[13][14]

Conclusion

This compound (phytol) is a fundamentally important derivative of chlorophyll, playing crucial roles beyond its structural function within the photosynthetic apparatus. Its release during chlorophyll catabolism initiates its involvement in key metabolic pathways, most notably the biosynthesis of the antioxidant tocopherol. Furthermore, the discovery of phytol and its metabolites as ligands for the PPARα/RXR nuclear receptor heterodimer highlights its significance in the regulation of lipid metabolism and gene expression. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted biological activities of this ubiquitous natural compound. Continued investigation into the signaling pathways modulated by phytol and its derivatives may unveil novel therapeutic targets for metabolic disorders.

References

The Cellular Mechanisms of 3,7,11,15-Tetramethyl-2-hexadecen-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,11,15-Tetramethyl-2-hexadecen-1-ol, a diterpene alcohol commonly known as phytol (B49457), is a constituent of chlorophyll (B73375) found in all photosynthetic organisms.[1] Beyond its role in photosynthesis, phytol and its metabolites have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which phytol exerts its effects on cellular function, with a focus on key signaling pathways, experimental validation, and quantitative data.

Core Mechanisms of Action

Phytol's cellular activities are multifaceted, primarily revolving around its ability to act as a signaling molecule that modulates gene expression and protein activity. The core mechanisms can be broadly categorized into:

  • Nuclear Receptor Activation: Phytol and its metabolites, such as phytanic acid, are natural ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and Retinoid X Receptor (RXR).[5][6] This interaction is a central node in phytol's mechanism, influencing lipid metabolism, inflammation, and cell fate.

  • Induction of Apoptosis and Cell Cycle Arrest: In various cancer cell lines, phytol has been shown to induce programmed cell death (apoptosis) and halt cell cycle progression.[3][7][8] This is achieved through both intrinsic and extrinsic apoptotic pathways and modulation of cell cycle regulatory proteins.

  • Anti-inflammatory Effects: Phytol exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB), and reducing the production of pro-inflammatory cytokines.[2][9][10]

  • Modulation of Reactive Oxygen Species (ROS): Phytol can induce the generation of reactive oxygen species (ROS) in certain contexts, which can act as a double-edged sword, either promoting apoptosis in cancer cells or contributing to cellular stress.[3][11][12]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the cellular effects of phytol.

Table 1: Cytotoxicity of Phytol in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
A549Lung Adenocarcinoma17 µMNot Specified[5]
A549Lung Adenocarcinoma70.81 ± 0.32 μM24 h[13]
A549Lung Adenocarcinoma60.7 ± 0.47 μM48 h[13]
AGSGastric Adenocarcinoma147.67 ± 5.63 μMNot Specified[3]
PC-3Prostate Carcinoma79 µMNot Specified[5]

Table 2: Activation of PPAR-α by Phytol

Cell LineAssayPhytol ConcentrationOutcomeReference
Monkey Kidney CV-1 & HepG2Luciferase Assay1 µMInduced PPAR-α activity[5]
HepG2Luciferase AssayNot SpecifiedIncreased PPARα-dependent luciferase activity[4]
HepG2Gene Expression AnalysisNot SpecifiedUpregulated PPARα-target genes (mRNA and protein)[4]

Key Signaling Pathways and Experimental Workflows

PPAR-α Activation and Lipid Metabolism

Phytol directly binds to and activates PPAR-α, a key regulator of lipid metabolism.[4] This activation leads to the transcription of genes involved in fatty acid oxidation, thereby influencing cellular lipid homeostasis.[5][14]

PPAR_Activation cluster_cell cluster_nucleus Nucleus Phytol Phytol PPARa PPAR-α Phytol->PPARa Binds and Activates CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Forms heterodimer with RXR and binds to RXR RXR TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Initiates Transcription LipidMetabolism Increased Lipid Metabolism TargetGenes->LipidMetabolism Leads to

Caption: Phytol activates PPAR-α signaling pathway.
Induction of Apoptosis in Cancer Cells

Phytol induces apoptosis through both extrinsic and intrinsic pathways. In lung carcinoma A549 cells, phytol activates death receptors like TRAIL, FAS, and TNF-α, leading to the activation of caspase-9 and -3.[11] In other cancer cell lines, phytol causes depolarization of the mitochondrial membrane, upregulation of Bax, downregulation of Bcl-2, and subsequent activation of caspase-9 and -3.[13]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phytol Phytol TRAIL TRAIL/FAS/TNF-α Receptors Phytol->TRAIL Bax Bax ↑ Phytol->Bax Bcl2 Bcl-2 ↓ Phytol->Bcl2 Caspase8 Caspase-8 TRAIL->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Phytol-induced apoptosis pathways.
Anti-inflammatory Signaling

Phytol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][9] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10] Computational studies suggest that phytol can directly interact with COX-1 and COX-2 enzymes, as well as NF-κB and IL-1β.[2]

Anti_Inflammatory_Pathway Phytol Phytol NFkB_Pathway NF-κB Pathway Phytol->NFkB_Pathway p38MAPK p38 MAPK Pathway Phytol->p38MAPK COX_Enzymes COX-1 & COX-2 Phytol->COX_Enzymes InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB_Pathway InflammatoryStimuli->p38MAPK ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->ProInflammatoryCytokines p38MAPK->ProInflammatoryCytokines Inflammation Inflammation ProInflammatoryCytokines->Inflammation COX_Enzymes->Inflammation

Caption: Anti-inflammatory mechanism of phytol.

Experimental Protocols

Luciferase Reporter Assay for PPAR-α Activation

Objective: To determine if phytol can activate the transcriptional activity of PPAR-α.

Methodology:

  • Cell Culture and Transfection: HepG2 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 24-well plates and co-transfected with a PPAR-α expression vector, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a β-galactosidase expression vector (for normalization).

  • Treatment: After 24 hours of transfection, the medium is replaced with a serum-free medium containing various concentrations of phytol (e.g., 0.1, 1, 10 µM) or a known PPAR-α agonist (e.g., clofibric acid) as a positive control. A vehicle control (e.g., DMSO) is also included.

  • Lysis and Assay: After 24 hours of treatment, cells are lysed. Luciferase activity is measured using a luminometer, and β-galactosidase activity is measured using a colorimetric assay.

  • Data Analysis: Luciferase activity is normalized to β-galactosidase activity to account for transfection efficiency. The fold induction of luciferase activity by phytol is calculated relative to the vehicle control.

Reference for principles:[4][15]

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To assess the effect of phytol on the expression levels of key apoptosis-regulating proteins.

Methodology:

  • Cell Culture and Treatment: A549 cells are cultured and treated with different concentrations of phytol for a specified time (e.g., 24 or 48 hours).

  • Protein Extraction: Cells are harvested and lysed in RIPA buffer containing protease inhibitors to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Reference for principles:[7][13]

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of phytol on cell cycle distribution.

Methodology:

  • Cell Culture and Treatment: Jurkat cells are treated with various concentrations of phytol for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Reference for principles:[7]

Conclusion

This compound (phytol) is a bioactive compound with a complex and multifaceted mechanism of action at the cellular level. Its ability to modulate key signaling pathways involved in metabolism, inflammation, and cell survival positions it as a promising candidate for further investigation in the context of various diseases. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in harnessing the therapeutic potential of this natural product. Further research is warranted to fully elucidate the intricate network of its cellular interactions and to translate these findings into clinical applications.

References

The Antioxidant Properties of 3,7,11,15-Tetramethyl-2-hexadecen-1-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7,11,15-Tetramethyl-2-hexadecen-1-OL, commonly known as phytol (B49457), is a branched-chain unsaturated alcohol that is a constituent of chlorophyll. Emerging research has highlighted its significant antioxidant properties, positioning it as a compound of interest for therapeutic applications in oxidative stress-mediated diseases. This technical guide provides a comprehensive overview of the antioxidant activities of phytol, detailing its efficacy in both in vitro and in vivo models. It includes a compilation of quantitative data, detailed experimental protocols for key antioxidant assays, and a visual representation of the signaling pathways through which phytol is proposed to exert its antioxidant effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of phytol.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Phytol (this compound) has demonstrated a range of biological activities, with its antioxidant capacity being a key area of investigation[1][2]. This guide synthesizes the current scientific knowledge on the antioxidant properties of phytol, providing a technical foundation for further research and development.

Quantitative Antioxidant Data

The antioxidant capacity of phytol has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings from published studies.

Table 1: In Vitro Antioxidant Activity of Phytol
AssayConcentrationScavenging/Inhibition (%)Reference
DPPH Radical Scavenging7.2 µg/mL59.89 ± 0.73[1][3]
ABTS Radical Cation Scavenging7.2 µg/mL62.79 ± 1.99[1][3]
Hydroxyl Radical Scavenging1.8 ng/mLShowed significant removal[4]
Nitric Oxide ScavengingNot specifiedDemonstrated strong effect[4]
Thiobarbituric Acid Reactive Substances (TBARS) Inhibition0.9 - 7.2 ng/mLSignificant reduction at all concentrations[4]
Table 2: In Vivo Antioxidant Effects of Phytol in Mouse Hippocampus
ParameterPhytol Dose (mg/kg)EffectReference
Lipid Peroxidation (LP)25, 50, 75Reduced[1][3]
Nitrite (NO2-) Content25, 50, 75Reduced[1][3]
Reduced Glutathione (B108866) (GSH)25, 50, 75Increased[1][3]
Superoxide (B77818) Dismutase (SOD) Activity25, 50, 75Increased[1][5]
Catalase (CAT) Activity25, 50, 75Increased[1][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers.

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Phytol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0[6][7].

  • Sample Preparation: Prepare a stock solution of phytol in a suitable solvent (e.g., methanol). From this stock, prepare a series of dilutions to obtain different concentrations for testing.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each phytol dilution to the wells. Then, add a fixed volume of the DPPH working solution to each well[6][8]. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH solution).

  • Control and Blank:

    • Positive Control: Prepare wells with a known antioxidant (e.g., ascorbic acid) at various concentrations instead of the phytol sample.

    • Blank: Prepare a well containing only the solvent used for the sample and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[9][10].

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[6][9].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula[9]: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) Buffered Saline (PBS) or Ethanol

  • Phytol

  • Positive control (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical[11][12].

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[13][14].

  • Sample Preparation: Prepare a stock solution of phytol and serial dilutions as described for the DPPH assay.

  • Reaction Mixture: Add a small volume of the phytol sample or standard to a larger volume of the ABTS•+ working solution (e.g., 10 µL of sample to 1 mL of ABTS•+ solution)[11].

  • Incubation: Incubate the mixture at room temperature for a defined period (typically 6 minutes)[13].

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In Vivo Antioxidant Enzyme Assays in Mouse Hippocampus

Animal Model:

  • Male Swiss mice are typically used. Phytol is administered intraperitoneally (i.p.) at doses of 25, 50, and 75 mg/kg[1][3]. A vehicle control (e.g., 0.05% Tween 80 in saline) and a positive control (e.g., Ascorbic Acid) are included[1].

Tissue Preparation:

  • Following the treatment period, mice are euthanized, and the hippocampus is dissected and homogenized in an appropriate ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4)[15][16]. The homogenate is then centrifuged, and the supernatant is used for the enzyme assays[16][17].

SOD activity is often measured by its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

Procedure (based on pyrogallol autoxidation):

  • The reaction mixture contains Tris-HCl buffer, pyrogallol, and the tissue supernatant[18].

  • The rate of pyrogallol autoxidation is measured by the increase in absorbance at a specific wavelength (e.g., 420 nm)[18].

  • The SOD activity is determined by the degree of inhibition of this reaction by the enzyme present in the sample. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%[18].

CAT activity is determined by measuring the rate of hydrogen peroxide (H2O2) decomposition.

Procedure:

  • The reaction is initiated by adding the tissue supernatant to a solution of H2O2 in phosphate buffer[19][20].

  • The decrease in H2O2 concentration is monitored by measuring the decrease in absorbance at 240 nm[21].

  • Catalase activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute[21].

GSH levels and GR activity are crucial indicators of the cellular antioxidant defense system.

GSH Assay:

  • GSH levels are often measured using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with GSH to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm[22].

Glutathione Reductase (GR) Assay:

  • GR activity is determined by measuring the rate of NADPH oxidation in the presence of oxidized glutathione (GSSG)[22][23].

  • The decrease in absorbance at 340 nm due to NADPH oxidation is monitored[23].

  • GR activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Lipid peroxidation is commonly assessed by measuring the levels of malondialdehyde (MDA), a product of lipid breakdown, using the thiobarbituric acid reactive substances (TBARS) method.

Procedure:

  • The tissue homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated.

  • MDA in the sample reacts with TBA to form a pink-colored complex.

  • The absorbance of this complex is measured spectrophotometrically (typically around 532 nm).

  • The concentration of MDA is calculated using a standard curve and is expressed as nanomoles per milligram of protein.

Signaling Pathways

Phytol's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate the endogenous antioxidant defense system.

PPAR-α Activation Pathway

Phytol and its metabolite, phytanic acid, are known to be agonists of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in lipid metabolism and has been linked to the regulation of oxidative stress[7][24][25]. Activation of PPAR-α by phytol can lead to the upregulation of genes involved in fatty acid oxidation, which can indirectly reduce the substrate for lipid peroxidation[26][27].

PPAR_alpha_pathway Phytol Phytol Phytanic_Acid Phytanic Acid (metabolite) Phytol->Phytanic_Acid Metabolism PPAR_alpha PPAR-α Phytanic_Acid->PPAR_alpha Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_alpha->PPRE Binds with RXR to RXR RXR Target_Genes Target Gene Expression PPRE->Target_Genes Initiates Lipid_Metabolism Increased Fatty Acid Oxidation Target_Genes->Lipid_Metabolism Reduced_Oxidative_Stress Reduced Oxidative Stress Lipid_Metabolism->Reduced_Oxidative_Stress Leads to

Caption: Phytol's activation of the PPAR-α signaling pathway.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), SOD, and CAT[28][29]. Studies have shown that phytol can inhibit oxidative stress through the regulation of the Nrf2/HO-1 pathway[2][5].

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytol Phytol Oxidative_Stress Oxidative Stress (e.g., ROS) Phytol->Oxidative_Stress Reduces Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Releases Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Activation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocates to nucleus and binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes Initiates transcription of Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cellular_Protection

Caption: Phytol's modulation of the Nrf2 antioxidant response pathway.

Conclusion

The available evidence strongly supports the significant antioxidant properties of this compound (phytol). Its ability to directly scavenge free radicals and to upregulate endogenous antioxidant defense mechanisms through the modulation of key signaling pathways like PPAR-α and Nrf2 makes it a promising candidate for further investigation in the context of preventing and treating diseases associated with oxidative stress. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this multifaceted natural compound. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic potential in humans.

References

The Pivotal Role of 3,7,11,15-Tetramethyl-2-hexadecen-1-ol in Vitamin E Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin E, a group of fat-soluble compounds with significant antioxidant properties, is a vital nutrient for human health. The synthetic production of α-tocopherol, the most biologically active form of vitamin E, is a cornerstone of the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth exploration of the synthesis of vitamin E, focusing on the critical role of its precursor, 3,7,11,15-tetramethyl-2-hexadecen-1-ol, commonly known as isophytol (B1199701). This document details the core chemical reaction, presents quantitative data from various synthetic approaches, outlines comprehensive experimental protocols, and provides visual representations of the synthesis pathway and experimental workflow.

Introduction

The industrial synthesis of vitamin E (specifically all-rac-α-tocopherol) predominantly relies on the condensation reaction between two key intermediates: trimethylhydroquinone (B50269) (TMHQ) and isophytol.[1][2] Isophytol, a branched-chain unsaturated alcohol, forms the aliphatic tail of the tocopherol molecule and is a critical determinant of its biological activity. This guide will focus on the synthesis of α-tocopherol from isophytol and TMHQ, a well-established and widely practiced industrial method.

The Core Synthesis Pathway: Condensation of Isophytol and TMHQ

The fundamental reaction in the synthesis of α-tocopherol is the acid-catalyzed condensation of trimethylhydroquinone (TMHQ) with this compound (isophytol). This reaction is essentially a Friedel-Crafts alkylation, where the hydroxyl group of isophytol is activated by an acid catalyst, leading to the formation of a carbocation that then attacks the aromatic ring of TMHQ, followed by cyclization to form the chromanol ring characteristic of tocopherols.[3]

The overall reaction can be summarized as follows:

Trimethylhydroquinone + Isophytol (in the presence of an acid catalyst) → α-Tocopherol + Water

The efficiency and yield of this reaction are highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and reaction time.

Synthesis_Pathway TMHQ Trimethylhydroquinone (TMHQ) Intermediate Carbocation Intermediate TMHQ->Intermediate Nucleophilic attack Isophytol This compound (Isophytol) Isophytol->Intermediate Activation Catalyst Acid Catalyst (e.g., ZnCl2/HCl, H2SO4) Catalyst->Isophytol Alpha_Tocopherol α-Tocopherol (Vitamin E) Intermediate->Alpha_Tocopherol Cyclization Water Water Intermediate->Water

Figure 1: Core synthesis pathway of α-Tocopherol.

Quantitative Data on α-Tocopherol Synthesis

The yield of α-tocopherol is a critical parameter in its industrial production. The following table summarizes quantitative data from various studies, highlighting the impact of different catalysts and solvents on reaction outcomes.

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
ZnCl₂ / HClDiethyl Carbonate30-405~95Patent EP0694541A1
ZnCl₂ / HClIsobutyl Acetate (B1210297)30-405~96Patent EP0694541A1
ZnCl₂Water (reduced pressure)116189Gömöry et al., 2011[4][5]
Scandium(III) triflateTolueneReflux396Matsui et al.
Sulfuric Acid (≤0.4 wt%)Ethylene CarbonateNot specifiedNot specifiedHighPatent US6066745A[6]
Triflimide (1 mol%)Hexane (B92381)RefluxNot specifiedHighIshihara et al.

Detailed Experimental Protocols

This section provides a generalized yet detailed experimental protocol for the synthesis of α-tocopherol from isophytol and TMHQ, based on common laboratory and industrial practices.

Materials and Reagents
  • Trimethylhydroquinone (TMHQ)

  • This compound (Isophytol)

  • Acid Catalyst (e.g., anhydrous Zinc Chloride and concentrated Hydrochloric Acid)

  • Solvent (e.g., Toluene, Diethyl Carbonate, or Isobutyl Acetate)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Organic solvents for extraction and chromatography (e.g., Hexane, Diethyl Ether, Ethyl Acetate)

Experimental Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a suspension of trimethylhydroquinone and the chosen solvent is prepared.

  • Catalyst Addition: The acid catalyst (e.g., a mixture of zinc chloride and concentrated hydrochloric acid) is added to the TMHQ suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Isophytol Addition: A solution of isophytol in the same solvent is added dropwise to the reaction mixture over a period of 2-3 hours while maintaining a specific temperature (e.g., 30-40 °C).

  • Reaction Monitoring: The reaction is stirred for an additional 2-3 hours at the same temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is washed with deionized water to remove the catalyst and any water-soluble byproducts.

    • The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Solvent Removal: The solvent is removed from the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude α-tocopherol is purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, molecular distillation can be employed for purification on an industrial scale.[7]

  • Product Characterization: The purified α-tocopherol is characterized by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[8][9]

Experimental_Workflow start Start prep Preparation of Reactants (TMHQ, Isophytol, Solvent, Catalyst) start->prep reaction Condensation Reaction (Controlled Temperature and Addition) prep->reaction workup Aqueous Workup (Washing and Phase Separation) reaction->workup drying Drying of Organic Phase (Anhydrous Na2SO4 or MgSO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Column Chromatography or Molecular Distillation) solvent_removal->purification analysis Product Characterization (HPLC, GC-MS, NMR) purification->analysis end End analysis->end

Figure 2: Experimental workflow for α-Tocopherol synthesis.

Conclusion

The synthesis of vitamin E using this compound as a precursor is a well-optimized and efficient industrial process. The selection of an appropriate catalyst and solvent system is paramount to achieving high yields and purity of the final α-tocopherol product. This guide has provided a comprehensive overview of the core synthesis pathway, quantitative data to aid in methodological comparison, and a detailed experimental protocol for researchers and professionals in the field. The provided visualizations of the synthesis pathway and experimental workflow offer a clear and concise summary of the process, facilitating a deeper understanding of this vital chemical transformation. Further research into more environmentally friendly and cost-effective catalysts and solvents continues to be an active area of investigation, promising future advancements in vitamin E production.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,7,11,15-Tetramethyl-2-hexadecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,7,11,15-Tetramethyl-2-hexadecen-1-ol, a branched-chain unsaturated alcohol commonly known as phytol (B49457). As a constituent of chlorophyll (B73375) and a precursor to vitamins E and K, phytol and its metabolites are of significant interest in various fields of research and drug development.[1][2] This document compiles essential quantitative data, detailed experimental protocols for property determination, and visual representations of key biological signaling pathways involving phytol to serve as a valuable resource for the scientific community.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₂₀H₄₀O[1]
Molecular Weight 296.53 g/mol [1]
Appearance Colorless to light yellow oily liquid[2]
Odor Faintly floral[2]
Boiling Point 202-204 °C at 10 mmHg[1]
Melting Point < 25 °C[1]
Density 0.8497 g/mL at 25 °C[3]
Refractive Index (n_D^20) 1.463
Table 2: Solubility Properties
SolventSolubilityReference
Water Practically insoluble[3][4]
Organic Solvents (e.g., alcohol, ether, chloroform) Soluble[2][3]
Table 3: Spectroscopic Data
Spectroscopic TechniqueKey Data PointsReference
¹H NMR (Proton NMR) Spectra available, assignments made using COSY, NOESY, HSQC, and HMBC techniques.[5]
¹³C NMR (Carbon-13 NMR) Spectra available, assignments confirmed through 2D NMR techniques.[5]
Mass Spectrometry (MS) Mass spectra available, typically obtained via GC-MS with electron ionization (EI).[6][7]
Infrared (IR) Spectroscopy Spectra available, showing characteristic functional group absorptions.

Biological Signaling Pathways

Phytol has been shown to modulate several key signaling pathways, making it a molecule of interest for drug development and therapeutic applications. The following diagrams illustrate the involvement of phytol in the NF-κB, PI3K/Akt, and ethylene (B1197577) signaling pathways.

Phytol's inhibitory effect on the NF-κB signaling pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phytol Phytol Receptor Receptor Phytol->Receptor Activates PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Akt_P P-Akt Akt->Akt_P Downstream Downstream Targets Akt_P->Downstream Cell_Growth Cell Growth & Survival Downstream->Cell_Growth

Activation of the PI3K/Akt signaling pathway by phytol.

Ethylene_Signaling_Pathway cluster_er_membrane ER Membrane cluster_nucleus Nucleus cluster_extracellular Extracellular ETR1 ETR1 (Ethylene Receptor) CTR1 CTR1 ETR1->CTR1 Activates (in absence of ethylene) EIN2 EIN2 CTR1->EIN2 Inhibits EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 Activates ERF ERF Transcription Factors EIN3_EIL1->ERF Ethylene_Response Ethylene Response Genes ERF->Ethylene_Response Phytol Phytol Phytol->ETR1 Modulates

Modulation of the ethylene signaling pathway by phytol.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.

Materials:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Mineral oil

  • Bunsen burner or heating mantle

  • Rubber band or wire for attaching the capillary tube

Procedure:

  • Fill the Thiele tube with mineral oil to a level that will immerse the thermometer bulb and the majority of the sample.

  • Place a few drops of the phytol sample into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer assembly into the Thiele tube, making sure the rubber band is above the oil level to prevent it from dissolving.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

  • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

  • Record the temperature. For accuracy, repeat the measurement two more times and calculate the average.

Determination of Solubility (Qualitative)

This protocol outlines a qualitative method to determine the solubility of phytol in various solvents.

Materials:

  • Test tubes and rack

  • Phytol sample

  • Solvents: Distilled water, ethanol, diethyl ether, chloroform (B151607)

  • Pipettes or droppers

  • Vortex mixer

Procedure:

  • Label four test tubes, one for each solvent.

  • Add approximately 1 mL of phytol to each test tube.

  • To the first test tube, add 1 mL of distilled water.

  • To the second test tube, add 1 mL of ethanol.

  • To the third test tube, add 1 mL of diethyl ether.

  • To the fourth test tube, add 1 mL of chloroform.

  • Vortex each test tube for 30 seconds.

  • Allow the mixtures to stand for 5 minutes and observe.

  • Record the observations. Solubility is indicated by the formation of a single, clear phase. Insolubility is indicated by the presence of two distinct layers or a cloudy suspension.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of phytol.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS)

  • Phytol sample

  • Pipettes

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of phytol in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° or 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts of all signals.

  • 2D NMR (for structural elucidation):

    • If required, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of phytol using GC-MS.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • Phytol sample

  • Solvent (e.g., hexane (B92381) or ethyl acetate)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of phytol (e.g., 1 mg/mL) in a suitable volatile solvent like hexane or ethyl acetate.

    • Transfer the solution to an autosampler vial.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration.

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

      • Final hold: Hold at 280 °C for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-550

  • Data Analysis:

    • Identify the peak corresponding to phytol based on its retention time.

    • Analyze the mass spectrum of the phytol peak.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) to confirm the identity of the compound. The fragmentation pattern will show characteristic ions for phytol.

Infrared (IR) Spectroscopy

This protocol details the preparation of a liquid sample for analysis by IR spectroscopy.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Phytol sample

  • Pipette or glass rod

  • Solvent for cleaning (e.g., dichloromethane (B109758) or acetone)

  • Lens tissue

Procedure:

  • Sample Preparation (Neat Liquid Film):

    • Ensure the salt plates are clean and dry. Handle them only by the edges to avoid moisture from fingerprints.

    • Place one or two drops of the liquid phytol sample onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid applying excessive pressure that could break the plates.

  • Spectrum Acquisition:

    • Place the "sandwich" of salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum. For phytol, expect to see:

      • A broad O-H stretch around 3300 cm⁻¹ (from the alcohol group).

      • C-H stretching vibrations just below 3000 cm⁻¹.

      • A C=C stretch around 1670 cm⁻¹.

      • A C-O stretch around 1000-1100 cm⁻¹.

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Clean the plates by rinsing with a dry, volatile solvent (e.g., dichloromethane or acetone) and gently wiping with a clean lens tissue.

    • Store the clean plates in a desiccator to protect them from moisture.

Conclusion

This technical guide provides a centralized repository of information on the physicochemical properties of this compound. The tabulated data offers a quick reference for its physical and chemical characteristics, while the detailed experimental protocols provide a foundation for reproducible laboratory analysis. Furthermore, the visualization of its interactions within key biological signaling pathways highlights its potential as a molecule of interest for further research and development in the pharmaceutical and life sciences sectors. It is anticipated that this comprehensive guide will facilitate and accelerate future investigations into the properties and applications of phytol.

References

An In-depth Technical Guide to Phytol: From Chemical Structure to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phytol (B49457), an acyclic diterpene alcohol, is a fundamental natural product ubiquitously found in the biosphere as a constituent of chlorophyll, the primary photosynthetic pigment in plants and algae.[1] Beyond its role in photosynthesis, phytol and its metabolites have garnered significant interest within the scientific community for their diverse biological activities and applications. This technical guide provides a comprehensive overview of phytol, detailing its chemical identity, physicochemical properties, biological signaling pathways, and standard experimental protocols for its extraction and analysis. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and molecular biology.

Chemical Identity

The unique branched-chain structure of phytol is central to its chemical properties and biological functions.

IUPAC Name: The systematic name for phytol, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol .[1][2]

Synonyms: Phytol is known by several other names in scientific literature and commercial contexts. A list of common synonyms is provided in Table 1.

Table 1: Synonyms for Phytol

SynonymReference
trans-Phytol[2]
(E)-Phytol[3]
(2E,7R,11R)-3,7,11,15-Tetramethyl-2-hexadecen-1-ol[1][2]
3,7,11,15-Tetramethylhexadec-2-en-1-ol[2][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of phytol is essential for its extraction, handling, and application in experimental settings. Quantitative data for phytol are summarized in Table 2.

Table 2: Physicochemical Properties of Phytol

PropertyValueReference(s)
Molecular FormulaC₂₀H₄₀O[2][5]
Molecular Weight296.53 g/mol [1][5]
AppearanceColorless to pale yellow viscous liquid[6][7]
OdorFaintly floral, balsamic[2][8]
Boiling Point202-204 °C at 10 mmHg[1][9]
Melting Point< 25 °C[1][9]
DensityApproximately 0.847 - 0.863 g/cm³[1]
Refractive IndexApproximately 1.460 - 1.466[1]
SolubilityPractically insoluble in water; soluble in organic solvents[2][6][9]

Biological Role and Signaling Pathways

In ruminant animals, the fermentation of ingested plant material liberates phytol from chlorophyll.[10] This free phytol is then converted into phytanic acid, which can be stored in fatty tissues.[10] While humans do not derive significant amounts of phytol directly from chlorophyll, they can convert free phytol from dietary sources into phytanic acid.[2]

Phytol and its primary metabolite, phytanic acid, are not merely metabolic byproducts but are recognized as signaling molecules that can directly interact with and activate nuclear receptors. Specifically, they have been identified as ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Retinoid X Receptors (RXRs). This interaction triggers a cascade of downstream events leading to the regulation of gene expression involved in lipid metabolism.

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Phytol_ext Dietary Phytol Phytol_int Phytol Phytol_ext->Phytol_int Cellular Uptake Phytanic_Acid Phytanic Acid Phytol_int->Phytanic_Acid Metabolism PPARa PPARα Phytanic_Acid->PPARa Activates RXR RXR Phytanic_Acid->RXR Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binds to Target_Genes Target Gene Expression (Lipid Metabolism) PPRE->Target_Genes Regulates

Caption: Phytol and Phytanic Acid Signaling Pathway.

Experimental Protocols

The following sections detail standardized procedures for the extraction of phytol from plant matrices and its subsequent analysis.

Protocol 1: Extraction of Phytol from Plant Material via Soxhlet Extraction

This protocol outlines a robust method for the extraction of phytol from dried plant leaves.

1. Sample Preparation:

  • Collect fresh plant leaves (e.g., spinach) and wash them thoroughly with distilled water to remove any debris.
  • Dry the leaves in a well-ventilated oven at 40-50°C until a constant weight is achieved.
  • Grind the dried leaves into a fine powder using a blender or a mortar and pestle.

2. Soxhlet Extraction:

  • Accurately weigh approximately 10-20 g of the dried leaf powder and place it into a cellulose (B213188) thimble.
  • Place the thimble inside the main chamber of the Soxhlet extractor.
  • Fill a round-bottom flask with a suitable solvent (e.g., n-hexane or ethanol) to about two-thirds of its volume and add a few boiling chips.
  • Assemble the Soxhlet apparatus by connecting the round-bottom flask to the extractor and a condenser.
  • Heat the solvent using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble containing the plant material.
  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm becomes colorless.
  • Once the extraction is complete, turn off the heat and allow the apparatus to cool.

3. Solvent Evaporation and Sample Recovery:

  • Dismantle the apparatus and carefully remove the round-bottom flask containing the extract.
  • Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
  • The resulting crude extract, rich in phytol and other lipophilic compounds, can then be transferred to a vial and stored at -20°C for further analysis.

Protocol 2: Analysis and Quantification of Phytol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the qualitative and quantitative analysis of phytol in a plant extract.

1. Sample Derivatization (Optional but Recommended):

  • To improve the volatility and chromatographic peak shape of phytol, derivatization is often performed.
  • Evaporate a known amount of the extract to dryness under a gentle stream of nitrogen.
  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.
  • Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether of phytol.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp to 280°C at a rate of 5°C/min.
  • Hold at 280°C for 10 minutes.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 40-550.

3. Data Analysis and Quantification:

  • Identification: Identify the phytol peak in the total ion chromatogram (TIC) based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).
  • Quantification: Prepare a series of standard solutions of authentic phytol of known concentrations. Analyze these standards using the same GC-MS method to generate a calibration curve. Quantify the amount of phytol in the sample by comparing its peak area to the calibration curve.

Plant_Material [label="Dried Plant Material"]; Soxhlet [label="Soxhlet Extraction\n(n-hexane or ethanol)"]; Evaporation [label="Rotary Evaporation"]; Crude_Extract [label="Crude Lipophilic Extract"]; Derivatization [label="Derivatization (optional)\n(e.g., Silylation)"]; GCMS [label="GC-MS Analysis"]; Data_Analysis [label="Data Analysis\n(Identification & Quantification)"];

Plant_Material -> Soxhlet; Soxhlet -> Evaporation; Evaporation -> Crude_Extract; Crude_Extract -> Derivatization; Derivatization -> GCMS; Crude_Extract -> GCMS [style=dashed]; GCMS -> Data_Analysis; }

Caption: Experimental Workflow for Phytol Extraction and Analysis.

Conclusion

Phytol stands as a molecule of significant interest due to its prevalence in nature and its intriguing biological activities. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and its role in activating the PPARα and RXR signaling pathways, which are crucial for lipid metabolism. The outlined experimental protocols for extraction and GC-MS analysis offer a solid foundation for researchers aiming to isolate and quantify this important diterpene alcohol from natural sources. Further research into the multifaceted roles of phytol and its metabolites will undoubtedly continue to unveil new therapeutic and biotechnological applications.

References

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of 3,7,11,15-Tetramethyl-2-hexadecen-1-OL (Phytol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of 3,7,11,15-Tetramethyl-2-hexadecen-1-OL, commonly known as phytol (B49457), using Gas Chromatography-Mass Spectrometry (GC-MS). Phytol is a diterpene alcohol that is a constituent of chlorophyll (B73375) and has been investigated for various biological activities. Accurate and reliable quantification of phytol in different matrices is crucial for research and development in various fields, including pharmacology and natural product chemistry.

Overview of Analytical Approaches

The analysis of phytol by GC-MS typically involves an initial extraction from the sample matrix, followed by chromatographic separation and mass spectrometric detection. Due to its hydroxyl group, phytol is a relatively polar compound, which can benefit from a derivatization step to improve its volatility and chromatographic behavior. Two common sample preparation approaches are detailed below: solvent extraction followed by derivatization, and headspace analysis for volatile profiling.

Experimental Protocols

Protocol 1: Solvent Extraction and Silylation Derivatization

This protocol is suitable for the quantitative analysis of phytol in liquid and solid samples, such as plant extracts, biological fluids, and formulations.

2.1.1. Materials

  • Solvents: Hexane (B92381), Methanol, Ethyl Acetate (HPLC grade or equivalent)

  • Internal Standard (IS): α-cedrene or hexadecane

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Phytol standard: Analytical standard of this compound

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa

  • Equipment: Vortex mixer, centrifuge, heating block or oven, nitrogen evaporator

2.1.2. Sample Preparation and Extraction

  • Sample Weighing/Aliquoting: Accurately weigh a representative amount of the homogenized solid sample (e.g., 100 mg) or pipette a precise volume of the liquid sample (e.g., 1 mL) into a glass tube.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 50 µL of a 100 µg/mL solution of α-cedrene in hexane) to the sample. The concentration of the internal standard should be similar to the expected concentration of phytol.

  • Extraction:

    • For solid samples, add 2 mL of hexane and vortex vigorously for 2 minutes. Sonicate for 15 minutes and then centrifuge at 3000 rpm for 10 minutes.

    • For liquid samples, perform a liquid-liquid extraction by adding 2 mL of hexane, vortexing for 2 minutes, and centrifuging to separate the layers.

  • Collection: Carefully transfer the hexane supernatant to a clean vial.

  • Repeat Extraction: Repeat the extraction process (step 3 and 4) two more times to ensure complete extraction of phytol.

  • Solvent Evaporation: Combine the hexane extracts and evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

2.1.3. Silylation Derivatization

  • Reagent Addition: To the dried extract, add 100 µL of BSTFA + 1% TMCS and 50 µL of a catalyst such as pyridine.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes to facilitate the derivatization of the hydroxyl group of phytol to its trimethylsilyl (B98337) (TMS) ether.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Sample Dilution: Dilute the derivatized sample with hexane to a final volume of 1 mL, or an appropriate volume to bring the analyte concentration within the calibration range.

2.1.4. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is a solvent-free method suitable for the qualitative and semi-quantitative analysis of phytol and other volatile and semi-volatile compounds in solid or liquid samples.[2]

2.2.1. Materials

  • Phytol standard: Analytical standard of this compound

  • Vials: 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa

  • Equipment: Headspace autosampler

2.2.2. Sample Preparation

  • Sample Weighing/Aliquoting: Accurately weigh a representative amount of the homogenized solid sample (e.g., 10-30 mg) or pipette a precise volume of the liquid sample (e.g., 100 µL) directly into a headspace vial.[3]

  • Standard Preparation: Prepare a series of calibration standards by spiking known amounts of phytol into empty headspace vials.[4]

  • Vial Sealing: Immediately seal the vials with the crimp caps.

2.2.3. HS-GC-MS Analysis

  • Incubation: Place the vials in the headspace autosampler. The vials are typically incubated at an elevated temperature (e.g., 120-180°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile and semi-volatile compounds, including phytol, to partition into the headspace.[2]

  • Injection: A heated gas-tight syringe on the autosampler injects a specific volume of the headspace gas into the GC-MS inlet.

GC-MS Instrumental Parameters

The following table summarizes typical GC-MS parameters for the analysis of phytol. These parameters may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[5]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[5]
Inlet Temperature 250 - 290°C[1][5]
Injection Mode Splitless or Split (e.g., 50:1 split ratio for higher concentrations)[3]
Oven Temperature Program Initial temperature of 60-110°C, hold for 2 minutes, then ramp at 10-20°C/min to 280-300°C, and hold for 5-10 minutes.[6][7]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[1][5]
Mass Transfer Line Temp. 280 - 315°C[6]
Ion Source Temperature 230 - 350°C[6]
Mass Scan Range 40-550 m/z[7]
Acquisition Mode Full Scan for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 1: Quantitative Data for Phytol Analysis

Parameter Value Source
Retention Index (SE-54 column) ~2114 - 2119NIST WebBook[8]
Characteristic Mass Fragments (m/z) for TMS-derivatized Phytol To be determined experimentally (monitor for molecule ion and key fragments)
Characteristic Mass Fragments (m/z) for underivatized Phytol 296 (M+), 71, 81, 95, 123NIST WebBook[9]
Linearity (R²) > 0.99Typical requirement
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for phytol analysis and a potential signaling pathway where phytol may be involved.

experimental_workflow GC-MS Analysis Workflow for Phytol cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (e.g., Plant Extract) extraction Solvent Extraction (e.g., Hexane) sample->extraction 1. Extraction derivatization Silylation (e.g., BSTFA) extraction->derivatization 2. Derivatization injection GC Injection derivatization->injection 3. Analysis separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Mass Spectra Library) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Results Reporting quantification->report signaling_pathway Hypothesized Role of Phytol in Cellular Signaling phytol Phytol ros Reactive Oxygen Species (ROS) phytol->ros Scavenges antioxidant Antioxidant Enzymes (e.g., SOD, CAT) phytol->antioxidant May Upregulate inflammation Inflammatory Cytokines (e.g., TNF-α, IL-6) phytol->inflammation Inhibits ros->inflammation Induces antioxidant->ros Neutralizes apoptosis Apoptosis inflammation->apoptosis Can Induce

References

Application Notes and Protocols for the Extraction of Phytol from Plant Material Using Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol (B49457), an acyclic diterpene alcohol, is a constituent of chlorophyll (B73375) and is abundantly present in green plant materials. It serves as a valuable precursor for the synthesis of vitamins E and K and is utilized in the fragrance and cosmetic industries. The efficient extraction of phytol from various plant sources is a critical step for its application in research and drug development. The choice of solvent and extraction methodology significantly impacts the yield and purity of the extracted phytol.

These application notes provide a comprehensive overview of different solvents and methods for extracting phytol from plant materials. Detailed experimental protocols for common extraction techniques are outlined, and quantitative data on phytol yields from various studies are summarized for comparative analysis.

Data Presentation: Comparative Phytol Yields

The selection of an appropriate solvent is paramount for maximizing the extraction of phytol from plant matter. The polarity of the solvent plays a crucial role in its ability to dissolve phytol. The following tables summarize quantitative data on phytol content and extraction yields from various plant sources using different solvents.

Table 1: Phytol Content in Ethanolic Extracts of Hydrilla verticillata

Plant MaterialExtraction MethodSolventPhytol Concentration in Extract (%)Reference
Hydrilla verticillataNot SpecifiedEthanol70.29[1]

Table 2: Phytol Content in Hydrilla verticillata (Lipophilic Extract)

Plant MaterialExtraction MethodSolvent for Lipophilic ExtractionPhytol Concentration (g/kg of plant material)Reference
Hydrilla verticillataNot SpecifiedNot Specified6.39[2]

Table 3: Solvents Used in Phytol Extraction Following Saponification

Plant SourceInitial Chlorophyll Elution SolventSaponification AgentPhytol Extraction SolventReference
Artemisinin (B1665778) By-productEthanolSodium Hydroxide (B78521) (NaOH)Petroleum Ether[3]

Experimental Protocols

The following are detailed protocols for common laboratory-scale extraction of phytol from plant materials.

Protocol 1: Maceration for General Phytochemical Extraction

Maceration is a simple and widely used method for extracting phytochemicals. It involves soaking the plant material in a solvent for an extended period.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., ethanol, methanol, hexane, acetone)

  • Conical flask or sealed container

  • Shaker or magnetic stirrer (optional)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh a desired amount of the dried and powdered plant material.

  • Place the plant material in a conical flask.

  • Add the selected solvent to the flask, ensuring the plant material is fully submerged. A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).

  • Seal the flask to prevent solvent evaporation.

  • Keep the flask at room temperature for a period of 3 to 7 days, with occasional shaking or stirring to enhance extraction.

  • After the maceration period, filter the mixture through filter paper to separate the extract from the plant debris.

  • Wash the residue with a small volume of the fresh solvent to recover any remaining extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature appropriate for the solvent used (e.g., 40-50°C for ethanol).

  • The resulting crude extract can be further processed for phytol isolation and quantification.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent, leading to a higher extraction efficiency compared to maceration.

Materials:

  • Dried and powdered plant material

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose (B213188) thimble

  • Solvent (e.g., hexane, ethanol, acetone)

  • Rotary evaporator

Procedure:

  • Accurately weigh the dried and powdered plant material.

  • Place the weighed plant material into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask to about two-thirds of its volume with the chosen solvent.

  • Assemble the Soxhlet apparatus on a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the plant material in the thimble.

  • The solvent will fill the extractor and, once it reaches the siphon arm, will be siphoned back into the round-bottom flask, carrying the extracted compounds.

  • Allow the extraction to proceed for several hours (typically 6-24 hours), or until the solvent in the siphon arm runs clear.

  • After completion, allow the apparatus to cool down.

  • Concentrate the extract in the round-bottom flask using a rotary evaporator.

Protocol 3: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and increasing the extraction yield in a shorter time and at a lower temperature.

Materials:

  • Dried and powdered plant material

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Solvent (e.g., ethanol)

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh the dried and powdered plant material and place it in a beaker.

  • Add the solvent to the beaker at a specified solid-to-solvent ratio.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) for a set duration (e.g., 30-60 minutes).

  • Monitor the temperature during sonication and use a cooling bath if necessary to prevent the degradation of thermolabile compounds.

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Wash the residue with a small amount of fresh solvent.

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

Protocol 4: Saponification of Chlorophyll for Phytol Isolation

Phytol is an ester component of the chlorophyll molecule. Saponification is a chemical process that hydrolyzes the ester bond, releasing free phytol. This is a common method to obtain phytol from chlorophyll-rich extracts.

Materials:

  • Crude plant extract (rich in chlorophyll)

  • Ethanolic sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

  • Separatory funnel

  • Non-polar solvent (e.g., petroleum ether, hexane)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude plant extract in a suitable solvent (e.g., ethanol).

  • Add an equal volume of the ethanolic NaOH or KOH solution to the extract.

  • Reflux the mixture for 1-2 hours at a controlled temperature (e.g., 60-80°C) to facilitate saponification.

  • After cooling, transfer the saponified mixture to a separatory funnel.

  • Add an equal volume of a non-polar solvent like petroleum ether and shake vigorously to extract the liberated phytol into the non-polar layer.

  • Allow the layers to separate. The upper non-polar layer contains phytol, while the lower aqueous layer contains chlorophyllins (B1632289) and other polar compounds.

  • Collect the upper layer and repeat the extraction of the aqueous layer two more times with fresh non-polar solvent to maximize phytol recovery.

  • Combine all the non-polar extracts and wash them with distilled water to remove any residual alkali.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude phytol.

Mandatory Visualizations

Experimental Workflow for Phytol Extraction

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Phytol Isolation (Optional) cluster_3 Analysis A Collection of Plant Material B Drying (Air/Oven) A->B C Grinding to Powder B->C E Extraction Method (Maceration, Soxhlet, UAE) C->E D Choice of Solvent (e.g., Ethanol, Hexane, Acetone) D->E F Filtration E->F G Concentration (Rotary Evaporator) F->G H Crude Extract G->H I Saponification (with NaOH/KOH) H->I J Liquid-Liquid Extraction (with Petroleum Ether/Hexane) I->J K Purification (Chromatography) J->K L Phytol J->L K->L M Quantification (GC-MS, HPLC) L->M

Caption: General workflow for the extraction and isolation of phytol.

Signaling Pathway (Logical Relationship) of Solvent Selection

G cluster_0 Solvent Properties cluster_1 Target Molecule cluster_2 Extraction Efficiency Polarity Polarity Phytol Phytol (Diterpene Alcohol) Polarity->Phytol Solubility Volatility Volatility Efficiency High Yield & Purity Volatility->Efficiency Ease of Removal Toxicity Toxicity Toxicity->Efficiency Safety & Environmental Impact Phytol->Efficiency Depends on

Caption: Factors influencing solvent selection for phytol extraction.

References

Unveiling Phytol: A Detailed Guide to the Quantification of 3,7,11,15-Tetramethyl-2-hexadecen-1-OL in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the methodologies for the accurate quantification of 3,7,11,15-Tetramethyl-2-hexadecen-1-OL, commonly known as phytol (B49457), in various biological samples. Phytol, a diterpene alcohol and a constituent of chlorophyll, is a significant biomarker for various physiological and pathological conditions.[1] Its quantification in biological matrices such as plasma, serum, and tissues is crucial for understanding its metabolism and role in disease. This document outlines detailed protocols for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), including sample preparation, derivatization, and instrumental analysis.

Introduction to Phytol and its Significance

Phytol (this compound) is a branched-chain unsaturated alcohol that is primarily derived from the diet through the consumption of green vegetables and fruits. In the human body, phytol is metabolized to phytanic acid and pristanic acid.[2] The accumulation of these metabolites is associated with certain peroxisomal disorders, such as Refsum's disease.[1] Furthermore, phytol and its metabolites have been implicated in various biological processes, including the regulation of lipid and carbohydrate metabolism and inflammatory responses, making their accurate quantification a valuable tool in biomedical research and drug development.[3]

Signaling Pathways and Metabolic Fate of Phytol

Phytol and its primary metabolite, phytanic acid, are known to act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α.[3] Activation of PPAR-α in the liver and brown adipose tissue can influence the expression of genes involved in lipid and glucose homeostasis.[3] The metabolic conversion of phytol to phytanic acid is a key step in its biological activity.

Metabolic Pathway of Phytol Phytol This compound (Phytol) Phytanic_Acid Phytanic Acid Phytol->Phytanic_Acid Metabolism PPARa PPAR-α Activation Phytanic_Acid->PPARa Gene_Expression Regulation of Gene Expression (Lipid & Glucose Metabolism) PPARa->Gene_Expression

Figure 1: Simplified metabolic pathway of phytol and its downstream effects.

Quantitative Data of Phytol and its Metabolites in Biological Samples

The following tables summarize the reported concentrations of phytol and its metabolite, phytanic acid, in various biological matrices. These values can serve as a reference for baseline levels in control subjects and for comparison in experimental studies.

Table 1: Concentration of Phytanic Acid in Human Plasma/Serum

PopulationMatrixConcentration (µM)Analytical MethodReference
Healthy SubjectsPlasma0.04 - 11.5Not Specified[4]
Healthy ParticipantsPlasma3.6 - 4.1Not Specified[5]
Meat ConsumersSerum/Plasma5.77Not Specified[5]
VegetariansSerum/Plasma3.93Not Specified[5]
VegansSerum/Plasma0.86Not Specified[5]

Table 2: Accumulation of Phytanic Acid and Pristanic Acid in Mouse Tissues after Phytol Supplementation

TissueAnalyteConcentration (nmol/g tissue)Analytical MethodReference
Adipose TissuePhytanic AcidIncreased with 1.0% phytol dietGas Chromatography[2]
LiverPhytanic AcidIncreased with 1.0% phytol dietGas Chromatography[2]
BrainPhytanic AcidNo significant accumulationGas Chromatography[2]
Adipose TissuePristanic AcidIncreased with 1.0% phytol dietGas Chromatography[2]
LiverPristanic AcidIncreased with 1.0% phytol dietGas Chromatography[2]
BrainPristanic AcidNo significant accumulationGas Chromatography[2]

Experimental Protocols

Accurate quantification of phytol requires robust and validated analytical methods. GC-MS and LC-MS/MS are the most commonly employed techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Experimental Workflow Overview

The general workflow for the quantification of phytol in biological samples involves sample preparation (including extraction and often saponification to release bound phytol), derivatization (for GC-MS), followed by instrumental analysis and data processing.

General Workflow for Phytol Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Extraction Saponification & Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification (Internal/External Standard) GC_MS->Quantification LC_MS->Quantification

Figure 2: General workflow for the quantification of phytol in biological samples.

Protocol 1: Quantification of Phytol in Human Plasma/Serum by GC-MS

This protocol describes a method for the quantification of phytol in human plasma or serum using gas chromatography-mass spectrometry following saponification, extraction, and derivatization.

1. Materials and Reagents

  • Phytol standard

  • Internal Standard (e.g., deuterated phytol or a structurally similar long-chain alcohol)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (absolute)

  • n-Hexane (HPLC grade)

  • Dichloromethane (DCM, GC grade)

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663)

  • GC vials with inserts

2. Sample Preparation

  • Saponification:

    • To 1 mL of plasma or serum in a glass tube, add 2 mL of 1 M ethanolic KOH.

    • Add a known amount of internal standard.

    • Vortex briefly and incubate at 70°C for 1 hour to hydrolyze phytol esters.

  • Liquid-Liquid Extraction:

    • Cool the sample to room temperature.

    • Add 2 mL of saturated NaCl solution and 5 mL of n-hexane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

    • Repeat the extraction with another 5 mL of n-hexane and combine the hexane extracts.

  • Drying and Evaporation:

    • Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

3. Derivatization

  • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[2]

  • Cap the vial tightly and heat at 65-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of phytol.[2]

  • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (for Phytol-TMS): m/z 368 (M+), 143, 129 (characteristic fragment ions)

    • Ions to Monitor (for Internal Standard): Select appropriate ions based on the chosen standard.

5. Quantification

  • Construct a calibration curve using standard solutions of phytol-TMS at different concentrations, including the internal standard.

  • Calculate the concentration of phytol in the biological samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantification of Phytol in Biological Fluids by LC-MS/MS

This protocol provides a method for the direct quantification of phytol in biological fluids using liquid chromatography-tandem mass spectrometry, which may not require derivatization.

1. Materials and Reagents

  • Phytol standard

  • Internal Standard (e.g., deuterated phytol)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate

  • Ultrapure water

  • LC-MS vials with inserts

2. Sample Preparation

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of internal standard.

    • Add 400 µL of cold acetonitrile.[1]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an LC-MS vial.

3. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with 80% B

    • Linearly increase to 100% B over 5 minutes

    • Hold at 100% B for 2 minutes

    • Return to 80% B and equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode

    • Capillary Voltage: 4000 V

    • Gas Temperature: 300°C

    • Nebulizer Pressure: 35 psi

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for Phytol: Precursor ion [M+H-H₂O]⁺ m/z 279.3 → Product ion (select a characteristic fragment, e.g., m/z 123.1)

    • MRM Transition for Internal Standard: Select appropriate precursor and product ions based on the chosen standard.

4. Quantification

  • Generate a calibration curve by analyzing standard solutions of phytol with the internal standard at various concentrations.

  • Quantify phytol in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Conclusion

The accurate quantification of this compound in biological samples is essential for advancing our understanding of its role in health and disease. The detailed GC-MS and LC-MS/MS protocols provided in this application note offer robust and reliable methods for researchers, scientists, and drug development professionals. The choice between the two techniques will depend on specific laboratory capabilities and the requirements of the study. Proper sample preparation, including saponification for total phytol measurement and the use of an appropriate internal standard, is critical for achieving accurate and reproducible results.

References

Application Notes and Protocols for the Synthesis of Vitamin K1 Utilizing 3,7,11,15-Tetramethyl-2-hexadecen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Vitamin K1 (phylloquinone) using 3,7,11,15-Tetramethyl-2-hexadecen-1-ol, commonly known as isophytol (B1199701). This key starting material serves as the phytyl side-chain precursor, which is crucial for the biological activity of Vitamin K1. The synthesis primarily involves the condensation of isophytol with a derivative of 2-methyl-1,4-naphthoquinone (menadione or Vitamin K3).

The methodologies outlined below are based on established chemical literature and patents, offering insights into various catalytic systems and reaction conditions. The provided data and protocols are intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

I. Overview of Synthetic Strategies

The industrial synthesis of Vitamin K1 from isophytol and a menadione (B1676200) derivative is a well-established process. The core of this synthesis is a Friedel-Crafts type alkylation, where the phytyl group from isophytol is attached to the hydroquinone (B1673460) form of menadione. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. Subsequent oxidation of the resulting hydroquinone yields Vitamin K1.

Key considerations for this synthesis include:

  • Choice of Menadione Derivative: The synthesis can start from menadione, which is first reduced to menadiol (B113456) (2-methyl-1,4-naphthohydroquinone), or from a protected form of menadiol, such as its diacetate or monoacetate ester.

  • Catalyst Selection: A variety of catalysts can be employed, including boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), sulfuric acid (H₂SO₄), and heterogeneous catalysts like magnesium fluoride. The choice of catalyst can significantly impact the yield and purity of the product.

  • Control of Isomerization: The stereochemistry of the phytyl side chain is important for the biological activity of Vitamin K1. Reaction conditions should be optimized to favor the formation of the desired trans-isomer.

  • Byproduct Formation: Common byproducts include chromanol derivatives and C2-alkylated products. Purification methods are essential to isolate the desired Vitamin K1.

II. Quantitative Data on Synthetic Methods

The following table summarizes quantitative data from various reported methods for the synthesis of Vitamin K1 from isophytol and menadiol derivatives. This allows for a comparative analysis of different catalytic systems and their efficiencies.

Catalyst SystemMenadione DerivativeSolventReaction ConditionsYield of Vitamin K1PurityReference
BF₃·OEt₂Menadiol 1-benzoateNot specifiedNot specifiedGood (avoids chromanol formation)High (retention of stereochemistry)[1]
MgF₂-57MenadiolNot specifiedNot specified26.5%Not specified[2]
MgF₂-48MenadiolNot specifiedNot specified11% (after purification)Not specified[3]
Samarium trifluoromethanesulfonate (B1224126) / Acetic acidMenadiolPetroleum etherReflux, 4 hoursNot specifiedNot specified[4]
BF₃·Acetic acid complexMenadiol diacetateNot specifiedNot specifiedNot specifiedNot specified
Sodium hydroxide (B78521) / Sodium dithionite2-methyl-1,4-naphthohydroquinone monopropionate95% Ethanol / Water25°C, 4 hours22.7%98.68% (HPLC)[5]

III. Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of Vitamin K1, based on a multi-step procedure involving the reduction of menadione, condensation with isophytol, and subsequent oxidation.

Protocol 1: Synthesis of Vitamin K1 via Menadiol Intermediate

This protocol is a composite of established methods and involves three main stages.

Stage 1: Reduction of 2-Methyl-1,4-naphthoquinone (Menadione) to 2-Methyl-1,4-naphthohydroquinone (Menadiol)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 2-methyl-1,4-naphthoquinone in 100 mL of a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Reduction: While stirring, heat the solution to reflux. Slowly add a reducing agent, such as sodium hydrosulfite (sodium dithionite) or zinc dust in the presence of acetic acid. The molar ratio of the reducing agent to menadione should be greater than 2:1.

  • Reaction Monitoring: Continue stirring at reflux for 1-5 hours. The disappearance of the yellow color of menadione indicates the completion of the reduction.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with water and then with a saturated brine solution. The resulting ether solution containing 2-methyl-1,4-naphthohydroquinone is used directly in the next step.

Stage 2: Condensation of Menadiol with this compound (Isophytol)

  • Catalyst Addition: To the menadiol solution from Stage 1, under a nitrogen atmosphere, add the catalyst. A combination of 2 g of samarium trifluoromethanesulfonate and 2 g of acetic acid can be used.

  • Addition of Isophytol: While stirring, slowly add a solution of 1.1 equivalents of isophytol dissolved in a non-polar solvent like petroleum ether.

  • Reaction: Heat the mixture to reflux and maintain for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

Stage 3: Oxidation to Vitamin K1 and Purification

  • Oxidation: To the reaction mixture from Stage 2, add a suitable oxidizing agent, such as a solution of ferric chloride (FeCl₃) or silver oxide (Ag₂O), and stir for several hours at room temperature. The progress of the oxidation can be monitored by TLC.

  • Filtration and Extraction: After complete oxidation, filter the reaction mixture to remove any solid residues. Wash the filtrate with saturated brine.

  • Drying and Decolorization: Dry the organic phase over anhydrous sodium sulfate. Add activated carbon and a small amount of alumina (B75360) for decolorization, stir, and then filter.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain crude Vitamin K1.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a heptane-ethyl acetate (B1210297) solvent system to yield pure Vitamin K1.

IV. Visualizations

Chemical Synthesis Pathway

VitaminK1_Synthesis Menadione 2-Methyl-1,4-naphthoquinone (Menadione) Menadiol 2-Methyl-1,4-naphthohydroquinone (Menadiol) Menadione->Menadiol Reduction (e.g., Na₂S₂O₄) Isophytol This compound (Isophytol) Intermediate 2-Methyl-3-phytyl-1,4-naphthohydroquinone Isophytol->Intermediate Menadiol->Intermediate Condensation (Acid Catalyst) VitaminK1 Vitamin K1 (Phylloquinone) Intermediate->VitaminK1 Oxidation (e.g., FeCl₃)

Caption: Overall reaction scheme for the synthesis of Vitamin K1.

Experimental Workflow

Experimental_Workflow Start Start: Menadione & Isophytol Reduction Stage 1: Reduction of Menadione to Menadiol Start->Reduction Condensation Stage 2: Condensation with Isophytol (Acid Catalysis) Reduction->Condensation Oxidation Stage 3: Oxidation to Vitamin K1 Condensation->Oxidation Workup Work-up: Filtration & Extraction Oxidation->Workup Purification Purification: Column Chromatography Workup->Purification FinalProduct Final Product: Pure Vitamin K1 Purification->FinalProduct Analysis Characterization (HPLC, NMR) FinalProduct->Analysis

Caption: Step-by-step experimental workflow for Vitamin K1 synthesis.

References

Applications of Phytol in Pharmaceutical Formulation Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytol (B49457), a branched-chain unsaturated alcohol derived from chlorophyll, has garnered significant attention in pharmaceutical research due to its diverse therapeutic activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2][3][4] However, its lipophilic nature and poor water solubility present challenges for conventional pharmaceutical formulations.[3][5] This document provides detailed application notes and protocols for the formulation of phytol-based drug delivery systems, specifically focusing on nanoformulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions. These advanced formulations aim to enhance the bioavailability, stability, and therapeutic efficacy of phytol and drugs co-administered with it.

Therapeutic Applications and Mechanisms of Action

Phytol exhibits a broad spectrum of pharmacological activities, making it a versatile molecule for pharmaceutical development. Its primary therapeutic applications are summarized below.

Anti-inflammatory and Anti-arthritic Effects

Phytol has demonstrated potent anti-inflammatory properties by downregulating key inflammatory pathways.[4] It has been shown to inhibit the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] This mechanism makes phytol a promising candidate for the treatment of inflammatory conditions like arthritis.[4]

Signaling Pathway of Phytol's Anti-inflammatory Action

cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_nucleus Nucleus Stimulus Inflammatory Stimulus p38MAPK p38 MAPK Stimulus->p38MAPK IKK IKK Stimulus->IKK NFkappaB_nucleus NF-κB (Active) p38MAPK->NFkappaB_nucleus NFkappaB_IkappaB NF-κB/IκBα Complex IKK->NFkappaB_IkappaB Phosphorylation & Degradation of IκBα IkappaB IκBα NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB NFkappaB->NFkappaB_nucleus Nuclear Translocation Gene Pro-inflammatory Gene Transcription NFkappaB_nucleus->Gene Cytokines TNF-α, IL-6, COX-2 Gene->Cytokines Phytol Phytol Phytol->p38MAPK Inhibits Phytol->IKK Inhibits

Caption: Phytol's inhibition of the NF-κB and p38 MAPK pathways.

Anticancer Activity

Phytol has been reported to induce apoptosis (programmed cell death) in various cancer cell lines.[1] Its cytotoxic effects are being explored for the development of novel anticancer therapies. The lipophilic nature of phytol may facilitate its interaction with cancer cell membranes.

Antimicrobial and Anticandidal Properties

Phytol exhibits antimicrobial activity against a range of pathogens.[5] Nanoformulations of phytol, such as solid lipid nanoparticles, have been shown to enhance its efficacy against Candida species, suggesting a potential application in treating fungal infections.[5][6]

Anxiolytic and Sedative Effects

Studies have indicated that phytol possesses anxiolytic-like effects, potentially through its interaction with the GABAergic system.[1] This suggests its potential use in the management of anxiety and other central nervous system disorders.

Phytol in Pharmaceutical Formulations

The primary challenge in formulating phytol is its poor aqueous solubility.[3][5] To overcome this, various nanocarrier systems have been developed to improve its dissolution, stability, and bioavailability.

Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for drug absorption and can protect the encapsulated drug from degradation.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes, offering high drug loading, controlled release, and good stability.

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs. Phytol can be incorporated into the lipid bilayer of liposomes.

Experimental Workflow for Phytol Nanoformulation Development

cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation A Selection of Lipids and Surfactants B Optimization of Phytol Concentration A->B C Preparation of Nanoformulation (e.g., High-Pressure Homogenization) B->C D Particle Size and PDI Analysis (DLS) C->D E Zeta Potential Measurement D->E F Encapsulation Efficiency and Drug Loading E->F G Morphological Analysis (TEM/SEM) F->G H In Vitro Drug Release Studies G->H I Cell Viability/ Cytotoxicity Assays H->I J In Vivo Pharmacokinetic Studies I->J K In Vivo Efficacy Studies J->K L L K->L Data Analysis and Conclusion

References

Application Notes and Protocols for High-Purity 3,7,11,15-Tetramethyl-2-hexadecen-1-OL in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of high-purity 3,7,11,15-Tetramethyl-2-hexadecen-1-OL, commonly known as phytol (B49457), in various research applications. Phytol, a diterpene alcohol that is a constituent of chlorophyll, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] High-purity phytol is crucial for obtaining accurate and reproducible results in preclinical research and drug development.[3]

Overview of Research Applications

High-purity phytol has demonstrated a wide spectrum of biological activities, making it a valuable compound for investigation in several research areas:

  • Oncology: Phytol exhibits anticancer properties by inducing apoptosis and inhibiting proliferation and migration of cancer cells.[4][5][6][7] Its mechanisms of action often involve the modulation of key signaling pathways.

  • Inflammation and Immunology: Phytol possesses significant anti-inflammatory effects.[1][8][9] It has been shown to reduce the production of pro-inflammatory cytokines and modulate immune responses.[8][10]

  • Metabolic Diseases: Research suggests that phytol can influence lipid metabolism and improve glucose tolerance, indicating its potential for studying metabolic disorders.[11]

  • Drug Delivery: Due to its lipophilic nature, phytol is being explored as a component in novel drug delivery systems, such as liposomes and nanoemulsions, to enhance the bioavailability of other therapeutic agents.[12][13][14]

  • Neuropharmacology: Phytol has been investigated for its potential anxiolytic, antidepressant, and anticonvulsant effects.[15][16]

  • Precursor for Synthesis: It serves as a crucial precursor in the synthesis of vitamins E and K1.[17][18][19][20]

Data Presentation: Summary of In Vitro and In Vivo Studies

The following tables summarize quantitative data from key studies on the biological effects of phytol.

Table 1: In Vitro Anticancer Activity of Phytol

Cell LineAssayConcentration/DoseResultsReference
A549 (Human Non-Small Cell Lung Cancer)MTT Assay0-80 µM (24h)No significant cytotoxicity[4][5]
A549Colony Formation AssayDose-dependentSignificant decrease in colony formation[4][5]
A549Wound Healing AssayDose-dependentSignificant inhibition of cell migration[4][5]
A549Luciferase AssayDose-dependentInhibition of AP-1 and NF-κB mediated activity[4][5]
A549Western BlotNot specifiedInhibition of PI3K-Akt signaling pathway[4][5]
A549Apoptosis AssayIC50: 70.81 µM (24h), 60.7 µM (48h)Induction of apoptosis, depolarization of mitochondrial membrane potential[21]
NL-20 (Human Bronchial Epithelial)MTT Assay0-80 µM (24h)No toxicity[4][5]
H69 (Human Small Cell Lung Cancer)MTT Assay0-80 µM (24h)No significant cytotoxicity[4][5]

Table 2: In Vivo Anti-inflammatory Activity of Phytol

Animal ModelAssayDoseResultsReference
Wistar ratsFormalin-induced paw edema100 mg/kg (i.p.)Co-treatment with ASA or Diclofenac reduced paw edema more effectively than individual treatments[9]
MiceCarrageenan-induced paw edema7.5, 25, 50, 75 mg/kgDose-dependent reduction in paw edema[22]
MiceCFA-induced arthritisNot specifiedInhibition of joint swelling and hyperalgesia[8]

Signaling Pathways Modulated by Phytol

Phytol exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these interactions.

PI3K_Akt_Signaling_Pathway Phytol High-Purity Phytol PI3K PI3K Phytol->PI3K inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation Akt->Proliferation promotes Migration Cell Migration Akt->Migration promotes

Phytol inhibits the PI3K/Akt signaling pathway.

NFkB_Signaling_Pathway Phytol High-Purity Phytol NFkB NF-κB Phytol->NFkB inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines induces COX2 COX-2 NFkB->COX2 induces

Phytol inhibits the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is essential to use high-purity phytol to ensure the validity of these protocols.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of phytol on cancer and normal cell lines.[4][23]

Materials:

  • High-purity this compound (Phytol)

  • Target cell lines (e.g., A549, NL-20)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Phytol Treatment: Prepare serial dilutions of high-purity phytol in the complete culture medium. Remove the old medium from the wells and add 100 µL of the phytol-containing medium at various concentrations (e.g., 0, 10, 20, 40, 80 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve phytol).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells (96-well plate) Prepare_Phytol Prepare Phytol Dilutions Treat_Cells Treat Cells with Phytol Prepare_Phytol->Treat_Cells Incubate_24h Incubate (24-72h) Treat_Cells->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for PI3K/Akt Pathway

This protocol is used to determine the effect of phytol on the protein expression levels in the PI3K/Akt signaling pathway.[4]

Materials:

  • High-purity phytol

  • Target cells and culture reagents

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with phytol as described in the MTT assay. After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

This protocol assesses the anti-inflammatory activity of phytol in a rodent model.[22]

Materials:

  • High-purity phytol

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Vehicle (e.g., saline, DMSO, or appropriate solvent for phytol)

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Parenteral administration supplies

  • Plethysmometer or digital caliper

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping and Dosing: Divide animals into groups (n=6-8): Vehicle control, positive control, and phytol treatment groups (at various doses). Administer phytol or the respective controls intraperitoneally or orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with a digital caliper immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion

High-purity this compound is a versatile and promising natural compound with significant potential in various fields of biomedical research. The provided application notes and detailed protocols serve as a valuable resource for researchers investigating its therapeutic properties. Adherence to these methodologies, with the use of high-purity phytol, will contribute to the generation of reliable and reproducible scientific data.

References

protocol for cytotoxicity assays using 3,7,11,15-Tetramethyl-2-hexadecen-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,11,15-Tetramethyl-2-hexadecen-1-OL, commonly known as phytol (B49457), is a naturally occurring acyclic diterpene alcohol found as a constituent of chlorophyll.[1] It serves as a precursor for the synthesis of vitamins E and K1.[1] Emerging research has highlighted the diverse pharmacological activities of phytol, including its potential as an antimicrobial, anti-inflammatory, and anticancer agent.[2][3] Several studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential in cancer therapy.[3][4]

This document provides a detailed protocol for assessing the cytotoxic effects of phytol using the widely accepted MTT assay. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of viable cells.

Data Presentation

The cytotoxic activity of phytol has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. The table below summarizes the reported IC50 values of phytol in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma8.79 ± 0.41[4]
PC-3Prostate Adenocarcinoma77.85 ± 1.93[4]
A549Non-Small Cell Lung CancerTreatment up to 80 µM for 24 hours was not cytotoxic[7]
Sarcoma 180 (S-180)SarcomaNot explicitly stated, but cytotoxic effects observed at 4.72, 7.08, and 14.16 µM[3]
Human Leukemia (HL-60)LeukemiaNot explicitly stated, but cytotoxic effects observed at 4.72, 7.08, and 14.16 µM[3]

Experimental Protocols

MTT Assay Protocol for Determining Phytol Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of phytol on a selected cancer cell line using the MTT assay.

Materials:

  • Phytol (this compound)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment with Phytol:

    • Prepare a stock solution of phytol in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of phytol in serum-free culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of phytol. Include a vehicle control (medium with the same concentration of solvent used to dissolve phytol) and a negative control (cells in medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

    • After the incubation, carefully remove the medium containing MTT from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve with the concentration of phytol on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of phytol that causes a 50% reduction in cell viability, from the dose-response curve.

Mandatory Visualization

Cytotoxicity_Assay_Workflow Experimental Workflow for Phytol Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding cell_treatment 4. Treat Cells with Phytol cell_seeding->cell_treatment phytol_prep 3. Prepare Phytol Dilutions phytol_prep->cell_treatment mtt_addition 5. Add MTT Reagent cell_treatment->mtt_addition incubation 6. Incubate for Formazan Formation mtt_addition->incubation solubilization 7. Solubilize Formazan Crystals incubation->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay for phytol.

PI3K_Akt_Signaling_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Phytol Phytol Phytol->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by phytol.

References

Application Notes and Protocols for 3,7,11,15-Tetramethyl-2-hexadecen-1-OL (Phytol) as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3,7,11,15-Tetramethyl-2-hexadecen-1-OL, commonly known as phytol (B49457), is an acyclic diterpene alcohol that serves as a versatile ingredient in the fragrance industry.[1] Naturally derived from the degradation of chlorophyll, it is found in a variety of photosynthetic organisms.[2] Its subtle, slightly floral, and grassy fragrance profile makes it a valuable component in many perfume compositions, particularly in green and floral scents.[3][4] Beyond its olfactory properties, phytol is also utilized as a precursor in the synthesis of vitamins E and K.[1] In cosmetic formulations, it functions as a fragrance and a skin-conditioning emollient, helping to soften and smooth the skin.[5]

Fragrance Profile and Use
  • Odor Profile: Mild, grassy, and slightly floral with balsamic undertones.[3][4]

  • Applications: Used as a fragrance component in a wide array of products including perfumes, lotions, creams, shampoos, and soaps.[1][3]

  • Function in Formulations: It can act as a blending agent, enhancing and supporting more dominant floral and green notes within a fragrance accord.

  • Typical Concentrations: The concentration of fragrance oils in consumer products varies widely, from 0.2-1% in skin creams and shampoos to 15-30% in perfumes.[5] The specific concentration of phytol is determined by the formulation and regulatory guidelines.

Biological and Safety Considerations

Phytol has been subject to a thorough safety assessment by the Research Institute for Fragrance Materials (RIFM), which concluded it is safe for its intended use in fragrance products under current practices.[6] Key toxicological endpoints have been evaluated, including skin sensitization, genotoxicity, and systemic toxicity. While phytol itself is not considered a potent sensitizer, understanding its interaction with skin proteins is crucial for risk assessment.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from safety assessments and chemical databases.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 150-86-7; 7541-49-3 [3][6]
Molecular Formula C₂₀H₄₀O [3][7]
Molecular Weight 296.53 g/mol [3][7]
Appearance Clear, colorless to pale yellow liquid [3][8]
Boiling Point 202-204 °C @ 10 mmHg [3][8]
Density ~0.85 g/cm³ @ 20°C [3]
Water Solubility Insoluble [3][9]

| Log P (Octanol/Water) | 8.2 |[9][10] |

Table 2: Toxicological Data Summary

Endpoint Result Reference(s)
Genotoxicity Not expected to be genotoxic [6]
Repeated Dose Toxicity (Oral) NOAEL = 333 mg/kg/day [6]
Skin Sensitization No concern at current use levels [6]
Skin Sensitization NESIL 2700 µg/cm² [6]

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic |[6] |

NOAEL: No Observed Adverse Effect Level NESIL: No Expected Sensitization Induction Level

Experimental Protocols

A critical aspect of fragrance safety assessment is determining the potential for skin sensitization. The murine Local Lymph Node Assay (LLNA) is a standard in vivo method for this purpose.[11][12]

Protocol: Murine Local Lymph Node Assay (OECD TG 429)

This protocol provides a detailed methodology for assessing the skin sensitization potential of a substance like phytol.

3.1.1 Principle The LLNA is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[11][13] This proliferation is measured by the incorporation of a radiolabel (e.g., ³H-methyl thymidine) and is proportional to the allergenic potency of the test substance.[14][15] A Stimulation Index (SI) of ≥3 is considered a positive result.[11][14]

3.1.2 Materials and Reagents

  • Test Animals: Female CBA/J mice, 8-12 weeks old (nulliparous and non-pregnant).

  • Test Substance: this compound.

  • Vehicle: A suitable solvent system (e.g., acetone:olive oil 4:1 v/v). Vehicle selection should maximize the concentration while avoiding irritation.

  • Positive Control: A substance with known mild-to-moderate sensitizing potential (e.g., hexyl cinnamic aldehyde).[16]

  • Radiolabel: ³H-methyl thymidine (B127349) in phosphate-buffered saline (PBS).

  • Other: Hank's Balanced Salt Solution (HBSS), 5% Trichloroacetic Acid (TCA), Scintillation fluid.

3.1.3 Experimental Procedure

  • Animal Acclimatization: Acclimate animals for at least 5 days prior to the experiment.

  • Dose Formulation: Prepare at least three concentrations of the test substance in the chosen vehicle, plus the vehicle control and a positive control.[14] Doses are typically selected from a series such as 100%, 50%, 25%, 10%, 5%, etc.[14][16]

  • Application (Days 1, 2, 3):

    • Administer 25 µL of the test substance solution, vehicle control, or positive control to the dorsal surface of each ear of the mice (minimum of 4 animals per group).[15]

  • Rest Period (Days 4, 5): No treatment is administered.

  • Radiolabel Injection (Day 6):

    • Five days after the first application, inject all mice intravenously with 250 µL of PBS containing ³H-methyl thymidine.

  • Sample Collection (Day 6):

    • Five hours after the injection, humanely euthanize the mice.

    • Excise the draining auricular lymph nodes from both ears.

  • Cell Preparation and Measurement:

    • Prepare single-cell suspensions of the excised lymph nodes in HBSS.

    • Precipitate the DNA with 5% TCA and leave overnight at 4°C.

    • Resuspend the pellets in TCA and transfer to scintillation vials.

    • Measure the ³H activity as disintegrations per minute (DPM) using a β-scintillation counter.

3.1.4 Data Analysis

  • Calculate the mean DPM per mouse for each group.

  • Calculate the Stimulation Index (SI) for each treatment group using the formula:

    • SI = Mean DPM for the treatment group / Mean DPM for the vehicle control group

  • Interpretation: An SI value of 3 or greater indicates that the test substance has sensitizing potential.[11] The EC3 value (the estimated concentration required to produce an SI of 3) can be calculated via linear interpolation to quantify the potency of the sensitizer.[12]

Diagrams: Signaling Pathways and Workflows

Signaling Pathway for Skin Sensitization

Chemicals like phytol are typically too small to be recognized by the immune system on their own and are known as haptens.[17] They must first bind to larger carrier proteins in the skin to become immunogenic.[17][18] This diagram illustrates the key molecular events in the induction phase of skin sensitization.[19]

G cluster_epidermis Epidermis cluster_lymph Draining Lymph Node Hapten Hapten (Phytol) Protein Skin Protein Hapten->Protein Covalent Binding (Haptenation) HaptenProtein Hapten-Protein Complex (Immunogen) KC Keratinocytes Hapten->KC Stress Signal LC Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LC Uptake & Processing KC->LC Activation (Cytokines) MigratedLC Migrated, Mature Dendritic Cell LC->MigratedLC Migration TCell Naive T-Cell ActivatedTCell Activated & Proliferating T-Cells (Memory) TCell->ActivatedTCell Activation & Proliferation MigratedLC->TCell Antigen Presentation

Caption: Key events in the induction of skin sensitization by a hapten.
Experimental Workflow for the Local Lymph Node Assay (LLNA)

This diagram outlines the sequential steps involved in conducting the LLNA protocol, from animal preparation to data analysis and interpretation.

LLNA_Workflow node_prep Animal Acclimatization & Group Assignment node_apply Days 1-3: Topical Application of Test Substance to Mouse Ears node_prep->node_apply node_rest Days 4-5: Rest Period (No Treatment) node_apply->node_rest node_inject Day 6 (T-5h): Intravenous Injection of ³H-methyl Thymidine node_rest->node_inject node_collect Day 6 (T-0h): Euthanasia & Excision of Auricular Lymph Nodes node_inject->node_collect node_process Cell Suspension Prep & Overnight TCA Precipitation node_collect->node_process node_measure Scintillation Counting to Measure DPM (³H Activity) node_process->node_measure node_analyze Data Analysis: Calculate Stimulation Index (SI) node_measure->node_analyze node_result Result Interpretation: SI ≥ 3 → Sensitizer SI < 3 → Non-sensitizer node_analyze->node_result

Caption: Standard workflow for the Murine Local Lymph Node Assay (LLNA).

References

Application Notes and Protocols for Topical Formulations with 3,7,11,15-Tetramethyl-2-hexadecen-1-OL (Phytol) as an Emollient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7,11,15-Tetramethyl-2-hexadecen-1-OL, commonly known as phytol (B49457), is an acyclic diterpene alcohol naturally derived from chlorophyll.[1] In topical formulations, phytol functions as an effective emollient, contributing to skin hydration and barrier function. Beyond its moisturizing properties, phytol exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, making it a multifunctional ingredient for dermatological and cosmetic applications.[2]

These application notes provide a comprehensive guide to formulating topical products with phytol, detailing its benefits, recommended concentration ranges, and relevant experimental protocols for efficacy and safety evaluation.

Physicochemical Properties and Functions

Phytol is a colorless to pale yellow, viscous liquid with a mild, slightly floral scent.[3] Its lipophilic nature allows it to be readily incorporated into the oil phase of emulsions and other lipid-based topical delivery systems.

Key Functions in Topical Formulations:

  • Emollient: Softens and soothes the skin by forming a protective layer that reduces water loss.

  • Moisturizer: Helps to increase the moisture content of the stratum corneum.

  • Skin Barrier Enhancement: Contributes to the integrity of the skin's natural barrier, protecting it from external irritants.

  • Antioxidant: May help protect the skin from oxidative stress induced by environmental factors.[4]

  • Anti-inflammatory: Exhibits properties that can help to calm irritated skin.[2]

Formulation Guidelines

Phytol can be incorporated into various topical formulations, including creams, lotions, ointments, and gels. Due to its oil-soluble nature, it should be added to the oil phase during the formulation process.

Recommended Concentration Ranges

While a broad concentration range of 0.0001% to 50% by weight has been cited in patent literature for topical compositions, more specific and commonly recommended ranges are between 0.01% and 20%.[5][6] For achieving a balance between efficacy and desirable sensory properties, a range of 0.1% to 15% is often preferred.[5][6] The optimal concentration will depend on the specific formulation type and its intended use.

Example Formulations

The following are example formulations for an oil-in-water (O/W) cream and a hydrogel containing phytol. These are starting points and may require optimization based on specific project requirements.

Table 1: Example Oil-in-Water (O/W) Cream Formulation with Phytol

PhaseIngredientFunctionConcentration (w/w %)
A (Oil Phase) This compound (Phytol) Active Emollient 5.0
Cetearyl AlcoholThickener, Emulsion Stabilizer4.0
Glyceryl StearateEmulsifier3.0
Caprylic/Capric TriglycerideEmollient8.0
B (Water Phase) Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.0
Xanthan GumThickener0.3
C (Cool-Down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
Tocopherol (Vitamin E)Antioxidant0.1

Protocol for O/W Cream Preparation:

  • Heat Phase A and Phase B separately to 75°C.

  • Slowly add Phase A to Phase B with continuous homogenization.

  • Homogenize for 3-5 minutes until a uniform emulsion is formed.

  • Begin cooling the emulsion while stirring gently.

  • At 40°C, add the ingredients of Phase C and continue stirring until the cream reaches room temperature.

  • Adjust the pH if necessary.

Table 2: Example Hydrogel Formulation with Phytol

PhaseIngredientFunctionConcentration (w/w %)
A Deionized WaterVehicleq.s. to 100
CarbomerGelling Agent1.0
GlycerinHumectant5.0
B This compound (Phytol) Active Emollient 2.0
Polysorbate 20Solubilizer4.0
C TriethanolamineNeutralizerq.s. to pH 6.0-6.5
D Phenoxyethanol (and) EthylhexylglycerinPreservative1.0

Protocol for Hydrogel Preparation:

  • Disperse Carbomer in deionized water with constant stirring to form Phase A. Allow it to hydrate (B1144303) completely.

  • In a separate vessel, mix phytol and Polysorbate 20 to form Phase B.

  • Slowly add Phase B to Phase A with continuous stirring.

  • Neutralize the gel by adding Triethanolamine (Phase C) dropwise until the desired pH and viscosity are achieved.

  • Add the preservative (Phase D) and mix until uniform.

Efficacy and Safety Evaluation Protocols

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol is designed to assess the penetration-enhancing effects of phytol.

Objective: To quantify the permeation of a model active pharmaceutical ingredient (API) from a topical formulation containing phytol through a skin membrane.

Apparatus and Materials:

  • Franz diffusion cells

  • Excised human or porcine skin, or a synthetic membrane (e.g., Strat-M®)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 for lipophilic APIs)

  • Formulation with and without phytol

  • High-performance liquid chromatography (HPLC) system for API quantification

Protocol:

  • Prepare the receptor medium and degas it.

  • Mount the skin membrane onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

  • Equilibrate the cells at 32 ± 1°C for 30 minutes.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation to the surface of the skin in the donor compartment.

  • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment.

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the collected samples for the concentration of the API using a validated HPLC method.

  • At the end of the study, dismount the skin, and extract the API from the different skin layers (stratum corneum, epidermis, dermis) to determine its distribution.

Data Analysis:

  • Plot the cumulative amount of API permeated per unit area against time.

  • Calculate the steady-state flux (Jss) from the linear portion of the curve.

  • Determine the permeability coefficient (Kp) and lag time (tL).

Experimental Workflow for In Vitro Skin Permeation Study

G prep Prepare Receptor Medium and Skin Membrane mount Mount Skin in Franz Diffusion Cells prep->mount equilibrate Equilibrate Cells at 32°C mount->equilibrate apply Apply Topical Formulation equilibrate->apply sample Collect Samples at Time Intervals apply->sample sample->sample analyze Analyze Samples by HPLC sample->analyze data Calculate Permeation Parameters analyze->data

In Vitro Skin Permeation Workflow
Clinical Evaluation of Emollient Efficacy

The following protocols are used to quantify the effects of phytol-containing formulations on skin hydration and barrier function in human subjects.

Table 3: Protocols for Clinical Efficacy Testing

ParameterMethodInstrumentProtocol Summary
Skin Hydration CorneometryCorneometer®Measures the capacitance of the skin, which correlates with the moisture content of the stratum corneum. Measurements are taken at baseline and at specified time points (e.g., 2, 4, 8, and 24 hours) after a single application of the product.
Transepidermal Water Loss (TEWL) EvaporimetryTewameter®Measures the rate of water vapor diffusing from the skin into the atmosphere, providing an indication of skin barrier function. Lower TEWL values indicate a more intact barrier. Measurements are taken at baseline and at specified time points post-application.
Skin Elasticity CutometryCutometer®Measures the viscoelastic properties of the skin by applying negative pressure. Parameters such as R0 (firmness) and R2 (gross elasticity) are evaluated at baseline and after a period of regular product use (e.g., 4 weeks).

Data Presentation: While specific clinical data for topical formulations containing only phytol as the primary emollient is limited in publicly available literature, the following tables illustrate how such data would be presented.

Table 4: Example Data Presentation for Skin Hydration (Corneometer Units)

Time PointPlaceboFormulation with 5% Phytol% Change from Baseline (Phytol)
Baseline35.2 ± 3.135.5 ± 3.4-
2 Hours36.1 ± 3.348.7 ± 4.2+37.2%
8 Hours35.8 ± 3.245.1 ± 3.9+27.0%
24 Hours35.4 ± 3.040.3 ± 3.6+13.5%
Statistically significant increase compared to baseline (p < 0.05).

Table 5: Example Data Presentation for TEWL (g/m²/h)

Time PointPlaceboFormulation with 5% Phytol% Change from Baseline (Phytol)
Baseline10.5 ± 1.210.7 ± 1.4-
2 Hours10.3 ± 1.18.1 ± 0.9-24.3%
8 Hours10.4 ± 1.38.9 ± 1.0-16.8%
24 Hours10.6 ± 1.29.5 ± 1.1-11.2%
*Statistically significant decrease compared to baseline (p < 0.05).
Safety and Irritation Potential

Human Repeat Insult Patch Test (HRIPT): This test is the standard method for assessing the potential of a topical product to cause irritation and allergic contact dermatitis.

Protocol Outline:

  • Induction Phase: A small amount of the test product is applied to the skin of human volunteers under an occlusive or semi-occlusive patch. This is repeated 9 times over a 3-week period. The site is evaluated for any signs of irritation before each new application.

  • Rest Phase: A 2-week period with no product application follows the induction phase.

  • Challenge Phase: The product is applied to a new skin site under a patch. The site is evaluated at 24 and 48 hours after application for any signs of an allergic reaction.

Reconstructed Human Epidermis (RhE) Test (In Vitro): This is an in vitro alternative to animal testing for skin irritation.

Protocol Outline:

  • A three-dimensional model of the human epidermis is used.

  • The test product is applied topically to the tissue surface.

  • After a specific exposure time, the product is removed, and the tissue is incubated.

  • Cell viability is measured using a colorimetric assay (e.g., MTT assay).

  • A reduction in cell viability below a certain threshold indicates that the product has irritation potential.

Signaling Pathways

Phytol has been shown to modulate several signaling pathways in skin cells, contributing to its beneficial effects.

Anti-inflammatory Signaling Pathway

Phytol can exert anti-inflammatory effects by inhibiting key inflammatory mediators.

G phytol Phytol nfkb NF-κB Activation phytol->nfkb Inhibits p38 p38 MAPK Phosphorylation phytol->p38 Inhibits cox COX-1 / COX-2 Expression nfkb->cox cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines p38->nfkb inflammation Inflammation cox->inflammation cytokines->inflammation

Phytol's Anti-inflammatory Action
Antioxidant Signaling Pathway

Phytol can enhance the skin's antioxidant defenses through the Nrf2 pathway.

G phytol Phytol nrf2 Nrf2 Activation phytol->nrf2 are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) are->antioxidant_enzymes Upregulates oxidative_stress Oxidative Stress Reduction antioxidant_enzymes->oxidative_stress

Phytol's Antioxidant Pathway

Stability Testing

The stability of topical formulations containing phytol should be evaluated to ensure product quality and shelf life.

Protocol:

  • Parameters to Test: Appearance, color, odor, pH, viscosity, and phytol concentration (using a validated analytical method like GC-MS or HPLC).

  • Storage Conditions (ICH Guidelines):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing. For accelerated testing, 0, 3, and 6 months.

  • Freeze-Thaw Cycling: Subject the formulation to several cycles of freezing and thawing (e.g., -10°C to 25°C) to assess its physical stability.

  • Photostability: Expose the product to a controlled amount of UV and visible light to assess the impact on the formulation and packaging.

Conclusion

This compound is a versatile emollient with added antioxidant and anti-inflammatory benefits. Its favorable safety profile and compatibility with various formulation types make it a valuable ingredient for developing effective topical products for both cosmetic and dermatological applications. Careful consideration of the formulation type, phytol concentration, and thorough efficacy and stability testing are crucial for successful product development.

References

Application Note: Mass Spectrometry Analysis of Phytol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the mass spectrometric behavior of phytol (B49457), a branched-chain diterpene alcohol. The primary focus is on its fragmentation pattern under Electron Ionization (EI), which is commonly employed in Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, expected behavior under Electrospray Ionization (ESI) is discussed. This application note includes a summary of characteristic fragment ions, a proposed fragmentation pathway, and a detailed protocol for the analysis of phytol using GC-MS.

Introduction

Phytol is a key acyclic diterpene alcohol that is a constituent of chlorophyll (B73375) and is found in various plant-derived oils and foods. It serves as a precursor for the synthesis of vitamins E and K1. The analysis and identification of phytol in complex matrices are crucial in fields ranging from food science and phytochemistry to pharmacology and biofuel research. Mass spectrometry, particularly when coupled with chromatography, offers a sensitive and specific method for the characterization of phytol. Understanding its fragmentation pattern is essential for accurate identification and structural elucidation.

Electron Ionization (EI) Mass Spectrometry of Phytol

Under EI conditions, phytol (molar mass: 296.53 g/mol ) undergoes extensive fragmentation. The molecular ion peak (M+) at m/z 296 is often weak or absent in the 70 eV EI spectrum due to the molecule's instability upon ionization. The fragmentation is characterized by a series of cleavages along the isoprenoid chain.

Data Presentation: Characteristic Fragment Ions

The EI mass spectrum of phytol is distinguished by a set of characteristic ions. The base peak is typically observed at m/z 71. Other significant fragments are consistently seen at various other m/z values.

m/zRelative Abundance (%)Proposed Fragment Identity
43High[C3H7]+
57High[C4H9]+
71 100 (Base Peak) [C5H11]+
81Moderate[C6H9]+
95Moderate[C7H11]+
123Moderate[C9H15]+
278Low[M-H2O]+
296Very Low / Absent[M]+
Fragmentation Pathway

The fragmentation of the phytol molecular ion is driven by the cleavage of C-C bonds along the alkyl chain, leading to the formation of stable carbocations. The initial ionization is believed to occur at the oxygen atom of the hydroxyl group.

G cluster_main Phytol (M+, m/z 296) cluster_frags Fragmentation Products M Phytol Radical Cation [C20H40O]+• m/z 296 F278 [M-H2O]+• m/z 278 M->F278 - H2O F123 [C9H15]+ m/z 123 M->F123 - C11H23O• F95 [C7H11]+ m/z 95 F123->F95 - C2H4 F71 [C5H11]+ (Base Peak) m/z 71 F123->F71 - C4H8 F57 [C4H9]+ m/z 57 F123->F57 - C5H10 F43 [C3H7]+ m/z 43 F123->F43 - C6H12 F81 [C6H9]+ m/z 81 F95->F81 - CH2

Caption: Proposed EI fragmentation pathway of phytol.

Electrospray Ionization (ESI) Mass Spectrometry of Phytol

Specific experimental data on the ESI-MS/MS fragmentation of phytol is not widely available in the literature. However, based on the behavior of similar terpenoid alcohols, a general fragmentation pattern can be predicted. In positive ion mode, phytol is expected to form protonated molecules [M+H]+ (m/z 297.5) or adducts with sodium [M+Na]+ (m/z 319.5) or other available cations.

Upon collision-induced dissociation (CID) in an MS/MS experiment, the primary fragmentation pathway for the [M+H]+ ion would likely be the neutral loss of a water molecule, resulting in a prominent fragment at m/z 279.5 ([M+H-H2O]+). Further fragmentation of this ion would likely involve cleavages of the alkyl chain.

Experimental Protocol: GC-MS Analysis of Phytol

This protocol outlines a general procedure for the analysis of phytol in a plant extract.

Sample Preparation
  • Extraction: Macerate 1 g of dried plant material with 10 mL of n-hexane. Sonicate for 15 minutes and then allow to stand for 24 hours.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Derivatization (Optional but Recommended): To improve chromatographic peak shape and reduce tailing, the hydroxyl group of phytol can be derivatized. A common method is silylation:

    • Evaporate 100 µL of the extract to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

    • The resulting trimethylsilyl (B98337) (TMS) ether of phytol is now ready for injection.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 5°C/min to 250°C, hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 40-550.

Data Analysis
  • Identify the phytol peak in the total ion chromatogram (TIC) based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley) and the characteristic fragmentation pattern detailed in this note.[1][2][3]

  • For quantitative analysis, prepare a calibration curve using a certified phytol standard.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction (n-hexane) Filtration Filtration (0.45 µm) Extraction->Filtration Concentration Concentration (N2 stream) Filtration->Concentration Derivatization Derivatization (Optional, BSTFA) Concentration->Derivatization Injection GC Injection Concentration->Injection Derivatization->Injection Optional Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification (Library Match) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of phytol.

Conclusion

The mass spectrometric fragmentation of phytol under EI is well-characterized and provides a reliable basis for its identification in complex samples. The presence of a base peak at m/z 71 and other characteristic ions allows for confident assignment. While ESI data is less common, the predicted fragmentation via water loss provides a starting point for LC-MS method development. The provided GC-MS protocol offers a robust methodology for the routine analysis of phytol.

References

Troubleshooting & Optimization

stability and proper storage conditions for 3,7,11,15-Tetramethyl-2-hexadecen-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and proper storage of 3,7,11,15-Tetramethyl-2-hexadecen-1-OL, also known as Phytol. For researchers, scientists, and drug development professionals, adherence to these guidelines is crucial for maintaining the integrity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 2-8°C.[1][3] For longer-term storage, a stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is imperative to store the compound in a tightly sealed container to prevent exposure to air and moisture.[1][2][5][6][7]

Q2: How stable is this compound?

A2: Under recommended storage conditions, the product is considered stable.[2] However, it is a chemically active compound due to the presence of highly reactive double bonds in its structure.[3] It is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[2] Exposure to these substances can lead to degradation of the compound.

Q3: What are the signs of degradation of this compound?

A3: Visual inspection can often reveal signs of degradation. A change in color from its typical colorless to pale yellow appearance, or the development of a strong, unusual odor, may indicate that the compound has degraded. For quantitative assessment, analytical techniques such as chromatography (e.g., HPLC or GC) can be employed to determine the purity of the compound.

Q4: Can I handle this compound on an open lab bench?

A4: It is recommended to handle this compound in a well-ventilated area.[1][2] Using a chemical fume hood is a best practice to minimize inhalation exposure.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[2][8]

Q5: What should I do in case of a spill?

A5: In the event of a minor spill, remove all ignition sources.[2] Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it into a suitable disposal container.[1][7] For major spills, it is important to clear the area of personnel and move upwind.[2] Prevent the spill from entering drains or waterways.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the storage conditions (temperature, light exposure, container seal). If degradation is suspected, use a fresh stock of the compound. Consider performing an analytical check for purity.
Contamination of the compound.Ensure that dedicated and clean labware is used when handling the compound. Avoid introducing any incompatible materials into the stock container.
Change in physical appearance (color, viscosity) Exposure to light, air (oxidation), or incompatible materials.Store the compound in an amber-colored vial or a container protected from light. Ensure the container is tightly sealed and consider purging with an inert gas like argon or nitrogen before sealing.
Precipitate formation in solution The compound is insoluble in aqueous solutions.[3][9]This compound is soluble in common organic solvents.[3] Ensure the correct solvent is being used for your experimental setup.

Storage and Stability Data

Parameter Condition Recommendation/Data Reference
Storage Temperature Short-term2-8°C[1][3]
Long-term (Stock Solution)-20°C for up to 1 month[4]
-80°C for up to 6 months[4]
Storage Atmosphere GeneralIn a tightly closed container in a dry and well-ventilated place.[1][5][6][7]
Incompatible Materials ChemicalStrong acids, acid chlorides, acid anhydrides, oxidizing agents.[2]
Light Sensitivity General HandlingKeep away from direct sunlight.[8]
Stability GeneralThe product is considered stable under recommended conditions.[2]

Experimental Protocols

Protocol for Preparing a Stock Solution for Storage

  • Materials: this compound, appropriate organic solvent (e.g., ethanol, DMSO), amber glass vials with PTFE-lined caps, micropipettes.

  • Procedure: a. In a well-ventilated fume hood, accurately weigh the desired amount of this compound. b. Dissolve the compound in the chosen organic solvent to the desired concentration. c. Aliquot the stock solution into amber glass vials. d. To minimize headspace and potential oxidation, consider purging the vials with an inert gas (e.g., nitrogen or argon) before sealing. e. Tightly seal the vials with PTFE-lined caps. f. Label each vial clearly with the compound name, concentration, date of preparation, and solvent used. g. Store the vials at the recommended temperature (-20°C or -80°C) and protected from light.

Visualizations

StabilityFactors cluster_storage Optimal Storage Conditions cluster_compound This compound cluster_degradation Degradation Factors Cool Cool Temperature (2-8°C) Phytol Stable Compound Cool->Phytol Maintains Dry Dry Environment Dry->Phytol Maintains Dark Protection from Light Dark->Phytol Maintains Sealed Tightly Sealed Container Sealed->Phytol Maintains Heat High Temperature Light Light Exposure Air Air (Oxygen) Incompatible Incompatible Materials (e.g., Strong Acids, Oxidizing Agents) Heat->Phytol Degrades Light->Phytol Degrades Air->Phytol Degrades Incompatible->Phytol Degrades

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Analysis of Synthetic 3,7,11,15-Tetramethyl-2-hexadecen-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 3,7,11,15-Tetramethyl-2-hexadecen-1-OL, also known as (E)-phytol. The information focuses on identifying and managing common impurities that may be encountered during experimental work.

Troubleshooting Guide

Unexpected experimental results or issues with product stability can often be traced back to impurities in the starting materials. This guide will help you troubleshoot common problems related to impurities in synthetic this compound.

Common Issues and Solutions

Problem Encountered Potential Cause (Impurity-Related) Recommended Action
Inconsistent reaction yields or kinetics The presence of unreacted starting materials or side-products from the synthesis of phytol (B49457) can interfere with subsequent reactions.Perform a purity analysis of the phytol starting material using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify any impurities.
Formation of unexpected byproducts Impurities with reactive functional groups may participate in side reactions, leading to the formation of unforeseen compounds.Characterize the byproducts using techniques like Mass Spectrometry (MS) to deduce their structures and infer the reactive impurity. Refer to the common impurities table below to identify potential culprits.
Degradation of the final product upon storage The presence of oxidative degradation products of phytol, such as phytenal, can indicate instability.Analyze the stored product for the presence of degradation products. Consider re-purification of the phytol starting material and ensure storage under an inert atmosphere and protected from light.
Alteration of biological activity Certain impurities may possess their own biological activity or inhibit the desired activity of the final product.If biological assays yield unexpected results, screen the starting phytol for known impurities. Test the biological activity of the identified impurities if they are commercially available.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities in synthetic this compound often originate from its industrial synthesis, which typically starts from isophytol (B1199701). Therefore, impurities present in isophytol are likely to be carried over into the final phytol product.

Common Impurities in Synthetic this compound

Impurity Name Chemical Structure Typical Concentration Potential Origin
Isophytol3,7,11,15-Tetramethylhexadec-1-en-3-olVariableUnreacted starting material from phytol synthesis.[1]
3,7,11,15-Tetramethylhexadecan-3-olC20H42O≤ 2.5% v/vByproduct from the synthesis of isophytol.[1]
6,10,14-Trimethylpentadecan-2-oneC18H36O≤ 2% v/vByproduct from the synthesis of isophytol and a degradation product of phytol.[1]
3,7,11,15-Tetramethylhexadec-1-yn-3-olC20H38O≤ 0.5% v/vByproduct from the synthesis of isophytol.[1]
PhytenalC20H38OVariableOxidative degradation product of phytol.[2]

Q2: How can I detect and quantify these impurities in my sample?

A2: The most common analytical techniques for identifying and quantifying impurities in this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

    • If derivatization is required to improve the volatility of certain impurities, silylation is a common approach.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST).

    • Quantify impurities using the area percentage of each peak relative to the total peak area, or by using a calibration curve with certified reference standards for higher accuracy.

High-Performance Liquid Chromatography (HPLC) for Impurity Analysis

This method is suitable for the analysis of non-volatile impurities and for the quantification of the main component.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile (B52724) or isopropanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example:

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient: Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Identify impurity peaks by comparing their retention times with those of known standards, if available.

    • Quantify impurities using the area percentage method or by constructing a calibration curve with reference standards.

Visualizations

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Isophytol Isophytol Synthetic_Step Allylic Rearrangement Isophytol->Synthetic_Step Impurity1 Unreacted Isophytol Isophytol->Impurity1 Reagents Reagents Reagents->Synthetic_Step Phytol This compound Synthetic_Step->Phytol Impurity2 Side-Reaction Products (e.g., 3,7,11,15-Tetramethylhexadecan-3-ol) Synthetic_Step->Impurity2 Side Reactions Impurity3 Degradation Products (e.g., Phytenal) Phytol->Impurity3 Degradation

Caption: Synthetic pathway of this compound and sources of common impurities.

Impurity_Analysis_Workflow Sample Phytol Sample Preparation Sample Preparation (Dissolution, Derivatization if needed) Sample->Preparation Analysis Analytical Technique Preparation->Analysis GCMS GC-MS Analysis Analysis->GCMS HPLC HPLC Analysis Analysis->HPLC Data Data Acquisition GCMS->Data HPLC->Data Identification Impurity Identification (Mass Spectra / Retention Time) Data->Identification Quantification Impurity Quantification (Area % / Calibration Curve) Identification->Quantification Report Purity Report Quantification->Report

References

optimizing yield for 3,7,11,15-Tetramethyl-2-hexadecen-1-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Isophytol (B1199701) Synthesis

Welcome to the Technical Support Center for 3,7,11,15-Tetramethyl-2-hexadecen-1-ol (Isophytol) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Isophytol is a critical intermediate in the production of Vitamin E and K1.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for Isophytol?

A1: The two main industrial production processes for isophytol are the pseudoionone (B86502) route and the linalool (B1675412) route.[3] The linalool route, particularly the Roche process which starts from acetylene (B1199291) and acetone, is the most widely used globally due to its high-quality intermediates and ease of operation.[3][4] A multi-step total synthesis can also begin from pseudoionone and propargyl alcohol.[1] More recent advancements include bio-based methods, such as microbial fermentation of farnesene.[2]

Q2: What are the key chemical intermediates in the total synthesis of Isophytol?

A2: The total synthesis of isophytol typically proceeds through several key intermediates as the carbon chain is elongated. These include methylheptenone, linalool, geranylacetone, and farnesylacetone.[5] Farnesylacetone is hydrogenated to produce phyton, which is then subjected to an ethynylation reaction to create dehydroisophytol, a direct precursor to isophytol.[3]

Q3: My overall yield is significantly lower than reported in the literature. What are the general areas I should investigate?

A3: Low reaction yields can stem from a variety of factors. Key areas to scrutinize include:

  • Reagent Purity: Impure starting materials or reagents can introduce side reactions or inhibit catalysts.

  • Solvent Quality: The presence of moisture or impurities in solvents can be detrimental, especially for moisture-sensitive reactions like Grignard reactions.

  • Reaction Conditions: Deviations from optimal temperature, pressure, or reaction time can significantly impact yield.

  • Work-up and Purification: Product loss during extraction, washing, or chromatographic purification is a common issue.

  • Inert Atmosphere: For air-sensitive reagents or intermediates, ensuring a properly maintained inert atmosphere (e.g., nitrogen or argon) is critical.

Troubleshooting Guides

Guide 1: Low Yield in Grignard-based Chain Elongation Steps

Problem: I am experiencing low yields in a Grignard reaction step, for example, the reaction of a Grignard reagent with an allylic chloride or a carbonyl compound.

Potential Cause Troubleshooting Steps
Moisture in Reaction Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
Poor Grignard Reagent Formation Use high-purity magnesium turnings and ensure the alkyl halide is pure. A small crystal of iodine can be used to initiate the reaction. The reaction must be carried out in an ether solvent to stabilize the Grignard reagent.[6]
Side Reactions Grignard reagents are strong bases and can be quenched by acidic protons. Ensure all reactants and solvents are aprotic.[7]
Low Reactivity If reacting with a sterically hindered ketone, consider extending the reaction time or performing the reaction at a higher temperature (e.g., refluxing THF).
Guide 2: Inefficient Hydrogenation of Dehydroisophytol

Problem: The final hydrogenation step from dehydroisophytol to isophytol is incomplete or producing significant byproducts.

Potential Cause Troubleshooting Steps
Catalyst Inactivity Use a fresh, high-quality Lindlar catalyst (palladium on calcium carbonate poisoned with lead). Ensure the catalyst has not been exposed to air or moisture for extended periods.
Suboptimal Hydrogen Pressure Maintain the recommended hydrogen pressure throughout the reaction. For example, a pressure of 0.4 MPa has been reported to be effective.[4]
Incorrect Temperature Control the reaction temperature within the optimal range. A temperature range of 30-60°C has been cited as effective.[4]
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. An 8-hour reaction time has been used in some protocols.[4]
Catalyst Poisoning Ensure the dehydroisophytol starting material is of high purity, as impurities can poison the catalyst.

Experimental Protocols & Data

Protocol 1: Synthesis of Farnesylacetone from Nerolidol (B1678203) (Carroll Reaction)

This protocol is based on a reported procedure for a key intermediate step in isophytol synthesis.[4]

Materials:

Procedure:

  • Combine nerolidol and methyl acetoacetate in a molar ratio of 1:1.3 in a suitable reaction vessel.

  • Add aluminum isopropoxide catalyst, with the catalyst dosage being 4% based on the weight of nerolidol.

  • Heat the reaction mixture to 170°C and maintain this temperature for 3 hours with stirring.

  • After the reaction is complete, allow the mixture to cool.

  • Purify the product by vacuum distillation, collecting the fraction at a temperature of 125–126°C and a pressure of 1.33 mbar.

Expected Yield Data:

Product Reported Yield Reported Purity Reference
Farnesylacetone95.8%99.4%[4]
Protocol 2: Two-Step Synthesis of Isophytol from Phyton

This protocol outlines the conversion of phyton to isophytol via dehydroisophytol.[4]

Step 1: Ethynylation of Phyton

  • Dissolve phyton in a suitable solvent.

  • Perform an ethynylation reaction with acetylene in a potassium hydroxide/liquid ammonia (B1221849) system.

  • Maintain the reaction temperature at 4–6 °C for 2.5 hours.

  • Quench the reaction by adding a 25% aqueous solution of ammonium (B1175870) sulfate.

  • Isolate the dehydroisophytol product by extraction with hexane (B92381) followed by distillation.

Step 2: Hydrogenation of Dehydroisophytol

  • Dissolve the dehydroisophytol in a suitable solvent (e.g., hexane).

  • Add a Lindlar catalyst to the solution.

  • Hydrogenate the mixture under a hydrogen pressure of 0.4 MPa at a temperature between 30 and 60°C for 8 hours.

  • Filter off the catalyst.

  • Evaporate the solvent and purify the isophytol by vacuum distillation, collecting the fraction at 148–160°C under 2–3 mmHg.

Reported Yield Data for Two-Step Process:

Starting Material Product Overall Yield Reference
PhytonIsophytol75.7%[4]

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Acetylene Acetylene Linalool Linalool Acetylene->Linalool Multi-step Synthesis (e.g., Roche Process) Acetone Acetone Acetone->Linalool Multi-step Synthesis (e.g., Roche Process) Farnesylacetone Farnesylacetone Linalool->Farnesylacetone Carroll Reaction Phyton Phyton Farnesylacetone->Phyton Hydrogenation Dehydroisophytol Dehydroisophytol Phyton->Dehydroisophytol Ethynylation Isophytol Isophytol Dehydroisophytol->Isophytol Selective Hydrogenation (Lindlar Catalyst)

Caption: General synthetic workflow for Isophytol production.

Troubleshooting_Yield Start Low Yield Observed CheckPurity Verify Reagent and Solvent Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckWorkup Analyze Work-up and Purification Steps Start->CheckWorkup Impure Source Pure Reagents/ Dry Solvents CheckPurity->Impure Purity Issue Identified OptimizeConditions Optimize Reaction Parameters CheckConditions->OptimizeConditions Deviation Found OptimizePurification Refine Extraction/ Chromatography CheckWorkup->OptimizePurification Product Loss Detected Goal Improved Yield Impure->Goal OptimizeConditions->Goal OptimizePurification->Goal

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Phytol Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of phytol (B49457) from complex biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during phytol extraction, offering potential causes and solutions.

Issue 1: Low Phytol Yield

Potential Cause Recommended Solution
Incomplete Cell Lysis For plant materials with rigid cell walls, incorporate a pre-treatment step such as grinding in liquid nitrogen, enzymatic digestion (e.g., with cellulase (B1617823) or pectinase), or microwave-assisted pre-treatment to improve cell wall disruption.
Inappropriate Solvent Selection The polarity of the extraction solvent is critical. Phytol is a nonpolar molecule, making nonpolar solvents like hexane, petroleum ether, and supercritical CO2 generally effective. For ultrasound-assisted extraction, ethanol (B145695) has also been shown to be efficient. Experiment with a solvent polarity gradient to find the optimal choice for your specific matrix.
Suboptimal Extraction Time/Temperature Increase extraction time incrementally. For methods like Soxhlet, ensure the cycle time is adequate. For temperature-sensitive methods, optimize the temperature to enhance solubility without causing degradation. For Supercritical Fluid Extraction (SFE), optimizing pressure and temperature is crucial for achieving high recovery.
Degradation of Phytol Phytol can be sensitive to light and heat. Protect samples from direct light and use the lowest effective temperature. Consider adding antioxidants like BHT (butylated hydroxytoluene) to the extraction solvent.
Inefficient Solvent-to-Sample Ratio A low solvent volume may not be sufficient to fully solubilize the phytol. Increase the solvent-to-sample ratio. A common starting point is 10:1 (v/w).

Issue 2: Co-extraction of Impurities (e.g., Pigments, Lipids)

Potential Cause Recommended Solution
High Solvent Polarity Using a more polar solvent can lead to the co-extraction of chlorophylls (B1240455) and other polar pigments. If possible, switch to a less polar solvent.
Lack of a Purification Step A crude extract will almost always contain impurities. Implement a post-extraction purification step. Saponification is a common method to remove lipids and chlorophylls by converting them into water-soluble soaps, which can then be separated from the non-saponifiable phytol.
Non-selective Extraction Method Methods like Soxhlet extraction can be non-selective. Supercritical Fluid Extraction (SFE) with CO2 offers higher selectivity by adjusting pressure and temperature, which can minimize the co-extraction of unwanted compounds.

Troubleshooting Workflow

G start Start: Low Phytol Yield check_lysis Is cell lysis complete? start->check_lysis improve_lysis Action: Enhance pre-treatment (e.g., grinding, enzymes) check_lysis->improve_lysis No check_solvent Is the solvent optimal? check_lysis->check_solvent Yes improve_lysis->check_solvent optimize_solvent Action: Test different solvents (e.g., hexane, SFE-CO2) check_solvent->optimize_solvent No check_params Are extraction parameters (time, temp) optimized? check_solvent->check_params Yes optimize_solvent->check_params optimize_params Action: Increase time/ adjust temperature check_params->optimize_params No check_purity High level of impurities? check_params->check_purity Yes optimize_params->check_purity add_purification Action: Implement purification step (e.g., saponification, chromatography) check_purity->add_purification Yes end End: Optimized Protocol check_purity->end No add_purification->end

Caption: A troubleshooting decision tree for optimizing phytol extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for phytol?

A1: The "best" method depends on your specific sample matrix, available equipment, and desired purity.

  • Soxhlet Extraction: A classic, robust method suitable for many matrices, but can be slow and thermally stressful on the analyte.

  • Ultrasound-Assisted Extraction (UAE): Faster than Soxhlet and operates at lower temperatures, reducing the risk of degradation. It has shown high efficiency for phytol extraction from tobacco.

  • Supercritical Fluid Extraction (SFE): A "green" technique using supercritical CO2. It is highly tunable and selective, often yielding a cleaner extract. It is particularly effective for heat-sensitive compounds.

Q2: How can I remove chlorophyll (B73375) from my phytol extract?

A2: Chlorophyll is a common impurity. It can be removed through:

  • Saponification: This chemical process converts chlorophyll and fatty acids into water-soluble soaps. The non-saponifiable fraction, containing phytol, can then be extracted with a nonpolar solvent like hexane.

  • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) can effectively separate phytol from pigments based on polarity differences.

  • Adsorbents: Activated carbon can be used to adsorb pigments from the solution.

Q3: What are the typical operating conditions for Supercritical Fluid Extraction (SFE) of phytol?

A3: Optimal SFE conditions vary by matrix. However, studies on matrices like Gracilaria corticata have shown high phytol recovery at pressures around 25 MPa and temperatures around 60°C. It is recommended to perform an optimization study for your specific sample.

Q4: Can phytol degrade during extraction?

A4: Yes. Phytol is susceptible to degradation from excessive heat and light. To minimize this, use extraction methods that operate at lower temperatures (like UAE or SFE), protect your samples from light by using amber glassware or covering containers with foil, and consider working in an inert atmosphere (e.g., under nitrogen) if degradation is a significant issue.

Q5: Which solvent should I choose for phytol extraction?

A5: Phytol is a diterpene alcohol with low polarity. Therefore, nonpolar or slightly polar solvents are most effective.

  • Hexane and Petroleum Ether: Excellent choices for selectivity towards nonpolar compounds.

  • Ethanol: Can be effective, especially in UAE, but may co-extract more polar impurities.

  • Acetone: Also used, but its higher polarity can increase the extraction of unwanted compounds.

  • Supercritical CO2: A non-toxic, non-flammable, and highly effective solvent for SFE.

Method Selection Logic

G start Start: Choose Extraction Method is_heat_sensitive Is the sample heat sensitive? start->is_heat_sensitive need_high_purity Is high initial purity required? is_heat_sensitive->need_high_purity Yes need_fast_extraction Is speed a priority? is_heat_sensitive->need_fast_extraction No use_sfe Consider SFE need_high_purity->use_sfe Yes use_uae Consider UAE need_high_purity->use_uae No need_fast_extraction->use_uae Yes use_soxhlet Consider Soxhlet need_fast_extraction->use_soxhlet No

Caption: Decision logic for selecting a suitable phytol extraction method.

Quantitative Data Summary

Table 1: Comparison of Phytol Extraction Methods from Tobacco

Extraction MethodSolventTime (min)Temperature (°C)Phytol Yield (mg/g)Reference
SoxhletEthanol480808.61
Ultrasound-AssistedEthanol306011.23
MacerationEthanol1440255.42

Table 2: Supercritical Fluid Extraction (SFE) Parameters for Phytol

MatrixCo-solventPressure (MPa)Temperature (°C)Phytol Recovery (%)Reference
Gracilaria corticataNone2560~95
Generic Plant MatrixMethanol (5%)2050High (unspecified)General SFE Lit.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phytol

This protocol is adapted from methodologies proven effective for matrices like tobacco.

1. Sample Preparation:

  • Dry the plant material at 40-50°C until a constant weight is achieved.
  • Grind the dried material into a fine powder (e.g., 40-60 mesh size).

2. Extraction:

  • Weigh 1.0 g of the powdered sample and place it into a 50 mL flask.
  • Add 20 mL of ethanol (or another selected solvent) to achieve a 1:20 sample-to-solvent ratio.
  • Place the flask in an ultrasonic bath.
  • Set the ultrasonic frequency to 40 kHz and the temperature to 60°C.
  • Extract for 30 minutes.

3. Post-Extraction:

  • Filter the mixture through Whatman No. 1 filter paper.
  • Wash the residue with a small amount of fresh solvent.
  • Combine the filtrates and evaporate the solvent using a rotary evaporator at 40°C.
  • The resulting crude extract can be used for quantification or further purification.

Protocol 2: Saponification for Phytol Purification

This protocol is a general method for purifying phytol from chlorophyll and lipid-rich extracts.

1. Preparation:

  • Dissolve the crude phytol extract in a minimal amount of ethanol.
  • Prepare a 10% (w/v) solution of potassium hydroxide (B78521) (KOH) in 90% ethanol.

2. Saponification Reaction:

  • Add the ethanolic KOH solution to the extract solution in a 2:1 ratio (v/v).
  • Reflux the mixture at 80°C for 1-2 hours with constant stirring. The solution should turn from dark green to a brownish color as the chlorophyll is degraded.

3. Extraction of Non-saponifiable Fraction:

  • Cool the mixture to room temperature.
  • Transfer the solution to a separatory funnel.
  • Add an equal volume of deionized water.
  • Extract the non-saponifiable fraction (containing phytol) three times with an equal volume of n-hexane or petroleum ether.
  • Combine the organic (upper) layers.

4. Washing and Drying:

  • Wash the combined organic layers with deionized water until the washings are neutral (check with pH paper).
  • Dry the organic layer over anhydrous sodium sulfate (B86663).
  • Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure to obtain the purified phytol-rich fraction.

Extraction and Purification Workflow

G cluster_extraction Extraction Phase cluster_purification Purification Phase sample Dried, Ground Sample Matrix extraction Extraction (UAE / SFE / Soxhlet) sample->extraction crude_extract Crude Extract (Phytol + Impurities) extraction->crude_extract sapon Saponification (with KOH) crude_extract->sapon To Purification llex Liquid-Liquid Extraction (Hexane) sapon->llex pure_phytol Purified Phytol Fraction llex->pure_phytol

Caption: General workflow from sample preparation to purified phytol.

Technical Support Center: Optimizing GC Analysis of Phytol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of phytol (B49457) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and detailed methodologies for improving the resolution of phytol isomers in Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution between phytol isomers challenging?

A1: Phytol isomers, such as geometric isomers (cis- and trans-phytol) and other stereoisomers, possess very similar chemical structures and physicochemical properties, including boiling points. This results in very close elution times on a GC column, often leading to co-elution or poor peak separation. Achieving baseline resolution requires careful optimization of the chromatographic conditions, including column selection, temperature programming, and sample derivatization.

Q2: What is the purpose of derivatizing phytol before GC analysis?

A2: Derivatization is a critical step to enhance the suitability of phytol for GC analysis.[1] Phytol has a polar hydroxyl group that can lead to peak tailing and potential thermal degradation in the hot GC inlet and column. By replacing the active hydrogen of the hydroxyl group with a less polar functional group, such as a trimethylsilyl (B98337) (TMS) group, derivatization increases the volatility and thermal stability of the molecule. This results in improved peak shape, better resolution, and more reproducible results.

Q3: What type of GC column is best suited for separating phytol isomers?

A3: The choice of GC column is a critical factor in resolving phytol isomers. For the separation of geometric isomers like cis- and trans-phytol, a mid-polarity to high-polarity column is often effective. For instance, columns with a cyanopropyl stationary phase can provide good selectivity for these types of isomers. For separating other stereoisomers (enantiomers and diastereomers), a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is typically required to achieve separation.[2]

Q4: How does the oven temperature program affect the resolution of phytol isomers?

A4: The temperature program directly influences the separation (selectivity) of analytes in GC.[3] For closely eluting compounds like phytol isomers, a slower temperature ramp rate generally allows for more interaction time between the isomers and the stationary phase, which can significantly improve resolution.[4] Additionally, a lower initial oven temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks for early-eluting isomers.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the GC analysis of phytol isomers.

Problem Potential Causes Recommended Solutions
Poor Resolution / Co-elution of Isomers 1. Inappropriate GC column stationary phase. 2. Suboptimal oven temperature program. 3. Carrier gas flow rate is too high or too low. 4. Column overloading.1. Column Selection: If separating cis/trans isomers, consider a column with a different, likely higher, polarity. For other stereoisomers, a chiral column is necessary. 2. Temperature Program: Decrease the temperature ramp rate (e.g., from 15°C/min to 5°C/min) to increase the separation between peaks. You can also add an isothermal hold at a temperature where the critical pair elutes.[3] 3. Flow Rate: Optimize the carrier gas flow rate to the optimal linear velocity for your column dimensions to maximize efficiency. 4. Sample Concentration: Reduce the amount of sample injected by either diluting the sample or increasing the split ratio.
Peak Tailing 1. Incomplete derivatization. 2. Active sites in the GC inlet (liner) or at the head of the column. 3. Column contamination.1. Derivatization: Ensure the derivatization reaction goes to completion. Check the freshness of the reagents and consider optimizing the reaction time and temperature. 2. Inlet and Column Maintenance: Use a fresh, deactivated inlet liner. If the problem persists, trim the first few centimeters of the GC column to remove active sites.[5] 3. Column Bakeout: Bake out the column at a high temperature (within its limits) to remove contaminants.
Irreproducible Retention Times 1. Fluctuations in oven temperature or carrier gas pressure/flow. 2. Leaks in the system. 3. Inconsistent sample injection volume or technique.1. System Stability: Ensure the GC oven is properly calibrated and that the gas regulators are providing a stable pressure. 2. Leak Check: Perform a systematic leak check of the system from the gas source to the detector. 3. Injection: Use an autosampler for consistent injections. If using manual injection, ensure a consistent and rapid technique.[6]
Ghost Peaks 1. Contamination from the septum, solvent, or sample carryover. 2. Degradation of the derivatizing agent.1. System Blank: Run a blank solvent injection to identify the source of contamination. Replace the septum and use high-purity solvents. 2. Reagent Check: Ensure the derivatizing agent is stored properly to prevent degradation.

Experimental Protocols

Protocol 1: Derivatization of Phytol (Trimethylsilylation)

This protocol is for the derivatization of phytol to its trimethylsilyl (TMS) ether, making it more volatile and suitable for GC analysis.[2]

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (or other suitable solvent)

  • Phytol-containing sample (dried)

Procedure:

  • Ensure the sample containing phytol is completely dry, as moisture will deactivate the derivatizing reagent.

  • Add a suitable volume of pyridine to dissolve the dried sample.

  • Add an excess of the BSTFA + 1% TMCS reagent. A general rule is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens in the sample.

  • Cap the vial tightly and vortex to mix.

  • Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.

  • Cool the vial to room temperature before injecting the sample into the GC.

Protocol 2: GC-MS Method for the Separation of cis- and trans-Phytol

This method is adapted from the analysis of phytol isomers in edible oils and is effective for separating the geometric isomers of phytol.[1]

GC System:

  • Column: Mid- to high-polarity capillary column (e.g., a cyanopropyl-based phase).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet: Split/Splitless injector at 250°C.

Oven Temperature Program:

  • Initial Temperature: 60°C

  • Hold Time: 2 minutes

  • Ramp: Increase temperature by 15°C per minute to 300°C.

  • Final Hold: Hold at 300°C for 12 minutes.

Mass Spectrometer (MS) Detection:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition: Can be run in full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of TMS-derivatized phytol.

Quantitative Data Summary

Achieving baseline resolution is the primary goal for accurate quantification. The resolution (Rs) between two chromatographic peaks can be calculated using the formula:

Rs = 2(RT2 – RT1) / (W1 + W2)

Where RT is the retention time and W is the peak width at the base. A resolution value of Rs ≥ 1.5 is considered baseline separation.

The following table provides a general comparison of expected performance for different column types in phytol isomer analysis. Actual resolution values will depend on the specific isomers and optimized conditions.

Column Type Stationary Phase Example Target Isomers Expected Resolution Performance
Low-Polarity 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS)General phytol analysisMay not resolve geometric or stereoisomers.
Mid- to High-Polarity Cyanopropyl Polysiloxane (e.g., DB-225)cis/trans isomersGood potential for baseline separation (Rs > 1.5).[1]
Chiral Derivatized CyclodextrinEnantiomers, DiastereomersNecessary for the separation of stereoisomers.[2]

Visualizations

GC_Troubleshooting_Workflow start Problem: Poor Isomer Resolution check_column Is the column phase appropriate? start->check_column check_temp Is the temperature program optimized? check_column->check_temp No solution_column Action: Select a more polar or chiral column. check_column->solution_column Yes check_flow Is the flow rate optimal? check_temp->check_flow No solution_temp Action: Decrease ramp rate or add isothermal hold. check_temp->solution_temp Yes solution_flow Action: Adjust flow to optimal linear velocity. check_flow->solution_flow Yes end_node Resolution Improved check_flow->end_node No solution_column->end_node solution_temp->end_node solution_flow->end_node

Caption: Troubleshooting workflow for poor phytol isomer resolution.

Derivatization_Workflow start Start: Dried Phytol Sample dissolve Dissolve in Pyridine start->dissolve add_reagent Add BSTFA + 1% TMCS (Derivatizing Agent) dissolve->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at 60-70°C for 30-60 min vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC cool->inject

Caption: Experimental workflow for phytol derivatization.

References

Technical Support Center: Analysis of 3,7,11,15-Tetramethyl-2-hexadecen-1-OL (Phytol)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,7,11,15-Tetramethyl-2-hexadecen-1-OL, commonly known as Phytol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during experimental analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for Phytol?

A1: Phytol is susceptible to degradation primarily through oxidation. The main degradation pathway involves the oxidation of the primary alcohol group to form phytenal (an aldehyde) and subsequently to phytenic acid (a carboxylic acid). This process can be initiated or accelerated by factors such as exposure to light, elevated temperatures, and the presence of oxygen. Both biotic and abiotic processes can contribute to this degradation.[1][2]

Q2: How should I store my Phytol standards and samples to minimize degradation?

A2: To ensure the stability of your Phytol standards and samples, it is crucial to minimize their exposure to light, oxygen, and high temperatures.[3] It is recommended to:

  • Store standards and samples in amber glass vials to protect them from light.

  • Use tightly sealed containers with minimal headspace to reduce exposure to oxygen. Purging with an inert gas like nitrogen or argon before sealing is also a good practice.

  • Store solutions at low temperatures, preferably at -20°C or below, for long-term storage. For short-term storage, refrigeration at 4°C is advisable.

  • Prepare solutions in high-purity organic solvents and consider the addition of an antioxidant like BHT (butylated hydroxytoluene) to the solvent to inhibit oxidation.[3]

Q3: I am observing peak tailing in my HPLC analysis of Phytol. What could be the cause and how can I fix it?

A3: Peak tailing in the reversed-phase HPLC analysis of a non-polar compound like Phytol can be due to several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with any polar impurities in your sample or the Phytol molecule itself, leading to tailing. Using a highly end-capped column or adding a small amount of a competitive base like triethylamine (B128534) (TEA) to the mobile phase can mitigate this. However, with modern high-purity silica (B1680970) columns, TEA is often not necessary.[4][5]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting.

  • Mismatched Sample Solvent: If the solvent in which your sample is dissolved is significantly stronger (more non-polar) than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Void or Contamination: A void at the column inlet or accumulation of contaminants can lead to poor peak shape. Back-flushing the column or using a guard column can help.[6]

Q4: My recovery of Phytol is low. What are the potential reasons and solutions?

A4: Low recovery of Phytol can be attributed to several factors during sample preparation and analysis:

  • Degradation: As discussed, Phytol can degrade if not handled properly. Ensure all steps are performed with minimal exposure to light and heat.[3]

  • Incomplete Extraction: Phytol is a lipophilic compound. Ensure your extraction solvent and method are appropriate for efficiently extracting it from your sample matrix. A mixture of chloroform (B151607) and methanol (B129727) is often a good choice for extracting phytosterols.[3]

  • Adsorption: Phytol can adsorb to the surfaces of glassware and plasticware. Silanizing glassware can help to reduce this.

  • Evaporation Technique: When evaporating the solvent from your extract, use a gentle stream of nitrogen and avoid excessive heat (not exceeding 40°C) to prevent both degradation and loss of the analyte through aerosol formation.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of Phytol by HPLC and GC-MS.

ProblemPossible Cause(s)Recommended Solution(s)
HPLC: Poor Peak Shape (Tailing or Fronting) - Secondary silanol interactions- Column overload- Inappropriate sample solvent- Column degradation (voids)- Use a high-purity, end-capped C18 column- Lower mobile phase pH (if applicable and compatible with the analyte)- Reduce sample concentration or injection volume- Dissolve the sample in the initial mobile phase- Use a guard column and replace it regularly- Back-flush the analytical column
HPLC: Irreproducible Retention Times - Inconsistent mobile phase composition- Temperature fluctuations- Column equilibration issues- Pump malfunction- Prepare fresh mobile phase daily and degas thoroughly- Use a column oven to maintain a constant temperature- Ensure the column is fully equilibrated with the mobile phase before injection- Check the HPLC pump for leaks and ensure proper functioning
HPLC/GC-MS: Low Analyte Recovery - Degradation during sample preparation- Incomplete extraction from the sample matrix- Adsorption to labware- Loss during solvent evaporation- Protect samples from light and heat during all steps- Use an appropriate lipophilic solvent system for extraction- Use silanized glassware- Evaporate solvents under a gentle stream of nitrogen at low temperatures (<40°C)
GC-MS: Broad or Tailing Peaks - Active sites in the GC inlet or column- Column bleed- Inappropriate temperature program- Use a deactivated inlet liner and a high-quality, low-bleed GC column- Condition the column according to the manufacturer's instructions- Optimize the oven temperature program to ensure proper focusing of the analyte band
GC-MS: Ghost Peaks or Carryover - Contamination in the syringe, inlet, or column- Late-eluting compounds from previous injections- Thoroughly clean the syringe between injections- Replace the inlet liner and septum regularly- Bake out the column at a high temperature (within its limits) to remove contaminants- Use a solvent blank injection after a high-concentration sample

Quantitative Data on Phytol Stability

ConditionSolventTemperatureLight ExposureRecommended Practice
Long-term Storage High-purity organic solvents (e.g., ethanol, methanol, acetonitrile)-20°C or belowDark (Amber vials)Store in tightly sealed amber vials, purged with nitrogen. Consider adding an antioxidant.
Short-term Storage High-purity organic solvents4°CDark (Amber vials)Store in a refrigerator in sealed amber vials.
Sample Preparation Extraction solvents (e.g., chloroform/methanol)Room Temperature (or on ice)Dim lightMinimize exposure time to light and heat. Use amber glassware.[3]
Analysis Mobile phase (HPLC) or reconstitution solvent (GC-MS)Instrument-dependentMinimalAnalyze samples as quickly as possible after preparation.[3]

Experimental Protocols

Recommended HPLC-UV Method for Phytol Quantification

This protocol is a general guideline and may require optimization for specific sample matrices.

1. Sample Preparation (from a plant matrix): a. Weigh approximately 1 gram of the homogenized plant material into a centrifuge tube. b. Add 10 mL of a chloroform:methanol (2:1, v/v) mixture. c. Vortex for 1 minute and then sonicate for 15 minutes in a cooled bath. d. Centrifuge at 3000 rpm for 10 minutes. e. Carefully transfer the supernatant to a clean tube. f. Repeat the extraction (steps b-e) two more times and combine the supernatants. g. Evaporate the combined solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C.[3] h. Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of acetonitrile (B52724)/methanol). i. Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

2. HPLC-UV Instrumental Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 70:30, v/v). Note: A gradient elution may be necessary for complex samples.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • UV Detection: 210 nm.
  • Standard Preparation: Prepare a series of Phytol standards in the mobile phase to create a calibration curve.

Recommended GC-MS Method for Phytol Quantification

This protocol provides a starting point for the analysis of Phytol in complex matrices. Derivatization is often not necessary for Phytol but may improve peak shape in some cases.

1. Sample Preparation:

  • Follow the same extraction and solvent evaporation steps as described in the HPLC protocol.
  • Reconstitute the dried extract in a known volume of a volatile organic solvent like hexane (B92381) or ethyl acetate.
  • If derivatization is desired to improve peak shape and thermal stability, the extract can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2. GC-MS Instrumental Parameters:

  • GC Column: A low-bleed, non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Mode: Splitless.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 2 minutes.
  • Ramp to 280°C at 10°C/min.
  • Hold at 280°C for 10 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-550.
  • Standard Preparation: Prepare a series of Phytol standards in the same solvent as the samples.

Visualizations

Phytol_Degradation_Pathway Phytol This compound (Phytol) Phytenal Phytenal Phytol->Phytenal Oxidation Phytenic_Acid Phytenic Acid Phytenal->Phytenic_Acid Oxidation

Caption: Oxidative degradation pathway of Phytol.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Sample Matrix (e.g., Plant Material) Extraction Solvent Extraction (e.g., Chloroform:Methanol) Sample->Extraction Evaporation Solvent Evaporation (N2 stream, <40°C) Extraction->Evaporation Reconstitution Reconstitution (in Mobile Phase/GC Solvent) Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection HPLC or GC-MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General experimental workflow for Phytol analysis.

References

addressing UV sensitivity of 3,7,11,15-Tetramethyl-2-hexadecen-1-OL in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,7,11,15-Tetramethyl-2-hexadecen-1-OL (Phytol)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound, commonly known as phytol (B49457). This resource provides essential guidance on addressing the ultraviolet (UV) sensitivity of phytol to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results using phytol are inconsistent. Could UV exposure be the cause?

A1: Yes, inconsistency in results is a common indicator of phytol degradation due to UV light exposure. Phytol, an acyclic diterpene alcohol, is susceptible to photodegradation, particularly when exposed to UV and visible blue light (wavelengths between 300-500 nm).[1][2] This degradation can alter its chemical structure and biological activity, leading to unreliable and non-reproducible experimental outcomes. It is crucial to handle and store phytol with appropriate light protection.[1][3]

Q2: What are the primary degradation products of phytol that I should be aware of?

A2: The breakdown of phytol can occur through oxidation. The initial step often involves the conversion of phytol into its corresponding aldehyde, phytenal, which is then further oxidized to phytenic acid.[4] In biological systems, phytenic acid can be converted to phytenoyl-CoA and subsequently to phytanic acid.[4] The presence of these and other byproducts can introduce confounding variables into your experiments. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective for identifying and quantifying these degradation products.[5][6][7]

Q3: What are the best practices for storing phytol solutions to minimize UV-induced degradation?

A3: To maintain the integrity of phytol, proper storage is critical. Follow these best practices:

  • Use Appropriate Containers: Always store phytol and its solutions in amber-colored glass vials or containers that block UV and visible light.[1][2][3] For highly sensitive applications, using opaque containers or wrapping standard containers in aluminum foil provides an extra layer of protection.[2][3][8]

  • Minimize Headspace: Keep containers well-sealed to minimize exposure to air and potential oxidation, which can be exacerbated by light.

  • Controlled Temperature: Store phytol at the recommended temperature, typically in a refrigerator or freezer, to slow down potential degradation reactions. Always check the supplier's storage instructions.[8]

  • Inert Atmosphere: For long-term storage or highly sensitive experiments, consider storing phytol under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: Can I use antioxidants to protect phytol in my experimental solutions?

A4: Yes, incorporating antioxidants or stabilizers can help protect phytol from photodegradation.[3] Compounds like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can be added to solutions. However, it is imperative to first run control experiments to ensure that the chosen antioxidant does not interfere with your specific assay or exhibit unintended biological effects.[3]

Q5: During a cell culture experiment, what steps can I take to protect phytol from degradation?

A5: Cell culture labs are often brightly lit, posing a risk to photosensitive compounds.[3] To mitigate this:

  • Work in Low Light: Handle phytol stock solutions and prepare dilutions in a dimly lit area or under a yellow/red safety light.[1][3]

  • Cover Plates and Tubes: When treating cells, cover culture plates, flasks, and tubes with aluminum foil or use opaque containers whenever possible, especially during incubation and transport.[3][9]

  • Minimize Exposure Time: Plan your workflow to minimize the time that phytol-containing media is exposed to ambient light.

Troubleshooting Guide

This guide addresses common problems encountered when working with phytol.

Problem Potential Cause Recommended Solution(s)
Inconsistent or reduced biological activity in assays. UV-induced degradation of phytol stock or working solutions.1. Verify Storage: Confirm that phytol stock is stored in amber vials, protected from light, and at the correct temperature.[2][3]2. Prepare Fresh Solutions: Make fresh working solutions from the stock for each experiment.3. Implement Light Protection: During the experiment, cover all vessels containing phytol (e.g., plates, tubes) with aluminum foil.[3]4. Analytical Verification: Use HPLC or GC-MS to analyze the purity of the phytol stock and check for degradation products.[5]
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Formation of phytol degradation products.1. Run a Control: Analyze a "dark control" sample that was prepared identically but kept completely shielded from light.[10] Comparing it to the light-exposed sample will help identify photodegradation products.2. Characterize Peaks: Use Mass Spectrometry (MS) to identify the molecular weight and structure of the unknown peaks, comparing them to known phytol metabolites like phytenal and phytenic acid.[4][5]
Variability between experiments conducted on different days. Differences in ambient light conditions or duration of light exposure.1. Standardize Workflow: Create and adhere to a strict Standard Operating Procedure (SOP) that specifies lighting conditions (e.g., "work performed under yellow light") and minimizes light exposure times.2. Use a Dedicated Workspace: If possible, perform handling of light-sensitive compounds in a designated darkroom or a poorly lit area.[3]

Experimental Protocols

Protocol 1: Preparation and Handling of a UV-Protected Phytol Stock Solution

Objective: To prepare a phytol stock solution while minimizing exposure to UV light to ensure its stability and integrity.

Materials:

  • This compound (Phytol)

  • Anhydrous Ethanol or DMSO (vehicle, as appropriate for the experiment)

  • Amber glass vials with Teflon-lined caps

  • Aluminum foil

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Work Environment: Conduct all steps in a dimly lit room or under a fume hood with the sash lowered and the internal light turned off. Avoid direct overhead lighting.

  • Preparation:

    • Allow the phytol and solvent to come to room temperature in the dark.

    • Calculate the required mass of phytol to achieve the desired stock concentration.

    • Weigh the phytol directly into a tared amber glass vial.

    • Add the appropriate volume of the chosen solvent (e.g., ethanol) to the vial.

  • Dissolution:

    • Securely cap the vial.

    • Vortex the solution until the phytol is completely dissolved.

  • Storage:

    • Wrap the amber vial securely in aluminum foil for an additional layer of light protection.[2]

    • Label the vial clearly with the compound name, concentration, date, and "LIGHT SENSITIVE."

    • Store the stock solution at the recommended temperature (e.g., -20°C).

Protocol 2: Photostability Testing of Phytol in Solution

Objective: To quantify the degradation of phytol under controlled light exposure using HPLC analysis.

Materials:

  • Phytol solution (prepared in a suitable solvent like acetonitrile (B52724) or methanol)

  • Clear quartz cells or transparent glass vials[11]

  • Amber glass vials

  • Aluminum foil

  • Photostability chamber with a calibrated light source (providing illumination of ≥ 1.2 million lux hours and UV energy of ≥ 200 watt hours/square meter, per ICH Q1B guidelines)[11]

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a solution of phytol at a known concentration.

    • Light-Exposed Sample: Transfer an aliquot of the solution into a clear quartz cell or transparent vial.[11]

    • Dark Control: Transfer an identical aliquot into an amber vial or a clear vial completely wrapped in aluminum foil.[10]

  • Exposure:

    • Place both the light-exposed sample and the dark control side-by-side in the photostability chamber.

    • Expose the samples for a defined period according to ICH Q1B guidelines or a specific internal protocol.[11]

  • Analysis:

    • After the exposure period, analyze both the light-exposed sample and the dark control by HPLC.

    • Use a validated HPLC method to separate phytol from its potential degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the two samples.

    • Calculate the percentage of phytol remaining in the light-exposed sample relative to the dark control.

    • The appearance of new peaks or a decrease in the phytol peak area in the exposed sample indicates photodegradation.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Results

This diagram outlines the logical steps a researcher should take when encountering inconsistent results in experiments involving phytol.

start Inconsistent Experimental Results with Phytol storage 1. Review Storage Conditions start->storage storage_check1 Stored in amber vial? storage->storage_check1 Check handling 2. Review Experimental Handling handling_check1 Worked in low light? handling->handling_check1 Check analysis 3. Perform Chemical Analysis analysis_method Analyze stock solution via HPLC or GC-MS analysis->analysis_method storage_check2 Protected from light (e.g., foil)? storage_check1->storage_check2 Yes solution_bad Discard Stock & Prepare Fresh Using Protective Measures storage_check1->solution_bad No storage_check2->handling Yes storage_check2->solution_bad No handling_check2 Plates/tubes covered? handling_check1->handling_check2 Yes handling_check1->solution_bad No handling_check2->analysis Yes handling_check2->solution_bad No analysis_result Degradation products detected? analysis_method->analysis_result solution_ok Problem Likely Solved analysis_result->solution_ok No analysis_result->solution_bad Yes

Caption: Troubleshooting flowchart for phytol-related experiments.

Diagram 2: Experimental Workflow with UV Protection

This diagram illustrates a standard experimental workflow, highlighting the critical steps for protecting phytol from UV-induced degradation.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock 1. Prepare Stock (Amber Vial, Dim Light) prep_working 2. Prepare Working Solution (Cover with Foil) prep_stock->prep_working treat_cells 3. Treat Cells (Minimize Light Exposure) prep_working->treat_cells incubate 4. Incubate (In Dark Incubator) treat_cells->incubate assay 5. Perform Assay (e.g., Plate Reader in Dark) incubate->assay data 6. Data Analysis assay->data

Caption: UV-protected workflow for experiments using phytol.

References

Technical Support Center: Troubleshooting Poor Solubility of Phytol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of phytol (B49457). The information is designed to assist researchers in successfully preparing and utilizing phytol in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is phytol and why is it difficult to dissolve in water?

Phytol is a naturally occurring acyclic diterpene alcohol and a constituent of chlorophyll.[1][2] Its long, 20-carbon isoprenoid chain makes it a very hydrophobic and lipophilic molecule, leading to its practical insolubility in water.[3][4] While it has a hydrophilic hydroxyl (-OH) group, the large hydrophobic portion of the molecule dominates its physical properties, making it immiscible with aqueous solutions.[5]

Q2: What are the common organic solvents used to dissolve phytol?

Phytol is readily soluble in various organic solvents. For laboratory purposes, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used to prepare stock solutions.[6] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.

Q3: Can I directly add a phytol-in-DMSO/ethanol stock solution to my cell culture medium?

Yes, but with caution. Direct addition of a concentrated phytol stock solution to your aqueous medium can cause it to precipitate out of solution. This is a common issue when the final concentration of the organic solvent is not sufficient to maintain phytol's solubility in the aqueous environment. It is recommended to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity and other off-target effects.[3]

Q4: What are the main strategies to improve the solubility of phytol in aqueous solutions for my experiments?

The primary strategies to enhance the aqueous solubility and dispersibility of phytol include:

  • Co-solvency: Using a water-miscible organic solvent to create a solution that can accommodate phytol.

  • Nanoemulsions: Creating a stable, oil-in-water nano-sized emulsion with phytol in the oil phase.

  • Liposomal Encapsulation: Encapsulating phytol within the lipid bilayer of liposomes.

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex where the hydrophobic phytol molecule is encapsulated within the cavity of a cyclodextrin molecule.

Troubleshooting Guides

Issue 1: Phytol precipitates when I add my stock solution to the aqueous buffer or cell culture medium.
  • Cause: The final concentration of the organic co-solvent (e.g., DMSO, ethanol) is too low to keep the hydrophobic phytol in solution. Interactions with components in the medium, such as salts and proteins, can also reduce solubility.

  • Solution:

    • Optimize Solvent Concentration: Determine the maximum tolerable concentration of your organic solvent for your specific cell line or assay. Prepare your phytol stock solution at a concentration that allows you to add a minimal volume to your final aqueous solution, keeping the final solvent concentration below the toxic threshold.

    • Stepwise Dilution: Instead of adding the phytol stock directly to the full volume of aqueous medium, try adding it to a smaller volume of medium first, while vortexing, and then add this to the rest of the medium.

    • Use a Carrier Protein: For cell culture experiments, fatty acid-free bovine serum albumin (BSA) can be used to help solubilize and deliver fatty acids and other lipophilic molecules.[7]

    • Consider Advanced Formulations: If precipitation persists, using nanoemulsions, liposomes, or cyclodextrins is highly recommended for stable aqueous preparations.

Issue 2: My phytol nanoemulsion is unstable and shows phase separation.
  • Cause: Instability in nanoemulsions can be due to several factors, including an improper oil-to-surfactant ratio, inappropriate surfactant selection, or issues with the homogenization process.[8] Ostwald ripening, where larger droplets grow at the expense of smaller ones, is a common mechanism of nanoemulsion breakdown.[9]

  • Solution:

    • Optimize Formulation Components: The choice and concentration of the oil phase, surfactant, and co-surfactant are critical. A systematic approach to optimizing these components is necessary.

    • Refine Homogenization Technique: The energy input during homogenization (e.g., sonication time and amplitude, or homogenization pressure and cycles) needs to be optimized to achieve a small and uniform droplet size.[10]

    • Check for Overheating: Excessive heat during sonication can degrade the sample and affect stability.[11] Use a jacketed vessel with a cooling system for temperature control.

    • Incorporate a Co-surfactant: A co-surfactant can help to further reduce the interfacial tension and increase the flexibility of the surfactant film, leading to a more stable nanoemulsion.

Issue 3: I have low encapsulation efficiency for my phytol liposomes.
  • Cause: Low encapsulation efficiency for hydrophobic drugs like phytol is often related to the drug-to-lipid ratio, the lipid composition of the liposomes, and the preparation method.[12] Phytol may not be efficiently incorporated into the lipid bilayer if the conditions are not optimal.

  • Solution:

    • Optimize Drug-to-Lipid Ratio: Systematically vary the initial drug-to-lipid molar ratio to find the optimal concentration for efficient encapsulation.[13]

    • Incorporate Cholesterol: The inclusion of cholesterol in the liposome (B1194612) formulation can increase the stability and rigidity of the lipid bilayer, which can improve the retention of hydrophobic drugs.[14]

    • Modify Lipid Composition: The choice of phospholipids (B1166683) with different chain lengths and saturation levels can influence the encapsulation of hydrophobic molecules.

    • Refine the Preparation Method: Ensure that the lipid film is thin and uniform before hydration. The hydration temperature should be above the phase transition temperature of the lipids used.

Data Presentation

Table 1: Solubility of Phytol in Various Solvents

SolventSolubilityReference
WaterPractically Insoluble[3][13]
EthanolSoluble (approx. 10 mg/mL)[12]
DMSOSoluble (approx. 5 mg/mL)[12]
Dimethyl Formamide (DMF)Soluble (approx. 10 mg/mL)[12]

Table 2: Comparison of Phytol Solubilization Techniques

TechniquePrincipleAdvantagesPotential Challenges
Co-solvents Increasing the polarity of the solvent mixture to dissolve phytol.Simple and quick for preparing stock solutions.Potential for precipitation upon dilution; solvent toxicity in biological assays.
Nanoemulsions Dispersing phytol within nano-sized oil droplets in an aqueous phase, stabilized by surfactants.High loading capacity; improved bioavailability.Formulation optimization can be complex; potential for long-term instability (e.g., Ostwald ripening).
Liposomes Encapsulating phytol within the hydrophobic lipid bilayer of vesicles.Biocompatible; can provide controlled release.Lower encapsulation efficiency compared to nanoemulsions; potential for drug leakage.
Cyclodextrins Forming a host-guest inclusion complex where phytol is encapsulated within the cyclodextrin cavity.Can significantly increase aqueous solubility; can protect phytol from degradation.Stoichiometry of the complex needs to be determined; potential for competitive displacement by other molecules.

Experimental Protocols

Protocol 1: Preparation of Phytol-Loaded Nanoemulsion

This protocol is based on the emulsion phase inversion method.

Materials:

  • Phytol

  • Medium-chain triglycerides (MCT oil) - Oil phase

  • Soy phosphatidylcholine and sodium oleate (B1233923) - Surfactants

  • 2-methylpyrrolidone - Aqueous phase component

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Ultrasonic bath

Method:

  • Prepare the oil phase by mixing MCT oil (1% w/w) and the surfactant mixture (soy phosphatidylcholine:sodium oleate, 1:7 w/w) at 5% w/w. To load the nanoemulsion, add an excess of phytol to the oil phase at this stage.

  • Slowly titrate the oil phase with an aqueous solution of 2-methylpyrrolidone (2% w/v) at 70°C under constant magnetic stirring (1,500 rpm).

  • Emulsify the mixture using a high-shear homogenizer at 11,000 rpm for 1 minute, followed by 4 minutes at 7,000 rpm.

  • To determine the drug loading, store the samples in a thermostatic bath at 25°C and vortex for 1 minute, followed by 15 minutes in an ultrasonic bath every 12 hours for 72 hours.

  • After 72 hours, centrifuge the samples (1000 x g for 15 minutes) and filter through a 0.45 µm membrane.

  • The concentration of encapsulated phytol can be determined by UV-Vis spectrophotometry.[15]

Protocol 2: Preparation of Phytol-Loaded Liposomes

This protocol utilizes the thin-film hydration method, which is common for encapsulating hydrophobic compounds.

Materials:

  • Phytol

  • Phosphatidylcholine (PC)

  • Cholesterol (optional, but recommended for stability)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Rotary evaporator

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Method:

  • Dissolve the desired amounts of phosphatidylcholine, cholesterol, and phytol in chloroform or a chloroform:methanol mixture in a round-bottom flask. The drug-to-lipid ratio should be optimized for your specific application.[12][15]

  • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) and rotating the flask gently at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

Determining Encapsulation Efficiency:

  • Separate the unencapsulated phytol from the liposomes. This can be done by ultracentrifugation, where the liposomes will form a pellet, or by size exclusion chromatography.

  • Quantify the amount of phytol in the supernatant (unencapsulated) or after lysing the liposomes (encapsulated) using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

  • The encapsulation efficiency (EE%) is calculated as: EE% = (Total Drug - Free Drug) / Total Drug * 100[16]

Protocol 3: Preparation of Phytol-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for similar hydrophobic molecules like phytosterols.

Materials:

  • Phytol

  • β-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Anhydrous ethanol or other suitable organic solvent

  • Deionized water

Method:

  • Dissolve a known amount of phytol in a minimal amount of anhydrous ethanol.

  • In a separate container, prepare an aqueous solution of β-CD or HP-β-CD. The molar ratio of phytol to cyclodextrin should be optimized (e.g., 1:1, 1:2).

  • Slowly add the phytol-ethanol solution to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.

  • The resulting solution can be freeze-dried or spray-dried to obtain a solid powder of the phytol-cyclodextrin inclusion complex.[17]

  • The formation of the inclusion complex can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy.[18][19]

Visualizations

experimental_workflow cluster_prep Phytol Stock Preparation cluster_solubilization Aqueous Solution Preparation cluster_troubleshooting Troubleshooting Strategies Phytol Phytol Stock_Solution High-Concentration Phytol Stock Phytol->Stock_Solution Dissolve Organic_Solvent Organic Solvent (e.g., DMSO, Ethanol) Organic_Solvent->Stock_Solution Final_Solution Final Aqueous Phytol Solution (for experiment) Stock_Solution->Final_Solution Dilute Aqueous_Medium Aqueous Medium (Buffer, Cell Culture Medium) Aqueous_Medium->Final_Solution Precipitation Precipitation Risk Final_Solution->Precipitation Co_solvent Co-solvent Optimization Precipitation->Co_solvent Address with Nanoemulsion Nanoemulsion Formulation Precipitation->Nanoemulsion Liposome Liposome Encapsulation Precipitation->Liposome Cyclodextrin Cyclodextrin Complexation Precipitation->Cyclodextrin

Caption: Workflow for preparing aqueous phytol solutions and troubleshooting precipitation.

signaling_pathway_example Phytol_Solubilized Solubilized Phytol (Nanoemulsion, Liposome, etc.) Cell_Membrane Cell Membrane Phytol_Solubilized->Cell_Membrane Crosses Intracellular_Target Intracellular Target Cell_Membrane->Intracellular_Target Interacts with Biological_Response Biological Response Intracellular_Target->Biological_Response Initiates

Caption: Simplified pathway of solubilized phytol interacting with a cell.

References

selecting optimal columns for gas chromatography of terpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the gas chromatography (GC) of terpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when analyzing terpenoids by GC?

The analysis of terpenoids by GC can present several challenges due to their diverse chemical structures and volatility. Common issues include:

  • Peak Tailing: Asymmetrical peak shapes can lead to inaccurate quantification and reduced resolution. This is often caused by interactions between polar terpenoids and active sites within the GC system[1].

  • Co-elution of Isomers: Many terpenes are isomers with similar physical properties, making their separation difficult and potentially leading to misidentification and inaccurate quantification[2][3].

  • Analyte Loss: Volatile monoterpenes can be lost during sample preparation due to evaporation, while less volatile sesquiterpenes may show poor recovery, especially with headspace sampling techniques[2].

  • Matrix Effects: Complex sample matrices can interfere with the analysis, causing peak distortion or masking analytes of interest[2].

Q2: How do I select the optimal GC column for my terpenoid analysis?

The choice of GC column is critical for achieving good separation of terpenoids. The primary consideration is the stationary phase polarity.

  • Nonpolar phases (e.g., 100% dimethylpolysiloxane like DB-1, or 5% phenyl/95% dimethylpolysiloxane like DB-5) are a good starting point and are traditionally used for cannabinoid and terpene analysis[4][5].

  • Intermediate polarity phases (e.g., arylene-modified cyanopropylphenyl dimethyl polysiloxane like Rxi-624Sil MS) can provide different selectivity, which is useful for resolving specific isomers[6].

  • Polar phases (e.g., polyethylene (B3416737) glycol like DB-HeavyWAX or Carbowax) are often used to improve the separation of polar terpenoids (terpene alcohols, for instance) and can be very effective[5][7][8]. In some cases, a more polar stationary phase like 50% phenyl/50% dimethylpolysiloxane has been shown to resolve overlapping cannabinoid and terpene peaks[4].

The choice will depend on the specific terpenoids being analyzed. For a broad screen of both nonpolar and polar terpenoids, a mid-polarity column is often a good compromise.

Q3: What are the key experimental parameters to optimize for terpenoid analysis?

Beyond the column, several other parameters should be optimized:

  • Inlet Temperature: A sufficiently high temperature is needed to ensure complete vaporization of the sample without causing thermal degradation of labile terpenoids.

  • Oven Temperature Program: A well-designed temperature ramp is crucial for separating a wide range of terpenoids with different boiling points. A slow initial ramp can improve the resolution of volatile monoterpenes.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium or hydrogen) affects the efficiency of the separation.

  • Injection Technique: The choice between split, splitless, and headspace injection depends on the concentration of the analytes and the sample matrix. Headspace sampling is common for volatile terpenes, while liquid injection may provide better recovery for less volatile sesquiterpenes[2].

Troubleshooting Guides

Issue: Peak Tailing

Peak tailing is a common problem in terpenoid analysis, particularly for more polar compounds. It manifests as an asymmetrical peak with a "tail" extending from the peak maximum.

Potential Causes and Solutions:

CauseDiagnostic ClueRecommended Action
Active Sites in the Inlet Tailing is more pronounced for polar analytes (e.g., linalool, geraniol).Use a deactivated inlet liner. Replace the liner regularly.[1]
Column Contamination Gradual increase in tailing over time for all peaks.Bake out the column at a high temperature. If that fails, trim the first few centimeters of the column or replace it.[1][9][10]
Improper Column Installation Tailing for all peaks, often accompanied by broad peaks.Reinstall the column, ensuring a clean, square cut and proper ferrule tightening.[1]
System Leaks Tailing accompanied by a noisy baseline or other signs of poor performance.Use an electronic leak detector to check all fittings and connections.[1]
Issue: Poor Resolution or Co-eluting Peaks

This is a significant challenge due to the isomeric nature of many terpenes.

Potential Causes and Solutions:

CauseDiagnostic ClueRecommended Action
Inappropriate Stationary Phase Certain pairs of isomers consistently co-elute.Switch to a column with a different selectivity (polarity). For example, if a nonpolar column fails to separate two compounds, try a polar or intermediate polarity column.[5]
Suboptimal Temperature Program Poor separation of early-eluting (volatile) compounds.Lower the initial oven temperature and/or use a slower temperature ramp rate.
Column Overloading Peaks are broad and fronting or tailing.Dilute the sample or use a split injection with a higher split ratio.[10]
Insufficient Column Efficiency All peaks are broader than expected.Ensure the carrier gas flow rate is optimal. Check for dead volume in the system. Consider a longer column or a column with a smaller internal diameter.

Data and Protocols

Table 1: Recommended GC Columns for Terpenoid Analysis
Stationary PhasePolarityCommon Trade NamesTypical Applications
100% DimethylpolysiloxaneNonpolarDB-1, HP-1, Rtx-1General purpose, good for nonpolar terpenes.
5% Phenyl / 95% DimethylpolysiloxaneNonpolarDB-5, HP-5, Rtx-5Slightly more polar than 100% PDMS, widely used for terpene and cannabinoid analysis.[4]
6% Cyanopropylphenyl / 94% DimethylpolysiloxaneIntermediateRxi-624Sil MSGood for resolving a variety of terpenes.[6]
Polyethylene Glycol (PEG)PolarDB-WAX, HP-INNOWax, CarbowaxExcellent for separating polar terpenoids like alcohols and esters.[7][8]
50% Phenyl / 50% DimethylpolysiloxaneIntermediate-PolarDB-17, Rtx-50Used for resolving complex mixtures of terpenes and cannabinoids.[4]
Experimental Protocol: General Terpenoid Profiling by GC-FID

This protocol provides a starting point for the analysis of a broad range of terpenes in a liquid extract.

1. Sample Preparation: a. Accurately weigh approximately 0.1 g of the homogenized sample into a centrifuge tube. b. Add 30 mL of methanol (B129727) (or another suitable solvent like ethanol (B145695) or ethyl acetate)[11][12]. c. Vortex or sonicate for 30 seconds to ensure thorough mixing. d. Allow the sample to extract for 30 minutes at room temperature[11]. e. Centrifuge the sample to pellet any solid material. f. Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

2. GC-FID Conditions:

ParameterSetting
Column DB-5, 30 m x 0.25 mm ID x 0.25 µm film thickness[11]
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 2 minRamp 1: 5 °C/min to 150 °CRamp 2: 15 °C/min to 250 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis: a. Identify peaks by comparing their retention times to those of known analytical standards. b. Quantify the analytes using a calibration curve prepared from certified reference materials.

Visual Guides

G start Start: Peak Tailing Observed polar_check Are only polar analytes tailing? start->polar_check all_peaks_check Are all peaks tailing? polar_check->all_peaks_check No chem_cause Likely Chemical Cause: Active Sites polar_check->chem_cause Yes phys_cause Likely Physical Cause: Flow Path Issue all_peaks_check->phys_cause Yes liner Check Inlet Liner chem_cause->liner column_chem Check Column Activity chem_cause->column_chem deactivated_liner Use Deactivated Liner liner->deactivated_liner trim_column Trim/Replace Column column_chem->trim_column installation Check Column Installation phys_cause->installation leaks Check for Leaks phys_cause->leaks reinstall_column Reinstall Column installation->reinstall_column fix_leaks Fix Leaks leaks->fix_leaks

Caption: Troubleshooting workflow for peak tailing in GC.

G start Start: Select GC Column for Terpenoid Analysis analyte_type What is the primary nature of the target terpenoids? start->analyte_type nonpolar Mostly Nonpolar (e.g., monoterpene hydrocarbons) analyte_type->nonpolar Nonpolar polar Mostly Polar (e.g., terpene alcohols, esters) analyte_type->polar Polar mixed Broad Mix of Polarities analyte_type->mixed Mixed nonpolar_col Use a Nonpolar Column (e.g., DB-1, DB-5) nonpolar->nonpolar_col polar_col Use a Polar Column (e.g., DB-WAX) polar->polar_col midpolar_col Use an Intermediate Polarity Column (e.g., Rxi-624Sil MS) mixed->midpolar_col

Caption: Logic for selecting a GC column based on terpenoid polarity.

References

Technical Support Center: 3,7,11,15-Tetramethyl-2-hexadecen-1-OL (Phytol) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,7,11,15-Tetramethyl-2-hexadecen-1-OL (Phytol). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of phytol (B49457) stock solutions to prevent oxidation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

A1: this compound, commonly known as phytol, is a naturally occurring acyclic diterpene alcohol. It is a constituent of chlorophyll (B73375) and a precursor for the synthesis of vitamins E and K1. In research, its metabolite, phytanic acid, is a known ligand for nuclear receptors like PPAR-alpha and the retinoid X receptor (RXR), which are crucial in regulating lipid metabolism.[1][2] Oxidation of phytol can lead to the formation of phytanic acid and other degradation products, which can cause unintended biological effects and lead to inconsistent experimental results.

Q2: What are the main causes of phytol oxidation in stock solutions?

A2: The primary factors that contribute to the oxidation of phytol in stock solutions are:

  • Exposure to atmospheric oxygen: The double bond in the phytol molecule is susceptible to oxidation.

  • Exposure to light: Photodegradation can accelerate the oxidation process.

  • Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Repeated freeze-thaw cycles: These can introduce moisture and oxygen into the solution, promoting degradation.[1]

Q3: What are the common degradation products of phytol?

A3: The main oxidation products of phytol are phytenal and phytanic acid. The conversion of phytol to phytanic acid is a multi-step process.[3][4][5] The presence of these compounds in a stock solution can indicate degradation.

Q4: How does the oxidation of phytol affect its biological activity?

A4: The biological activity of phytol and its oxidized metabolites can differ significantly. Phytol itself has demonstrated antioxidant and anti-inflammatory properties.[6][7] However, its metabolite, phytanic acid, is a potent activator of the PPAR-α/RXR heterodimer, a key regulator of lipid metabolism.[6][8][9] Uncontrolled oxidation of phytol in stock solutions can lead to the unintended presence of phytanic acid, which could result in the artificial activation of this signaling pathway and misinterpretation of experimental data.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms in the stock solution upon storage at low temperatures. The concentration of phytol may exceed its solubility limit in the chosen solvent at that temperature.Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. For future preparations, consider using a slightly lower stock concentration or a different solvent with higher solubilizing capacity for lipophilic compounds.
The solution appears discolored (e.g., yellowing) over time. This may be an indication of oxidation or degradation of phytol.Discard the solution and prepare a fresh stock. To prevent this in the future, ensure the solution is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Inconsistent or unexpected results in biological assays. The phytol stock solution may have degraded, leading to a lower effective concentration of the parent compound and the presence of active metabolites like phytanic acid.Prepare a fresh stock solution following the recommended protocols for preventing oxidation. Qualify the new stock solution by a suitable analytical method (e.g., HPLC-MS) to confirm its purity and concentration before use in experiments.
Difficulty dissolving phytol in the chosen solvent. Phytol is a viscous oil and can be challenging to dissolve.Use gentle warming (not exceeding 37°C) and vortexing to aid dissolution. Sonication can also be employed. Ensure the solvent is of high purity and anhydrous, as water can reduce solubility.

Experimental Protocols

Protocol 1: Preparation of an Antioxidant-Stabilized Phytol Stock Solution

This protocol describes the preparation of a 10 mM phytol stock solution in DMSO with the addition of an antioxidant to minimize degradation.

Materials:

  • This compound (Phytol)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Butylated Hydroxytoluene (BHT) or α-tocopherol

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with screw caps

  • Calibrated analytical balance and micropipettes

Procedure:

  • Preparation of Antioxidant Stock: Prepare a 1 M stock solution of BHT or α-tocopherol in anhydrous DMSO.

  • Weighing Phytol: Accurately weigh the required amount of phytol in a sterile amber glass vial. For 1 mL of a 10 mM solution, weigh 2.965 mg of phytol (Molecular Weight: 296.53 g/mol ).

  • Solvent Addition: Add a sufficient volume of anhydrous DMSO to the vial to dissolve the phytol.

  • Antioxidant Addition: Add the antioxidant stock solution to achieve a final concentration of 0.01% (w/v). For 1 mL of phytol solution, add 0.1 µL of the 1 M antioxidant stock.

  • Inert Gas Purging: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove dissolved oxygen.

  • Final Volume Adjustment: Add anhydrous DMSO to reach the final desired volume.

  • Mixing and Aliquoting: Vortex the solution until the phytol is completely dissolved. Aliquot the stock solution into smaller volume, single-use amber vials. Purge the headspace of each vial with inert gas before sealing.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Monitoring Phytol Oxidation using HPLC-MS

This protocol provides a general method for the detection and quantification of phytol and its primary oxidation products, phytenal and phytanic acid.

Instrumentation and Columns:

  • HPLC system with a mass spectrometer (MS) detector.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • A linear gradient from 70% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 70% B.

MS Detection:

  • Use electrospray ionization (ESI) in positive ion mode for phytol and phytenal, and negative ion mode for phytanic acid.

  • Monitor for the specific m/z ratios of the parent compounds and their characteristic fragments.

Sample Preparation:

  • Dilute an aliquot of the phytol stock solution in the initial mobile phase composition.

  • Inject a suitable volume (e.g., 5 µL) onto the column.

Data Analysis:

  • Identify and quantify phytol, phytenal, and phytanic acid by comparing their retention times and mass spectra to those of analytical standards.

  • Assess the stability of the stock solution by monitoring the decrease in the phytol peak area and the increase in the peak areas of the oxidation products over time.

Data Presentation

Table 1: Factors Influencing the Stability of Phytol Stock Solutions

Condition Solvent Temperature Light Exposure Atmosphere Relative Stability Recommendation
Optimal DMSO or Ethanol-80°CDark (Amber vial)Inert (Argon/Nitrogen)HighRecommended for long-term storage.
Sub-optimal DMSO or Ethanol-20°CDark (Amber vial)Inert (Argon/Nitrogen)ModerateSuitable for short-term storage.
Poor DMSO or Ethanol4°C or Room TempAmbient LightAirLowNot recommended; significant degradation is likely.
Very Poor AnyRoom TempDirect LightAirVery LowAvoid; rapid oxidation is expected.

Visualizations

experimental_workflow Experimental Workflow for Stable Phytol Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_qc Quality Control cluster_use Experimental Use weigh Weigh Phytol dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve add_antioxidant Add Antioxidant (e.g., 0.01% BHT) dissolve->add_antioxidant purge Purge with Inert Gas (Argon or Nitrogen) add_antioxidant->purge aliquot Aliquot into Amber Vials purge->aliquot store Store at -80°C aliquot->store hplc_ms Analyze by HPLC-MS store->hplc_ms Initial QC thaw Thaw a Single Aliquot store->thaw check_purity Confirm Purity and Concentration hplc_ms->check_purity check_purity->thaw If passes QC prepare_working Prepare Working Solution thaw->prepare_working perform_assay Perform Biological Assay prepare_working->perform_assay phytol_oxidation_pathway Phytol Oxidation and Biological Activity Pathway phytol This compound (Phytol) phytenal Phytenal phytol->phytenal Oxidation (Light, O2) phytanic_acid Phytanic Acid phytenal->phytanic_acid Oxidation heterodimer PPAR-α/RXR Heterodimer phytanic_acid->heterodimer Activates ppar PPAR-α ppar->heterodimer rxr RXR rxr->heterodimer gene_expression Target Gene Expression (Lipid Metabolism) heterodimer->gene_expression Regulates

References

Validation & Comparative

analytical standards for 3,7,11,15-Tetramethyl-2-hexadecen-1-OL quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 3,7,11,15-Tetramethyl-2-hexadecen-1-ol, commonly known as phytol (B49457), the selection of an appropriate analytical standard is a critical first step. This guide provides a comparative overview of commercially available phytol analytical standards and the primary analytical methodologies for their quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Phytol, a diterpene alcohol, is a constituent of chlorophyll (B73375) and a precursor for the synthesis of vitamins E and K1.[1][2] Its accurate quantification is essential in various research fields, including lipid metabolism, anti-inflammatory studies, and as a biomarker in certain metabolic disorders.[1]

Comparison of Commercially Available Phytol Analytical Standards

The selection of a reference standard is foundational to achieving accurate and reproducible quantitative results. Key considerations include purity, certification, and the format in which the standard is provided. Below is a comparison of phytol analytical standards available from prominent suppliers.

SupplierProduct NamePurityFormatNoteworthy Features
MedchemExpress Phytol (Standard)99.87%NeatIntended for research and analytical applications.[3]
Sigma-Aldrich Phytol, analytical standard≥97% (FG)NeatFood Grade (FG) designation.[4]
Sigma-Aldrich Phytol solutionCertified Reference Material (TraceCERT®)1 mg/mL in methanol (B129727)ISO 17034 certified, providing high accuracy and traceability.
Benchchem PhytolHigh-purityNeatFor use in biochemical assays and as a standard in analytical chemistry.[1]
AOBIOUS PhytolHigh-purityNeatSupplier of life science reagents.[5]

Analytical Methodologies: GC-MS vs. HPLC

The two predominant techniques for the quantification of phytol are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection.Separates compounds in the liquid phase based on their interaction with a stationary phase, followed by detection (e.g., UV, PDA, MS).
Sensitivity Generally offers high sensitivity, especially with selected ion monitoring (SIM).Sensitivity is dependent on the detector; can be high with MS detection.
Selectivity High, due to both chromatographic separation and mass fragmentation patterns.Good, can be enhanced with selective detectors like MS.
Sample Derivatization Often required for non-volatile or thermally labile compounds to improve volatility and thermal stability. For phytol, derivatization (e.g., silylation) is common.May not be necessary if the analyte has a suitable chromophore for UV detection or can be ionized for MS detection.
Run Time Typically longer run times compared to modern UHPLC.Can be faster, especially with Ultra-High-Performance Liquid Chromatography (UHPLC).
Instrumentation GC system coupled with a mass spectrometer.HPLC or UHPLC system with a suitable detector (e.g., PDA, MS).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytol Quantification

GC-MS is a robust and widely used method for the analysis of phytol, often requiring derivatization to enhance its volatility.

1. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the phytol analytical standard in a suitable solvent (e.g., hexane (B92381) or methanol). Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation (from a biological matrix):

    • Perform a lipid extraction from the sample using a method such as Folch or Bligh-Dyer.

    • The lipid extract is then saponified to release phytol from its esterified forms (e.g., from chlorophyll).

    • The non-saponifiable lipids, containing free phytol, are extracted with an organic solvent (e.g., hexane).

    • The extract is dried under a stream of nitrogen.

  • Derivatization: The dried residue from both standards and samples is derivatized, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether of phytol.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for nonpolar to moderately polar compounds (e.g., SE-54).[6]

  • Injector: Splitless injection mode.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 280°C).

  • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[7][8]

3. Data Analysis:

  • Identify the phytol-TMS peak based on its retention time and mass spectrum.

  • Quantify the amount of phytol in the samples by comparing the peak area to the calibration curve generated from the analytical standards.

High-Performance Liquid Chromatography (HPLC) for Phytol Quantification

HPLC, particularly when coupled with a mass spectrometer or a photodiode array (PDA) detector, provides an alternative method for phytol quantification.

1. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the phytol analytical standard in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). Prepare a series of calibration standards by dilution.

  • Sample Preparation: Similar to GC-MS, an extraction and possibly a saponification step are required to isolate the free phytol from the sample matrix. The final extract should be dissolved in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A reverse-phase HPLC system is commonly used.

  • Column: A C18 column is a frequent choice for the separation of lipophilic compounds like phytol.[9]

  • Mobile Phase: A gradient or isocratic elution with a mixture of organic solvents like methanol, acetonitrile, and water is typical.[9][10]

  • Detector: A Photodiode Array (PDA) detector can be used for detection if the concentration is sufficiently high, although phytol has a weak chromophore. A mass spectrometer (LC-MS) offers higher sensitivity and selectivity.

3. Data Analysis:

  • Identify the phytol peak based on its retention time and, if using MS, its mass-to-charge ratio.

  • Quantify the phytol concentration by comparing the peak area or height to the calibration curve constructed from the analytical standards.

Visualized Experimental Workflows

GCMS_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Phytol Standard Derivatization Derivatization (Silylation) Standard->Derivatization Calibration_Curve Calibration Curve Standard->Calibration_Curve Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Saponification->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for Phytol Quantification using GC-MS.

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Phytol Standard Dissolution Dissolution in Mobile Phase Standard->Dissolution Calibration_Curve Calibration Curve Standard->Calibration_Curve Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Saponification->Dissolution HPLC_Injection HPLC Injection Dissolution->HPLC_Injection HPLC_Separation HPLC Separation (C18) HPLC_Injection->HPLC_Separation Detection Detection (PDA or MS) HPLC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for Phytol Quantification using HPLC.

References

A Comparative Analysis of the Biological Effects of 3,7,11,15-Tetramethyl-2-hexadecen-1-OL and Isophytol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of two closely related acyclic diterpene alcohols: 3,7,11,15-Tetramethyl-2-hexadecen-1-OL, commonly known as phytol (B49457) , and its isomer, isophytol (B1199701) . While both compounds share a similar chemical backbone, subtle structural differences may lead to distinct biological activities. This document summarizes the current scientific understanding of their effects, presenting quantitative data, experimental methodologies, and visual representations of their known signaling pathways to aid in research and development.

I. Overview of Biological Activities

Phytol, a constituent of chlorophyll, has been extensively studied and is recognized for a wide range of pharmacological properties. In contrast, isophytol is primarily known as a synthetic intermediate in the production of Vitamin E and K1, and its biological effects are less well-documented.

Phytol has demonstrated significant anti-inflammatory, antioxidant, antimicrobial, and immunomodulatory activities.[1] Its mechanisms of action often involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][3]

Isophytol has been suggested to possess antioxidant and anti-inflammatory properties, with one study indicating potential lipoxygenase-inhibitory activity. However, comprehensive studies detailing its mechanisms and quantitative efficacy are limited.

II. Quantitative Comparison of Biological Effects

The following tables summarize the available quantitative data for the biological activities of phytol. Due to a lack of available data, a direct quantitative comparison with isophytol is not possible at this time.

Table 1: Anti-inflammatory Activity of Phytol

AssayModel SystemConcentration/DoseObserved EffectReference
Carrageenan-induced paw edemaMale Swiss mice7.5, 25, 50, and 75 mg/kg (i.p.)Dose-dependent reduction in paw edema. Maximum inhibition of 51.8% at 75 mg/kg.[4][4]
Inhibition of TNF-α productionCarrageenan-induced peritonitis in mice75 mg/kg (i.p.)Significant decrease in TNF-α levels in peritoneal exudate.[4][4]
Inhibition of IL-1β productionCarrageenan-induced peritonitis in mice75 mg/kg (i.p.)Significant decrease in IL-1β levels in peritoneal exudate.[4][4]
Inhibition of IL-6 productionComplete Freund's adjuvant-induced arthritis in mice50 mg/kg (oral)Decreased IL-6 production in synovial fluid.[5][5]
Egg albumin denaturationIn vitroDose-dependentInhibition of heat-induced egg albumin denaturation.[2][2]

Table 2: Antioxidant Activity of Phytol

AssayMethodConcentration% Scavenging Activity / IC50Reference
DPPH radical scavengingIn vitro7.2 μg/mL59.89 ± 0.73%[6][7]
ABTS radical scavengingIn vitro7.2 μg/mL62.79 ± 1.99%[6][7]
DPPH radical scavengingIn vitro-IC50 of 15.68 ± 1.51 μg/mL (for an ethyl acetate (B1210297) extract containing phytol)[3]

III. Signaling Pathways

A. Phytol Signaling Pathways

Phytol has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

Phytol_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_ros_erk ROS-ERK Pathway cluster_nfkb NF-κB Pathway Phytol Phytol ROS ↑ ROS Production Phytol->ROS p38MAPK ↓ p-p38 MAPK Phytol->p38MAPK ERK ↑ p-ERK ROS->ERK MITF_ub MITF Ubiquitination & Degradation ERK->MITF_ub Melanogenesis ↓ Melanogenesis MITF_ub->Melanogenesis IKK IKK IκBα IκBα IKK->IκBα | NFκB ↓ NF-κB (p65 nuclear translocation) Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFκB->Cytokines COX2 ↓ COX-2 NFκB->COX2

Caption: Signaling pathways modulated by phytol.

B. Isophytol Signaling Pathways

Currently, there is insufficient data to delineate the specific signaling pathways modulated by isophytol.

IV. Experimental Protocols

A. Lipoxygenase Inhibition Assay

This assay is used to determine the anti-inflammatory potential of a compound by measuring its ability to inhibit the lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes.

Materials:

  • Soybean lipoxygenase (Type I-B)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Test compound (Phytol or Isophytol) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of soybean lipoxygenase in borate buffer.

  • Prepare a solution of linoleic acid in a mixture of ethanol (B145695) and water.

  • In a cuvette, mix the borate buffer, the test compound at various concentrations, and the lipoxygenase solution.

  • Incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes).

  • Initiate the reaction by adding the linoleic acid solution.

  • Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes. The increase in absorbance corresponds to the formation of hydroperoxides.

  • A control reaction is performed without the test compound.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Lipoxygenase_Inhibition_Workflow A Prepare Reagents: - Lipoxygenase solution - Linoleic acid solution - Test compound dilutions B Reaction Mixture: Buffer + Test Compound + Lipoxygenase Solution A->B C Incubate at RT B->C D Initiate Reaction: Add Linoleic Acid C->D E Measure Absorbance at 234 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Experimental workflow for the Lipoxygenase Inhibition Assay.

B. NF-κB (p65) Nuclear Translocation Assay

This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) to induce inflammation

  • Test compound (Phytol or Isophytol)

  • Nuclear and cytoplasmic extraction reagents

  • Antibodies against NF-κB p65 and a nuclear marker (e.g., Lamin B1)

  • Western blotting or immunofluorescence microscopy equipment

Procedure (Immunofluorescence):

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS for a specific duration (e.g., 30 minutes) to induce NF-κB activation.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).

  • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Incubate the cells with a primary antibody against NF-κB p65.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • The localization of p65 (cytoplasmic vs. nuclear) is observed and quantified.

NFkB_Assay_Workflow A Cell Seeding & Adherence B Pre-treatment with Test Compound A->B C LPS Stimulation B->C D Cell Fixation & Permeabilization C->D E Immunostaining for p65 & DAPI D->E F Fluorescence Microscopy E->F G Quantify Nuclear Translocation F->G

Caption: Experimental workflow for the NF-κB Nuclear Translocation Assay.

V. Conclusion

The available evidence strongly supports the significant anti-inflammatory and antioxidant properties of phytol, mediated through well-defined signaling pathways. In contrast, the biological effects of isophytol remain largely unexplored. While preliminary evidence suggests potential antioxidant and anti-inflammatory activities for isophytol, a lack of robust quantitative data and mechanistic studies prevents a direct and comprehensive comparison with phytol.

This guide highlights a critical knowledge gap and underscores the need for further research to elucidate the biological activities and therapeutic potential of isophytol. Such studies would be invaluable for the drug development and cosmeceutical industries, potentially uncovering novel applications for this readily available compound. Future research should focus on obtaining quantitative data (e.g., IC50 values) for isophytol in various biological assays and exploring its effects on key signaling pathways. Direct comparative studies with phytol would be particularly insightful.

References

A Comparative Guide to the Validation of Phytol Identification: NIST Mass Spectral Library and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation of phytol (B49457) identification using the National Institute of Standards and Technology (NIST) mass spectral library against alternative methods. Experimental data and detailed protocols are presented to support the comparison and assist researchers in making informed decisions for their analytical needs.

Introduction to Phytol Identification

Phytol, a diterpene alcohol, is a constituent of chlorophyll (B73375) and a precursor for the synthesis of vitamins E and K1.[1] Its accurate identification and quantification are crucial in various research fields, including pharmacology, food science, and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a mass spectral library search is the most common method for identifying phytol in various samples.[2] The NIST mass spectral library is a widely used resource for this purpose.[3]

Performance of the NIST Mass Spectral Library for Phytol Identification

The validation of phytol identification using the NIST mass spectral library relies on the comparison of the experimentally obtained mass spectrum of a compound with the reference spectrum in the library. This comparison is quantified by a "match factor" or "similarity index," a score ranging from 0 to 999, where 999 indicates a perfect match.[4]

Generally, a match factor greater than 900 is considered an excellent match, between 800 and 900 is a good match, and between 700 and 800 is a fair match.[4] For confident identification of phytol, a high match factor is desirable. While specific match factors for phytol can vary depending on the analytical conditions and the sample matrix, published studies utilizing the NIST library for phytol identification in plant extracts consistently report successful identification, implying high confidence in the match.[3][5]

Comparison with Alternative Identification Methods

While GC-MS with the NIST library is a robust method, other alternatives exist for the identification and quantification of phytol.

Method Principle Advantages Disadvantages
GC-MS with Wiley Registry Mass spectral library search, similar to NIST.The Wiley Registry is another extensive mass spectral library, and in some cases, may contain spectra not present in the NIST library, offering a complementary resource.[1][6]Requires a separate license. The fragmentation patterns should be largely identical to NIST for electron ionization.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, coupled with a detector (e.g., UV, DAD).Suitable for non-volatile or thermally labile compounds. Can be used for quantification with high precision.[7]May require derivatization for detection of compounds without a chromophore. Lower resolution for complex mixtures compared to GC.[8]

Experimental Protocols

GC-MS for Phytol Identification

A detailed experimental protocol for the analysis of phytol in a plant extract is outlined below.

1. Sample Preparation:

  • A dried plant sample is ground into a fine powder.

  • The powder is extracted with a suitable solvent (e.g., methanol, hexane) using methods such as soxhlet extraction or ultrasonication.[9]

  • The extract is filtered and concentrated under reduced pressure.

  • The concentrated extract is then ready for GC-MS analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A GC System (or equivalent).

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: The AccuTOF GCv JMS-T100GcV (or equivalent).[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Range: m/z 40-550.

  • Ion Source Temperature: 230 °C.

3. Data Analysis:

  • The acquired mass spectra of the separated compounds are compared with the spectra in the NIST mass spectral library.

  • Identification of phytol is confirmed by a high match factor and by comparing the retention index with literature values.

HPLC for Phytol Analysis (Alternative Method)

The following provides a general framework for an HPLC method for phytol analysis, as specific published methods can be scarce.

1. Sample Preparation:

  • Similar to the GC-MS protocol, the plant material is extracted and the extract is filtered.

  • The extract is dissolved in a suitable solvent compatible with the HPLC mobile phase.

2. HPLC Parameters:

  • HPLC System: A standard HPLC system with a pump, injector, column oven, and a suitable detector (e.g., Diode Array Detector - DAD).

  • Column: A C18 reversed-phase column is a common choice for the separation of non-polar compounds like phytol.[10]

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically used.[11] The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute the non-polar phytol.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Phytol does not have a strong UV chromophore, which can make detection challenging. A DAD can be used to monitor a wide range of wavelengths. Derivatization to add a UV-active group can be considered to enhance sensitivity.

Visualizing the Workflow and Validation Logic

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration gc_separation GC Separation concentration->gc_separation ms_detection MS Detection gc_separation->ms_detection mass_spectrum Mass Spectrum Acquisition ms_detection->mass_spectrum nist_search NIST Library Search mass_spectrum->nist_search identification Phytol Identification nist_search->identification

Caption: Experimental workflow for phytol identification using GC-MS.

validation_logic ExperimentalSpectrum Experimental Mass Spectrum Comparison Spectral Comparison Algorithm ExperimentalSpectrum->Comparison NIST_Library NIST Mass Spectral Library NIST_Library->Comparison MatchFactor Match Factor > 900? Comparison->MatchFactor RetentionIndex Retention Index Match? MatchFactor->RetentionIndex Yes FurtherInvestigation Further Investigation Required MatchFactor->FurtherInvestigation No ConfidentID Confident Phytol Identification RetentionIndex->ConfidentID Yes RetentionIndex->FurtherInvestigation No

Caption: Logical flow for validating phytol identification.

References

A Comparative Analysis of Synthetic Versus Natural Phytol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of synthetic and natural phytol (B49457), supported by experimental data. Phytol, an acyclic diterpene alcohol, is a constituent of chlorophyll (B73375) and a precursor for the synthesis of vitamins E and K.[1][2] It has garnered significant interest in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[3] This comparison aims to elucidate whether the source of phytol—natural extraction or chemical synthesis—influences its biological efficacy.

Data Summary: Bioactivity of Phytol

The following tables summarize quantitative data from various studies on the bioactivity of phytol. It is important to note that most studies do not explicitly state whether the phytol used was natural or synthetic. However, studies describing the isolation of phytol from plant sources are categorized here as "Natural," while those detailing chemical synthesis routes are categorized as "Synthetic." In many cases, the source is not specified, and this is noted as "Not Specified."

Table 1: Anti-inflammatory Activity of Phytol
BioassayTest SystemPhytol Concentration/DoseObserved EffectSource of PhytolReference
Inhibition of protein denaturationIn vitro (Egg albumin method)Dose-dependentInhibition of heat-induced albumin denaturationNot Specified[4]
Paw edema reductionIn vivo (Formalin-induced paw edema in rats)100 mg/kg (intraperitoneally)Significant reduction in paw edemaNot Specified[4]
Myeloperoxidase (MPO) activityIn vivo (CFA-induced arthritis in mice)Not specifiedReduction in MPO activity in synovial fluidNot Specified[5]
Proinflammatory cytokine reductionIn vivo (CFA-induced arthritis in mice)Not specifiedReduced levels of TNF-α and IL-6Not Specified[5]
Table 2: Antimicrobial Activity of Phytol
MicroorganismAssayMIC/MBC/MFC (µg/mL)Source of PhytolReference
Escherichia coliMicrodilutionMIC: 62.5Natural (from Leptadenia pyrotechnica)[6]
Candida albicansMicrodilutionMIC: 62.5Natural (from Leptadenia pyrotechnica)[6]
Aspergillus nigerMicrodilutionMIC: 62.5Natural (from Leptadenia pyrotechnica)[6]
Staphylococcus aureusMicrodilutionMIC: >1000Natural (from Leptadenia pyrotechnica)[6]
Various bacteria and fungiMicrodilutionMIC: 3-38 (bacteria), 8-16 (fungi); MBC: 13-52 (bacteria), MFC: 90-520 (fungi)Not Specified[7]
Pseudomonas aeruginosaNot specifiedInduces oxidative stress responseNot Specified[8]
Table 3: Anticancer Activity of Phytol
Cell LineAssayIC50 (µM)Source of PhytolReference
MCF-7 (Breast adenocarcinoma)MTT assay8.79 ± 0.41Not Specified[9]
PC-3 (Prostate adenocarcinoma)MTT assay77.85 ± 1.93Not Specified[9]
HeLa (Cervical cancer)MTT assay15.51Not Specified[9]
HT-29 (Colon adenocarcinoma)MTT assay69.67Not Specified[9]
A549 (Non-small cell lung cancer)Not specifiedInhibits proliferation and migrationNot Specified[10][11]
MDA-MB-231 (Breast adenocarcinoma)MTT assayNot specifiedNot Specified[9]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the anti-inflammatory activity of a substance by its ability to inhibit protein denaturation.

  • Preparation of Solutions: A 1% aqueous solution of bovine serum albumin is prepared. The test compound (phytol) is prepared in various concentrations.

  • Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of phytol. A control group is prepared without the test compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate the anti-inflammatory activity of compounds in rodents.

  • Animal Model: Wistar albino rats are typically used. The animals are fasted overnight before the experiment.

  • Compound Administration: Phytol (e.g., 100 mg/kg) or a control vehicle is administered intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group with respect to the control group.

Antimicrobial Assay: Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

  • Preparation of Test Compound: A stock solution of phytol is prepared and serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of phytol for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in the bioactivity of phytol and a general workflow for its extraction and analysis.

experimental_workflow cluster_extraction Natural Phytol Extraction cluster_synthesis Synthetic Phytol Production cluster_purification Purification cluster_analysis Bioactivity Analysis plant_material Plant Material (e.g., Silkworm feces, Mulberry leaves) extraction Solvent Extraction plant_material->extraction crude_extract Crude Phytol Extract extraction->crude_extract rectification Vacuum Rectification crude_extract->rectification starting_materials Starting Materials (e.g., Acetone) chemical_synthesis Total Synthesis starting_materials->chemical_synthesis synthetic_phytol Synthetic Phytol chemical_synthesis->synthetic_phytol synthetic_phytol->rectification distillation1 Primary Molecular Distillation rectification->distillation1 distillation2 Secondary Molecular Distillation distillation1->distillation2 high_purity_phytol High-Purity Phytol (>98%) distillation2->high_purity_phytol in_vitro In Vitro Assays (e.g., Antimicrobial, Anticancer) high_purity_phytol->in_vitro in_vivo In Vivo Assays (e.g., Anti-inflammatory) high_purity_phytol->in_vivo

Caption: General workflow for the extraction of natural phytol and its subsequent purification and bioactivity analysis.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus phytol Phytol tlr TLR/NLR phytol->tlr Indirect Activation cox COX-1/COX-2 phytol->cox Inhibition nlrp3 Nlrp3 Inflammasome phytol->nlrp3 Activation via DAMPs ifn_gamma IFN-γ phytol->ifn_gamma myd88 MyD88 tlr->myd88 p38 p38 MAPK myd88->p38 nfkb NF-κB p38->nfkb proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) nfkb->proinflammatory_genes nlrp3->proinflammatory_genes irf1 IRF-1 ifn_gamma->irf1 th1_polarization_genes Th1 Polarization Genes irf1->th1_polarization_genes

Caption: Putative signaling pathways modulated by phytol in its anti-inflammatory and immunomodulatory effects.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus phytol Phytol receptor Receptor phytol->receptor pi3k PI3K receptor->pi3k Inhibition akt Akt pi3k->akt Inhibition ap1 AP-1 akt->ap1 Inhibition nfkb_cancer NF-κB akt->nfkb_cancer Inhibition cell_proliferation Inhibition of Cell Proliferation ap1->cell_proliferation cell_migration Inhibition of Cell Migration ap1->cell_migration nfkb_cancer->cell_proliferation nfkb_cancer->cell_migration

Caption: Proposed PI3K-Akt signaling pathway through which phytol may exert its anticancer effects in non-small cell lung cancer.

Discussion and Conclusion

The available literature strongly supports the diverse bioactivities of phytol, including its anti-inflammatory, antimicrobial, and anticancer properties.[3] Natural phytol is typically extracted from chlorophyll-rich sources like alfalfa, silkworm feces, and various leaves.[1][12] Synthetic phytol can be produced through total synthesis from simpler starting materials such as acetone.[13]

A direct, head-to-head comparison of the bioactivity of synthetic versus natural phytol is currently lacking in the published literature. The stereochemistry of natural phytol, which possesses two chiral centers, could potentially lead to differences in biological activity compared to a synthetically produced racemic mixture or a specific stereoisomer.[14] However, without direct comparative studies, it is difficult to definitively conclude whether the source of phytol significantly impacts its efficacy.

Studies on natural antioxidants have suggested they may have superior efficacy and fewer side effects compared to their synthetic counterparts, potentially due to the synergistic effects of other co-extracted compounds.[15] This principle could also apply to phytol, where crude or partially purified natural extracts might exhibit different bioactivity profiles compared to highly purified synthetic phytol.

Future research should focus on conducting direct comparative studies of purified natural phytol and synthetically produced phytol (both racemic and stereospecific forms) to elucidate any differences in their biological activities. Such studies would be invaluable for drug development professionals in selecting the optimal source of phytol for therapeutic applications.

References

cross-validation of different analytical methods for phytol detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytol (B49457), a diterpene alcohol, is a constituent of chlorophyll (B73375) and is found in various plant-based foods and essential oils. It serves as a precursor for the synthesis of vitamins E and K1. Due to its potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory activities, the accurate and precise quantification of phytol in different matrices is crucial for research, quality control in the pharmaceutical and food industries, and drug development. This guide provides an objective comparison of three common analytical techniques for phytol detection: High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on a review of published experimental data to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis of Analytical Methods

Table 1: High-Performance Thin-Layer Chromatography (HPTLC) for Phytol Quantification

Validation ParameterPerformance DataReference
Linearity (Correlation Coefficient, r²) 0.993[1]
Linearity Range 100 - 600 ng/spot[1]
Limit of Detection (LOD) Data not available for phytol. For similar terpenes, LOD can range from 15 to 35 ng/spot.[2]
Limit of Quantification (LOQ) Data not available for phytol. For similar terpenes, LOQ can range from 45 to 90 ng/spot.[2]
Precision (%RSD) < 2% (for other terpenes)[2]
Accuracy (Recovery %) 98-102% (general ICH guideline for HPTLC)

Table 2: High-Performance Liquid Chromatography (HPLC) for Phytol Quantification

Validation ParameterPerformance Data (for similar terpenes/phytochemicals)Reference
Linearity (Correlation Coefficient, r²) ≥ 0.998[3]
Linearity Range 1.25 - 20 µg/mL[4]
Limit of Detection (LOD) 0.08 - 0.65 µg/mL[2]
Limit of Quantification (LOQ) 0.24 - 1.78 µg/mL[2]
Precision (%RSD) < 2% (Intra-day and Inter-day)[2]
Accuracy (Recovery %) 94.70 - 105.81%[2]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Phytol Quantification

Validation ParameterPerformance Data (for similar terpenes)Reference
Linearity (Correlation Coefficient, r²) ≥ 0.99[5]
Linearity Range 1 - 100 µg/mL[5]
Limit of Detection (LOD) 0.3 µg/mL[5]
Limit of Quantification (LOQ) 1.0 µg/mL[5]
Precision (%RSD) < 10% (Repeatability and Intermediate Precision)[5]
Accuracy (Recovery %) 89 - 111%[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline typical experimental protocols for the HPTLC, HPLC, and GC-MS analysis of phytol.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is suitable for the rapid screening and quantification of phytol in herbal extracts.

  • Sample Preparation:

    • Extract a known weight of the dried plant material with a suitable solvent (e.g., methanol (B129727) or ethanol) using an appropriate extraction technique (e.g., soxhlet, sonication).

    • Filter the extract and evaporate the solvent to dryness.

    • Reconstitute the dried extract in a known volume of the solvent to obtain the sample solution.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

    • Mobile Phase: A mixture of Toluene: Methanol: Glacial Acetic Acid in a ratio of 8:2:0.2 (v/v/v) is a common mobile phase for separating terpenes.[2]

    • Sample Application: Apply standard solutions of phytol and the sample extracts as bands of a specific width using an automated TLC sampler.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a certain distance.

    • Derivatization: After development, dry the plate and spray with a suitable derivatizing agent (e.g., Anisaldehyde-Sulphuric acid reagent) and heat until the spots are visible.

    • Densitometric Scanning: Scan the derivatized plate using a TLC scanner in absorbance mode at a specific wavelength (e.g., 540 nm).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation and quantification of phytol, particularly when dealing with complex mixtures.

  • Sample Preparation:

    • Follow a similar extraction procedure as described for HPTLC.

    • The final extract should be filtered through a 0.45 µm membrane filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is often preferred for better separation. A typical gradient might involve a mixture of acetonitrile (B52724) and water, or methanol and water.[6][7] For example, a gradient starting with a higher proportion of water and gradually increasing the proportion of the organic solvent.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: A UV detector is commonly used, with the detection wavelength set at an appropriate value for phytol (e.g., around 210 nm). A Photo Diode Array (PDA) detector can also be used to obtain spectral information.[6]

    • Quantification: Create a calibration curve by injecting standard solutions of phytol at different concentrations. The concentration of phytol in the samples is determined by comparing their peak areas with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds like phytol.

  • Sample Preparation:

    • For essential oils, a simple dilution with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) is often sufficient.

    • For plant extracts, a liquid-liquid extraction or solid-phase extraction may be necessary to remove non-volatile components.

    • Derivatization (e.g., silylation) may be employed to improve the volatility and thermal stability of phytol, though it is not always necessary.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.[8]

    • Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate (e.g., 1.0 mL/min).[5]

    • Oven Temperature Program: A temperature gradient is essential for separating a wide range of compounds. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.[5]

    • Injection: A small volume of the prepared sample is injected into the GC, typically in splitless or split mode.

    • Mass Spectrometer: The mass spectrometer is usually operated in the electron impact (EI) ionization mode. Mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

    • Identification and Quantification: Phytol is identified by comparing its retention time and mass spectrum with that of a pure standard. Quantification is achieved by creating a calibration curve using standard solutions and comparing the peak area of the target ion in the samples to this curve.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for each analytical method.

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis p1 Plant Material Extraction p2 Filtration & Concentration p1->p2 p3 Reconstitution p2->p3 h1 Sample Application p3->h1 h2 Chromatogram Development h1->h2 h3 Derivatization h2->h3 h4 Densitometric Scanning h3->h4 d1 Peak Integration h4->d1 d2 Quantification d1->d2

Caption: Workflow for Phytol Analysis using HPTLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Plant Material Extraction p2 Filtration (0.45 µm) p1->p2 h1 Injection p2->h1 h2 Chromatographic Separation h1->h2 h3 UV/PDA Detection h2->h3 d1 Peak Integration h3->d1 d2 Quantification d1->d2

Caption: Workflow for Phytol Analysis using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Dilution / Extraction p2 (Optional) Derivatization p1->p2 g1 Injection p2->g1 g2 GC Separation g1->g2 g3 MS Detection g2->g3 d1 Peak Identification & Integration g3->d1 d2 Quantification d1->d2

Caption: Workflow for Phytol Analysis using GC-MS.

Logical Relationship Diagram

The following diagram illustrates the logical considerations for selecting an appropriate analytical method for phytol detection.

Method_Selection start Start: Need to Analyze Phytol q1 High Throughput Screening? start->q1 q2 High Sensitivity & Specificity Required? q1->q2 No hptlc HPTLC q1->hptlc Yes q3 Volatile Matrix (e.g., Essential Oil)? q2->q3 No hplc HPLC q2->hplc Moderate gcms GC-MS q2->gcms Yes q3->hplc No q3->gcms Yes

Caption: Decision tree for selecting a phytol analysis method.

Conclusion

The choice of an analytical method for phytol detection depends on the specific research question, the nature of the sample matrix, and the required level of sensitivity and throughput.

  • HPTLC is a cost-effective and high-throughput method suitable for routine quality control and screening of a large number of samples.

  • HPLC offers good versatility and is widely applicable for the quantification of phytol in various matrices, especially when coupled with a UV or PDA detector.

  • GC-MS provides the highest sensitivity and specificity, making it the method of choice for identifying and quantifying phytol at trace levels, particularly in complex volatile matrices like essential oils.

Researchers should carefully consider the validation parameters and experimental protocols outlined in this guide to select and implement the most appropriate analytical method for their phytol analysis needs. Further method development and validation specific to the matrix of interest are always recommended to ensure accurate and reliable results.

References

A Comparative Analysis of 3,7,11,15-Tetramethyl-2-hexadecen-1-ol (Phytol) and Geranylgeraniol in Vitamin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,7,11,15-Tetramethyl-2-hexadecen-1-ol, commonly known as phytol (B49457), and geranylgeraniol (B1671449) as precursors in the biosynthesis of essential vitamins, specifically vitamin E and vitamin K. This analysis is supported by experimental data to inform research and development in nutritional science and drug development.

Introduction

Phytol and geranylgeraniol are isoprenoid alcohols that serve as crucial building blocks for the synthesis of various vital compounds in plants and animals. Their primary role in the context of this guide is as precursors to the prenyl side chains of vitamin E (tocopherols and tocotrienols) and vitamin K (phylloquinone and menaquinones). Understanding the distinct roles and efficiencies of these two molecules is critical for applications ranging from agricultural biofortification to the development of novel therapeutic agents.

Vitamin E Synthesis: A Tale of Two Tails

Vitamin E is a family of eight fat-soluble compounds, divided into two classes: tocopherols (B72186), which have a saturated phytyl tail, and tocotrienols, which possess an unsaturated geranylgeranyl tail.

Phytol (this compound) is the direct precursor to the phytyl diphosphate (B83284) (PDP) tail of all tocopherols (α, β, γ, and δ). In plants, phytol can be sourced from two main pathways: the degradation of chlorophyll, which releases free phytol, or the reduction of geranylgeranyl diphosphate (GGDP).[1][2]

Geranylgeraniol , on the other hand, is the precursor to GGDP. GGDP can be directly incorporated into tocotrienols or be reduced to PDP for tocopherol synthesis.[3] Therefore, geranylgeraniol can be considered a precursor to both classes of vitamin E.

Comparative Performance in Vitamin E Synthesis

Direct experimental comparisons have elucidated the substrate preferences of key enzymes in the vitamin E biosynthetic pathway, highlighting the differential roles of phytol and geranylgeraniol.

ParameterThis compound (Phytol)GeranylgeraniolReference
Direct Precursor for Tocopherols (Vitamin E)Tocotrienols (Vitamin E)[1][3]
Indirect Precursor for -Tocopherols (via GGDP reduction)[1]
Enzyme Specificity (Kinases) VTE5 (phytol kinase) shows high activity with phytol.FOLK (farnesol kinase) exhibits higher activity with geranylgeraniol. VTE5 also shows considerable activity with geranylgeraniol.[4]
Enzyme Specificity (Prenyltransferases) Arabidopsis Homogentisate Phytyltransferase (HPT) is 9x more active with Phytyl Diphosphate (from phytol).Barley Homogentisate Geranylgeranyl Transferase (HGGT) is 6x more active with Geranylgeranyl Diphosphate (from geranylgeraniol).[3]
Impact on Tocopherol Levels (in Arabidopsis) vte5 mutant (deficient in phytol kinase) shows reduced tocopherol levels.folk mutant (deficient in farnesol (B120207) kinase) has unchanged tocopherol levels. However, the vte5 folk double mutant completely lacks tocopherols.[4]

Vitamin K Synthesis: Distinct Roles in K1 and K2 Formation

Vitamin K exists in two primary natural forms: phylloquinone (K1), found in plants, and a series of menaquinones (K2), primarily of bacterial origin but also synthesized in animals.

Phytol is the direct precursor for the phytyl side chain of phylloquinone (Vitamin K1) in plants.[4] In animals, dietary phylloquinone can be converted to menaquinone-4 (MK-4) , a form of vitamin K2. This conversion involves the removal of the phytyl tail from phylloquinone and its replacement with a geranylgeranyl group.[1][4] Thus, phytol is an indirect precursor to MK-4.

Geranylgeraniol is the direct precursor for the geranylgeranyl side chain of menaquinone-4 (MK-4) in animals.[3]

Comparative Performance in Vitamin K Synthesis
ParameterThis compound (Phytol)GeranylgeraniolReference
Direct Precursor for Phylloquinone (Vitamin K1)Menaquinone-4 (MK-4, a form of Vitamin K2)[3][4]
Indirect Precursor for Menaquinone-4 (MK-4) via conversion from Phylloquinone-[1][4]
Impact on Phylloquinone Levels (in Arabidopsis) The vte5 folk double mutant shows a ~60% reduction in phylloquinone levels.The vte5 folk double mutant shows a ~60% reduction in phylloquinone levels, indicating a shared pathway for the phytyl precursor.[4]

Signaling Pathways and Experimental Workflows

To visualize the distinct and overlapping roles of phytol and geranylgeraniol in vitamin synthesis, the following diagrams illustrate the key biosynthetic pathways.

Vitamin_E_Synthesis GGOH Geranylgeraniol GGDP Geranylgeranyl Diphosphate (GGDP) GGOH->GGDP GGR GGR GGDP->GGR Reduction HGGT HGGT GGDP->HGGT Phytol Phytol (3,7,11,15-Tetramethyl- 2-hexadecen-1-ol) VTE5_FOLK VTE5/FOLK Phytol->VTE5_FOLK Phosphorylation PDP Phytyl Diphosphate (PDP) HPT HPT PDP->HPT HGA Homogentisic Acid HGA->HGGT HGA->HPT Tocotrienols Tocotrienols (Vitamin E) Tocopherols Tocopherols (Vitamin E) GGR->PDP HGGT->Tocotrienols HPT->Tocopherols VTE5_FOLK->PDP

Biosynthetic pathways of Vitamin E from Geranylgeraniol and Phytol.

Vitamin_K_Synthesis Phytol Phytol (3,7,11,15-Tetramethyl- 2-hexadecen-1-ol) VTE5_FOLK VTE5/FOLK Phytol->VTE5_FOLK Phosphorylation PDP Phytyl Diphosphate (PDP) Phylloquinone Phylloquinone (Vitamin K1) PDP->Phylloquinone Naphthoquinone_Head Naphthoquinone Head Group Naphthoquinone_Head->Phylloquinone Conversion Conversion (in animals) Phylloquinone->Conversion Side-chain removal Menadione (B1676200) Menadione (Vitamin K3) Prenylation Prenylation (in animals) Menadione->Prenylation GGOH Geranylgeraniol GGDP Geranylgeranyl Diphosphate (GGDP) GGOH->GGDP GGDP->Prenylation MK4 Menaquinone-4 (MK-4, Vitamin K2) Conversion->Menadione Prenylation->MK4 VTE5_FOLK->PDP

Biosynthetic pathways of Vitamin K1 and Menaquinone-4.

Experimental Protocols

The following are summaries of the methodologies used in the key cited experiments. For full details, please refer to the original publications.

Quantification of Tocopherols and Phylloquinone in Arabidopsis thaliana

This protocol is based on the methods described by Michel et al. (2023).

  • Plant Material: Wild-type and mutant (vte5, folk, vte5 folk) Arabidopsis thaliana plants were grown under controlled conditions.

  • Extraction: Leaf material was harvested, freeze-dried, and ground to a fine powder. Lipids were extracted using a mixture of methanol, chloroform, and 0.9% NaCl solution.

  • Analysis by HPLC: The lipid extract was dried and redissolved in a suitable solvent. Tocopherols and phylloquinone were separated and quantified using a normal-phase High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

  • Quantification: The concentrations of different tocopherol isomers and phylloquinone were determined by comparing their peak areas with those of known standards.

In Vitro Enzyme Assays for VTE5 and FOLK Kinases

This protocol is adapted from the study by Michel et al. (2023).

  • Protein Expression and Purification: The coding sequences for Arabidopsis VTE5 and FOLK were cloned into an expression vector and transformed into E. coli. The recombinant proteins were expressed and purified.

  • Kinase Assay: The kinase activity was measured in a reaction mixture containing the purified enzyme, ATP, MgCl₂, and the substrate (phytol or geranylgeraniol).

  • Product Detection: The reaction products (phytyl phosphate (B84403) or geranylgeranyl phosphate) were quantified using a colorimetric assay that measures the amount of inorganic phosphate released.

Enzyme Kinetics of Homogentisate Geranylgeranyl Transferase (HGGT) and Homogentisate Phytyltransferase (HPT)

This methodology is based on the work of Yang et al. (2011).

  • Enzyme Source: Recombinant barley HGGT and Arabidopsis HPT were expressed in insect cells and purified.

  • Kinetic Assay: Enzyme activity was determined by measuring the rate of formation of the product (2-methyl-6-geranylgeranylbenzoquinol or 2-methyl-6-phytylbenzoquinol) in a reaction mixture containing the enzyme, homogisic acid, and either GGDP or PDP.

  • Data Analysis: The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), were determined by fitting the initial reaction rates at varying substrate concentrations to the Michaelis-Menten equation.

Conclusion

Both this compound (phytol) and geranylgeraniol are indispensable precursors in the biosynthesis of vitamins E and K. However, they exhibit distinct roles and substrate specificities within these pathways.

  • For tocopherol (Vitamin E) synthesis, phytol is the direct and more efficient precursor. While geranylgeraniol can be converted to the necessary phytyl tail, the enzymatic machinery in plants, such as HPT, shows a clear preference for the phytol-derived substrate.

  • For tocotrienol (B1241368) (Vitamin E) synthesis, geranylgeraniol is the direct precursor.

  • For phylloquinone (Vitamin K1) synthesis in plants, phytol is the direct precursor.

  • For menaquinone-4 (a form of Vitamin K2) synthesis in animals, geranylgeraniol is the direct precursor. Phytol plays an indirect role as the source of the menadione head group through the conversion of dietary phylloquinone.

These findings have significant implications for the biofortification of crops to enhance their vitamin content and for the synthesis of specific vitamin isoforms for pharmaceutical and nutraceutical applications. Researchers and drug development professionals should consider the specific vitamin form of interest when selecting a precursor for their studies or production processes.

References

A Comparative Guide to Solvent Systems for Phytol Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of phytol (B49457) from plant materials is a critical step in various research and manufacturing processes. Phytol, a diterpene alcohol that is a constituent of chlorophyll (B73375), holds significant interest for its potential applications in the synthesis of vitamins E and K, as well as for its own bioactive properties. The choice of solvent system is a key determinant of extraction efficiency, influencing both the yield and purity of the final product. This guide provides an objective comparison of different solvent systems for phytol extraction, supported by available experimental data and detailed methodologies.

Comparison of Phytol Extraction Efficiency

The efficiency of a solvent in extracting phytol is dependent on its polarity and its ability to solubilize this long-chain, branched alcohol. Phytol is practically insoluble in water but soluble in most organic solvents. While direct comparative studies quantifying phytol yield (in mg/g of plant material) across a wide range of solvents are limited in publicly available literature, data on the chemical composition of extracts from different solvents provide valuable insights into their selectivity for phytol.

A study on the filamentous green alga Spirogyra longata provides a useful comparison of the phytol content within extracts obtained using various solvents. This data highlights the solvent's ability to concentrate phytol relative to other extracted compounds.

Solvent SystemPolarity IndexTotal Extract Yield (% of Dry Biomass)Phytol Content (% of Crude Extract)
Petroleum Ether0.10.624Not Reported
Methylene (B1212753) Chloride 3.1 Not Reported 30.43
Chloroform4.1Not ReportedNot Reported
Acetone5.1Not ReportedNot Reported
Methanol5.14.83Not Reported
Ethanol (B145695)4.3Not ReportedNot Reported

Note: The data in this table is compiled from a study on Spirogyra longata. The total extract yield for some solvents was not specified in the study. The high percentage of phytol in the methylene chloride extract suggests its high selectivity for this compound from this particular source.

In another study focusing on the aquatic weed Hydrilla verticillata, extraction with ethanol yielded a crude extract of 10.3% (w/w) of the dry sample, which was confirmed to contain phytol.[1] However, a direct comparison with other solvents was not provided in this research.

Generally, for the extraction of less polar compounds like phytol, non-polar to moderately polar solvents are considered effective. Hexane (B92381), a non-polar solvent, is frequently used for the initial extraction of lipids and other non-polar constituents from plant materials. Alcohols such as ethanol and methanol, being more polar, are also effective due to their ability to disrupt cell membranes and extract a broader range of phytochemicals. The choice of solvent is often a trade-off between selectivity for phytol and the co-extraction of other compounds.

Experimental Protocols

To ensure reproducible and comparable results, detailed experimental protocols are essential. Below are generalized methodologies for phytol extraction and quantification based on common laboratory practices.

Protocol 1: Solvent Extraction of Phytol from Plant Material

This protocol outlines a standard procedure for extracting phytol from dried plant biomass using a solvent of choice.

1. Sample Preparation:

  • Fresh plant material (e.g., leaves, stems) is thoroughly washed with distilled water to remove any contaminants.
  • The washed material is then dried to a constant weight, either by air-drying in the shade or using a laboratory oven at a controlled temperature (e.g., 40-60°C) to prevent degradation of thermolabile compounds.
  • The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • A known quantity of the powdered plant material (e.g., 10 g) is placed in a flask.
  • The chosen solvent (e.g., hexane, ethanol, methanol, or acetone) is added to the flask at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
  • The mixture is then agitated for a defined period (e.g., 24 hours) at a controlled temperature using a shaker or magnetic stirrer. The extraction can also be performed using methods like Soxhlet extraction for continuous extraction.

3. Filtration and Concentration:

  • The mixture is filtered through an appropriate filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
  • The residue may be re-extracted with fresh solvent to ensure maximum recovery of phytol.
  • The collected filtrates are combined and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

4. Saponification (Optional but Recommended):

  • To liberate phytol from its esterified form within chlorophyll, the crude extract can be saponified.
  • The crude extract is dissolved in a minimal amount of an alcoholic solution of a strong base (e.g., 1 M potassium hydroxide (B78521) in ethanol).
  • The mixture is refluxed for a specific time (e.g., 1-2 hours) to hydrolyze the chlorophyll esters.
  • After cooling, the mixture is diluted with water and the non-saponifiable fraction containing free phytol is extracted with a non-polar solvent like hexane or diethyl ether.
  • The organic layer is washed with water to remove residual base and then dried over anhydrous sodium sulfate.
  • The solvent is evaporated to yield the phytol-rich fraction.

Protocol 2: Quantification of Phytol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analytical procedure for quantifying the amount of phytol in the obtained extract.

1. Sample Preparation for GC-MS:

  • A known amount of the crude or saponified extract is accurately weighed and dissolved in a suitable solvent (e.g., hexane or ethyl acetate) to a specific concentration.
  • An internal standard (e.g., a compound with similar chemical properties to phytol but not present in the sample) may be added to improve quantification accuracy.
  • The solution is filtered through a 0.22 µm syringe filter before injection into the GC-MS system.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
  • Injector Temperature: Typically set between 250-280°C.
  • Oven Temperature Program: A temperature gradient is used to separate the components of the extract. For example, an initial temperature of 80°C held for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and held for 5-10 minutes.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Ion Source Temperature: Typically 230°C.
  • Mass Range: Scanned from a suitable m/z range (e.g., 40-550 amu).

3. Data Analysis and Quantification:

  • Phytol is identified by comparing its retention time and mass spectrum with that of a pure phytol standard. The mass spectrum of phytol typically shows characteristic fragment ions.
  • A calibration curve is constructed by analyzing a series of phytol standards of known concentrations.
  • The concentration of phytol in the sample is determined by comparing the peak area of phytol in the sample chromatogram to the calibration curve. The final yield is then expressed as mg of phytol per gram of the initial dry plant material.

Visualizing the Process

To better understand the workflow and the factors influencing extraction, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Plant_Material Fresh Plant Material Washing Washing Plant_Material->Washing Drying Drying Washing->Drying Grinding Grinding Drying->Grinding Solvent_Addition Solvent Addition Grinding->Solvent_Addition Extraction_Process Extraction (e.g., Maceration, Soxhlet) Solvent_Addition->Extraction_Process Filtration Filtration Extraction_Process->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Saponification Saponification (Optional) Crude_Extract->Saponification GC_MS_Analysis GC-MS Quantification Crude_Extract->GC_MS_Analysis Phytol_Fraction Phytol-Rich Fraction Saponification->Phytol_Fraction Phytol_Fraction->GC_MS_Analysis

Caption: Experimental workflow for phytol extraction and quantification.

Factors_Affecting_Extraction Phytol_Extraction Phytol Extraction Efficiency Solvent_Properties Solvent Properties Phytol_Extraction->Solvent_Properties Process_Parameters Process Parameters Phytol_Extraction->Process_Parameters Plant_Material Plant Material Phytol_Extraction->Plant_Material Polarity Polarity Solvent_Properties->Polarity Viscosity Viscosity Solvent_Properties->Viscosity Selectivity Selectivity Solvent_Properties->Selectivity Temperature Temperature Process_Parameters->Temperature Time Extraction Time Process_Parameters->Time Solid_Solvent_Ratio Solid-to-Solvent Ratio Process_Parameters->Solid_Solvent_Ratio Particle_Size Particle Size Process_Parameters->Particle_Size Species Plant Species Plant_Material->Species Moisture_Content Moisture Content Plant_Material->Moisture_Content Phytol_Concentration Initial Phytol Concentration Plant_Material->Phytol_Concentration

Caption: Key factors influencing phytol extraction efficiency.

References

Confirming the Structure of Phytol: A Comparative Guide Using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic methods for the structural elucidation of phytol (B49457), with a primary focus on the application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Experimental data and detailed protocols are provided to support the comparison.

Introduction to Phytol and the Imperative of Structural Confirmation

Phytol is a diterpene alcohol that is a constituent of chlorophyll (B73375) and is a precursor for the synthesis of vitamins E and K1. Its defined chemical structure is crucial for its biological activity and applications in the pharmaceutical and cosmetic industries. Accurate structural confirmation is therefore a critical step in quality control and research. 13C NMR spectroscopy stands out as a powerful and definitive technique for elucidating the carbon skeleton of organic molecules like phytol.

The Structure of Phytol

Phytol is an acyclic diterpene alcohol with the chemical formula C20H40O. Its structure consists of a 20-carbon chain with several methyl branches and a primary alcohol functional group at one end.

13C NMR Spectroscopic Data of Phytol

13C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule, offering a "fingerprint" of the carbon framework. The chemical shift of each carbon is highly sensitive to its local electronic environment, allowing for precise structural assignment. Below is a summary of the reported 13C NMR chemical shifts for phytol.[1]

Carbon AtomChemical Shift (δ) in ppm
C-159.39
C-2123.09
C-3140.23
C-3a16.2
C-439.9
C-524.5
C-636.6
C-732.7
C-7a22.7
C-837.4
C-924.8
C-1037.3
C-1132.8
C-11a22.7
C-1239.4
C-1325.1
C-1439.9
C-1528.0
C-15a22.6
C-1622.7

Data sourced from published literature. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Comparative Analysis of Spectroscopic Techniques

While 13C NMR is a cornerstone for structural elucidation, a comprehensive confirmation often involves complementary spectroscopic techniques. The table below compares the information provided by different methods.

Spectroscopic TechniqueInformation ProvidedComplementary Role to 13C NMR
1H NMR Provides information about the number, connectivity, and chemical environment of hydrogen atoms.Confirms the presence of specific proton environments and their coupling to adjacent protons, which helps in assigning the carbon signals in the 13C NMR spectrum, especially with the aid of 2D NMR techniques.[2]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues.[2][3]Confirms the molecular formula, which is essential for ensuring the correct number of carbon atoms are accounted for in the 13C NMR spectrum.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., O-H stretch for the alcohol group, C=C stretch for the double bond).[4]Confirms the presence of key functional groups, which correspond to the chemical shifts observed for the associated carbon atoms in the 13C NMR spectrum.
2D NMR (COSY, HSQC, HMBC) Provides detailed information about the connectivity between atoms. COSY shows H-H correlations, HSQC shows direct C-H correlations, and HMBC shows long-range C-H correlations.[2][5]These techniques are crucial for unambiguously assigning each carbon and proton signal in the NMR spectra to its specific position in the molecular structure.

Experimental Protocol: 13C NMR Spectroscopy of Phytol

The following is a generalized protocol for acquiring a 13C NMR spectrum of phytol.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified phytol sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical as its deuterium (B1214612) signal is used for field frequency locking, and its residual proton and carbon signals should not overlap with the analyte signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and match the probe for the 13C frequency to ensure optimal signal detection.[6]

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field and, consequently, sharp spectral lines.

3. Data Acquisition:

  • Set the acquisition parameters for a standard 13C experiment. Key parameters include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically around 200-250 ppm to cover the entire range of carbon chemical shifts.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with a minimum of 1024 scans and increase as needed to achieve a good signal-to-noise ratio.[6]

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative analysis.[6]

    • Acquisition Time (aq): Typically 1-2 seconds.

  • Start the acquisition.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis by referencing the solvent's residual carbon signal (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired (though this is less common for routine 13C NMR).

  • Pick the peaks to generate a list of chemical shifts.

Visualizing the Workflow

The following diagram illustrates the logical workflow for confirming the structure of a compound like phytol using 13C NMR spectroscopy.

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Confirmation A Purified Phytol Sample B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune, Lock, and Shim D->E F Acquire 13C NMR Spectrum E->F G Fourier Transform & Phasing F->G H Chemical Shift Calibration G->H I Peak Picking & Data Extraction H->I J Compare Experimental Data with Literature Values I->J L Final Structure Confirmation J->L K Correlate with Data from Other Spectroscopic Methods (1H NMR, MS, IR) K->L

Caption: Workflow for Phytol Structure Confirmation using 13C NMR.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural confirmation of phytol, providing a detailed and unambiguous fingerprint of its carbon skeleton. When used in conjunction with complementary techniques such as 1H NMR, mass spectrometry, and IR spectroscopy, a comprehensive and robust structural elucidation can be achieved. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for researchers in natural product chemistry, quality control, and drug development.

References

A Comparative Analysis of the Antioxidant Capacities of Phytol and Tocopherol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacities of phytol (B49457), a diterpene alcohol found in chlorophyll, and tocopherol (Vitamin E), a well-established lipophilic antioxidant. This analysis is based on experimental data from various in vitro antioxidant assays and explores the underlying signaling pathways involved in their antioxidant mechanisms.

Quantitative Antioxidant Activity

Direct comparison of the antioxidant capacities of phytol and tocopherol is challenging due to variations in experimental conditions across different studies. The following tables summarize the available quantitative data from discrete studies for their free radical scavenging activities as determined by DPPH and ABTS assays. It is crucial to consider the different metrics (percentage of scavenging vs. IC50) and experimental settings when interpreting this data.

Table 1: Antioxidant Activity of Phytol

AssayConcentrationScavenging Capacity (%)Reference
DPPH7.2 µg/mL59.89 ± 0.73[1][2]
ABTS7.2 µg/mL62.79 ± 1.99[1][2]

Table 2: Antioxidant Activity of α-Tocopherol

AssayIC50 (µg/mL)Reference
DPPH24.75[3]
ABTS7.07[3]

IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may have been adapted by the researchers in the referenced studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is measured spectrophotometrically.

Procedure:

  • A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at its maximum wavelength (typically around 517 nm)[4][5][6].

  • Various concentrations of the test compound (phytol or tocopherol) are added to the DPPH solution[4][5][6].

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes)[4][5][6].

  • The absorbance of the solution is then measured at the maximum wavelength[4][5][6].

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength (typically 734 nm).

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use[7][8][9][10].

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm[7][8][9][10].

  • Various concentrations of the test compound are added to the ABTS•+ solution[7][8][9][10].

  • After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm[7][8][9][10].

  • The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a specific ratio (typically 10:1:1, v/v/v)[11][12][13][14].

  • The FRAP reagent is warmed to 37°C before use[11][12][13][14].

  • A small volume of the test compound is added to the FRAP reagent[11][12][13][14].

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes)[11][12][13][14].

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of phytol and tocopherol are mediated through distinct yet potentially overlapping mechanisms and signaling pathways.

Phytol's Antioxidant and Anti-inflammatory Signaling

Phytol has been suggested to exert its antioxidant effects in part through the modulation of inflammatory pathways. One key pathway implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the activation of NF-κB, phytol can downregulate the expression of pro-inflammatory cytokines and enzymes that contribute to oxidative stress.

phytol_pathway Phytol Phytol IKK IKK Complex Phytol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes Activates Oxidative_Stress Oxidative Stress ProInflammatory_Genes->Oxidative_Stress Leads to

Caption: Phytol's potential inhibition of the NF-κB signaling pathway.

Tocopherol's Mechanism as a Chain-Breaking Antioxidant

Tocopherol is a potent chain-breaking antioxidant that primarily functions within cell membranes to protect polyunsaturated fatty acids (PUFAs) from lipid peroxidation. It donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby neutralizing them and terminating the chain reaction of lipid peroxidation.

tocopherol_pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Oxygen O₂ Lipid_Radical->Oxygen Propagation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Peroxyl_Radical->PUFA Chain Reaction Tocopherol α-Tocopherol (TOH) Peroxyl_Radical->Tocopherol Termination Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Tocopheroxyl_Radical Tocopheroxyl Radical (TO•) Vitamin_C Vitamin C Tocopheroxyl_Radical->Vitamin_C Regeneration

Caption: Tocopherol's role in breaking the lipid peroxidation chain reaction.

Conclusion

Both phytol and tocopherol demonstrate significant antioxidant capabilities through different primary mechanisms. While tocopherol is a well-characterized chain-breaking antioxidant that directly neutralizes free radicals within biological membranes, phytol's antioxidant activity may be more closely linked to its anti-inflammatory properties and its influence on cellular signaling pathways.

The direct comparative efficacy of these two compounds requires further investigation under standardized experimental conditions. However, the available data suggests that both molecules are promising candidates for applications in mitigating oxidative stress and related pathologies. This guide serves as a foundational resource for researchers and professionals in the field of drug development and antioxidant research.

References

Phytol's Anticancer Potential: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of phytol (B49457), a naturally occurring diterpene alcohol, across various cancer cell lines. The following sections detail its efficacy, underlying mechanisms, and the experimental protocols used to validate these findings.

Phytol has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Comparative Efficacy of Phytol: A Quantitative Overview

The cytotoxic potential of phytol varies across different cancer cell types, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from various studies. A lower IC50 value indicates a higher potency of the compound. The data presented below summarizes the IC50 values of phytol in several human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Key Findings & Mechanisms
MCF-7 Breast Adenocarcinoma8.79 ± 0.41Potent cytotoxic response.[1][2]
HL-60 Human Leukemia1.17 ± 0.34Significant reduction in viability and cell division; induction of apoptosis and necrosis.[3]
S-180 Sarcoma18.98 ± 3.79Reduced viability and cell division; induced apoptosis and necrosis.[3]
HeLa Cervical Cancer15.51 (approx.)Concentration-dependent cytotoxic response.[1]
A549 Lung Carcinoma70.81 ± 0.32 (24h), 60.7 ± 0.47 (48h), ~17Induces apoptosis via mitochondrial membrane depolarization, suppression of Bcl-2, and stimulation of Bax.[4] Also inhibits the PI3K-Akt signaling pathway.[5][6]
MDA-MB-231 Breast Cancer69.67 (approx.)Cytotoxic effects observed.[1]
HT-29 Colorectal Cancer15.51 - 69.67 (range)Cytotoxic potential demonstrated.[1]
Hs294T Melanoma15.51 - 69.67 (range)Cytotoxic activity reported.[1]
PC-3 Prostate Adenocarcinoma77.85 ± 1.93Least effective among the tested cell lines in one study.[1][2]
AGS Gastric AdenocarcinomaNot specifiedInduces apoptosis and protective autophagy.[7]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methods.

Deciphering the Molecular Mechanisms: Signaling Pathways

Phytol exerts its anticancer effects by targeting several critical signaling pathways. In lung adenocarcinoma A549 cells, phytol has been shown to induce apoptosis through both the extrinsic and intrinsic pathways. This involves the activation of death receptors like TRAIL, FAS, and TNF-α, leading to the activation of caspases 9 and 3.[8][9] Furthermore, phytol can inhibit the PI3K-Akt signaling pathway, a key regulator of cell proliferation and survival, in non-small cell lung cancer cells.[5][6] A significant mechanism observed across multiple cell lines is the modulation of the Bcl-2 family of proteins, leading to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax.[4][7]

Phytol_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_downstream Downstream Effectors Phytol Phytol TRAIL TRAIL-R Phytol->TRAIL FAS FAS-R Phytol->FAS TNF TNF-R Phytol->TNF Bcl2 Bcl-2 Phytol->Bcl2 Bax Bax Phytol->Bax PI3K_Akt PI3K/Akt Pathway Phytol->PI3K_Akt Caspase9 Caspase-9 TRAIL->Caspase9 FAS->Caspase9 TNF->Caspase9 Mitochondrion Mitochondrion Mitochondrion->Caspase9 Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation PI3K_Akt->Proliferation

Figure 1: Phytol's proposed anticancer signaling pathways.

Experimental Validation: A Workflow Overview

The validation of phytol's anticancer properties typically follows a standardized experimental workflow. This begins with assessing cytotoxicity and cell viability, followed by more specific assays to elucidate the mechanisms of cell death and the signaling pathways involved.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Phytol (various concentrations) start->treatment mtt MTT Assay (Cell Viability/Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) treatment->apoptosis western Western Blot Analysis (Protein Expression - e.g., Bcl-2, Bax) treatment->western flow Flow Cytometry (Cell Cycle Analysis) treatment->flow data Data Analysis & Interpretation mtt->data apoptosis->data western->data flow->data

Figure 2: Typical workflow for evaluating anticancer properties.

Detailed Experimental Protocols

For reproducibility and standardization, detailed protocols for the key experiments are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.[10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: The following day, treat the cells with various concentrations of phytol and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the control group.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

  • Cell Preparation: Seed cells and treat with phytol as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Washing: Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Bcl-2 and Bax

This technique is used to detect and quantify the expression levels of specific proteins, in this case, the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[16][17][18][19][20]

  • Protein Extraction: Following treatment with phytol, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,7,11,15-Tetramethyl-2-hexadecen-1-OL (Phytol)

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3,7,11,15-Tetramethyl-2-hexadecen-1-OL, also known as Phytol, ensuring the safety of personnel and compliance with regulatory standards. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Hazard and Disposal Summary

The following table summarizes key hazard information and disposal recommendations for this compound.

Parameter Information Citation
Chemical Name This compound[1]
Synonyms Phytol[1][2]
CAS Number 7541-49-3, 150-86-7[1][2]
Primary Hazards Skin Irritation, Serious Eye Irritation[1][3]
Environmental Hazards May cause long lasting harmful effects to aquatic life.[4]
Disposal Classification Hazardous Waste[1][2]
Disposal Method Contact a licensed professional waste disposal service.[2]
Spill Containment Absorb with inert material (e.g., dry clay, sand, vermiculite).[1][3]

Disposal Procedures

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[5] It is imperative to treat this substance as hazardous waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure appropriate PPE is worn, including:

  • Protective gloves

  • Eye protection or face shield

  • Laboratory coat

Step 2: Waste Collection

  • Unused Product: If the material is unused and uncontaminated, it may be possible to recycle it.[5] Consult with the manufacturer or your institution's environmental health and safety (EHS) office for recycling options.

  • Contaminated Product and Waste: Collect all waste material, including contaminated absorbent materials from spills, in a designated, properly labeled, and sealed container.[1][6] Do not mix with other waste streams unless explicitly permitted by your EHS office.

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3][5]

  • Ensure the storage area is secure and clearly marked as containing hazardous waste.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][6]

  • Provide the disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Eliminate Ignition Sources: Remove all sources of ignition from the immediate area (e.g., no smoking, flares, sparks, or flames).[1][3]

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: For large spills, dike the material to prevent it from spreading.[1] Cover with a plastic sheet if possible.[1] Prevent the product from entering drains or water courses.[1][6]

  • Absorb the Spill: Use an inert absorbent material such as dry clay, sand, diatomaceous earth, or vermiculite (B1170534) to absorb the spilled liquid.[1][3]

  • Collect and Dispose: Place the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.[1][2]

  • Decontaminate the Area: Clean the spill area thoroughly to remove any residual contamination.[3]

  • Personal Decontamination: If skin or eye contact occurs, rinse the affected area cautiously with water for several minutes.[1][3] Remove contaminated clothing and wash it before reuse.[1][3] Seek medical attention if irritation persists.[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal is_contaminated Is the material contaminated? start->is_contaminated recycle Consult manufacturer/EHS for recycling options is_contaminated->recycle No collect_waste Collect in a labeled, sealed hazardous waste container is_contaminated->collect_waste Yes end End: Proper Disposal Complete recycle->end store_waste Store in a cool, dry, well-ventilated, and secure area collect_waste->store_waste professional_disposal Arrange for disposal by a licensed professional waste disposal service store_waste->professional_disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3,7,11,15-Tetramethyl-2-hexadecen-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 3,7,11,15-Tetramethyl-2-hexadecen-1-OL (also known as Phytol) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to light yellow oily liquid.[1] It is soluble in organic solvents but insoluble in water.[1]

PropertyValue
Molecular Formula C20H40O
Molecular Weight 296.53 g/mol [2][3]
Boiling Point 202-204 °C at 10 mm Hg[1]
Density 0.85 g/mL at 25 °C[1]
Flash Point 187 °C[4]
Water Solubility Insoluble[1]

Hazard Identification and GHS Classification

This chemical is classified as causing skin irritation and may cause long-lasting harmful effects to aquatic life.[4][5][6]

  • Skin Irritation: Category 2[6]

  • Hazardous to the aquatic environment, long-term: Category 4[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the required PPE for handling this substance.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Neat/Weighing Tight-fitting safety glasses.[5]Chemical-resistant, impervious gloves (e.g., Nitrile).[5]Laboratory coat.Not generally required if handled in a well-ventilated area.
Preparing Solutions Tight-fitting safety glasses.[5]Chemical-resistant, impervious gloves (e.g., Nitrile).[5]Laboratory coat.Not generally required if handled in a well-ventilated area or fume hood.
Risk of Splashing Face shield in addition to safety glasses.Chemical-resistant, impervious gloves (e.g., Nitrile).[5]Chemical-resistant apron over a laboratory coat.Not generally required if handled in a fume hood.

Always observe good personal hygiene measures, such as washing after handling the material and before eating, drinking, and/or smoking.[7] Routinely wash work clothing and protective equipment to remove contaminants.[7]

Experimental Protocols: Handling and Storage

Handling:

  • Work in a well-ventilated area.[4]

  • Avoid contact with skin and eyes.[4]

  • Wash contaminated skin thoroughly after handling.[5]

  • Take off contaminated clothing and wash it before reuse.[4][5]

Storage:

  • Store in a cool, well-ventilated area.[7]

  • Keep the container tightly closed.[7]

  • Store apart from incompatible materials.[4]

Spill and Disposal Plan

Spill Procedures:

  • Small Spills:

    • Eliminate all ignition sources.

    • Absorb with an inert absorbent material such as dry clay, sand, or diatomaceous earth.[7]

    • Place the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area.

    • Stop the flow of material if it can be done without risk.[7]

    • Dike the spilled material to prevent spreading.[7]

    • Contact your institution's environmental health and safety office for assistance.

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

  • Do not allow the product to enter drains or waterways.[5]

Visualizations

Handling_Workflow Figure 1. Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Chemical Weigh/Measure Chemical Prepare Work Area->Weigh/Measure Chemical Prepare Solution Prepare Solution Weigh/Measure Chemical->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Figure 1. Safe Handling Workflow for this compound.

Disposal_Plan Figure 2. Chemical Disposal Plan Chemical Waste Chemical Waste Segregate Waste Segregate Waste Chemical Waste->Segregate Waste Isolate from incompatible materials Label Container Label Container Segregate Waste->Label Container Clearly identify contents Store Securely Store Securely Label Container->Store Securely In designated waste area Arrange Pickup Arrange Pickup Store Securely->Arrange Pickup Contact EHS Waste Vendor Waste Vendor Arrange Pickup->Waste Vendor

Caption: Figure 2. Step-by-step plan for the proper disposal of chemical waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。